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  • Product: 2-(Anilinomethylene)malononitrile
  • CAS: 1202-48-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(Anilinomethylene)malononitrile

Authored by: Senior Application Scientist, Gemini Laboratories Abstract This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(anilinomethylene)malononitrile, a key intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(anilinomethylene)malononitrile, a key intermediate in organic synthesis. This document delves into the mechanistic underpinnings of its formation, offers a detailed, field-proven laboratory protocol, and outlines a rigorous analytical workflow for structural verification and purity assessment. Designed for researchers, chemists, and drug development professionals, this guide integrates theoretical principles with practical, actionable methodologies to ensure reproducible and reliable outcomes.

Introduction and Significance

2-(Anilinomethylene)malononitrile, an enaminonitrile, is a versatile building block in synthetic organic chemistry. Its structure, featuring a nucleophilic enamine system and two electron-withdrawing nitrile groups, makes it a valuable precursor for a wide array of heterocyclic compounds, including pyridines, pyrimidines, and thiazoles. The synthesis of this compound is a classic example of a multicomponent reaction that proceeds via a Knoevenagel-type condensation mechanism, a fundamental carbon-carbon bond-forming reaction.[1][2] Understanding the synthesis and robustly characterizing the final product are critical steps for its application in medicinal chemistry and materials science.

The core of its synthesis relies on the high reactivity of the active methylene group in malononitrile, which is readily deprotonated due to the strong electron-withdrawing nature of the two adjacent cyano groups.[3][4] This guide will elucidate a common and efficient synthetic route and provide the necessary analytical framework to confirm the identity and purity of the resulting compound.

Synthesis of 2-(Anilinomethylene)malononitrile

The most prevalent and efficient method for synthesizing 2-(anilinomethylene)malononitrile involves a one-pot, three-component reaction between aniline, triethyl orthoformate, and malononitrile. Triethyl orthoformate serves a dual purpose: it acts as a dehydrating agent and provides the one-carbon electrophilic methylene bridge that links the aniline and malononitrile moieties.

Reaction Mechanism

The reaction proceeds through two key stages:

  • Formation of an Electrophilic Intermediate: Aniline first reacts with triethyl orthoformate to form an intermediate, likely an ethoxy-N-phenylformimidate. This step is often catalyzed by acid.

  • Knoevenagel-type Condensation: The highly acidic methylene protons of malononitrile (pKa ≈ 11 in DMSO) are abstracted by a weak base (often aniline itself or trace impurities) to form a carbanion. This nucleophilic carbanion then attacks the electrophilic intermediate generated in the first stage. Subsequent elimination of ethanol drives the reaction to completion, yielding the stable, conjugated enaminonitrile product.

The overall transformation is a highly efficient process, driven by the formation of the thermodynamically stable conjugated system and the removal of volatile byproducts like ethanol.

Reaction_Mechanism cluster_reactants Reactants Aniline Aniline (Ph-NH2) Intermediate1 Ethoxymethylene Intermediate (EtO-CH=N-Ph) Aniline->Intermediate1 + TEOF - EtOH TEOF Triethyl Orthoformate (CH(OEt)3) Malononitrile Malononitrile (CH2(CN)2) Malono_anion Malononitrile Anion (-CH(CN)2) Malononitrile->Malono_anion + Base - HB+ Product 2-(Anilinomethylene)malononitrile Malono_anion->Product + Intermediate 1 Byproduct Ethanol (EtOH) Product->Byproduct - EtOH

Caption: Generalized reaction mechanism for the synthesis.

Experimental Protocol: One-Pot Synthesis

This protocol is a self-validating system designed for high yield and purity. The causality behind each step is explained to ensure trustworthiness and reproducibility.

Materials & Equipment:

  • Aniline (freshly distilled, 99.5%)

  • Triethyl orthoformate (≥98%)[5]

  • Malononitrile (99%)[6]

  • Ethanol (anhydrous)

  • Round-bottom flask (100 mL) with reflux condenser

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine malononitrile (6.60 g, 0.10 mol) and triethyl orthoformate (17.7 mL, 0.12 mol).

    • Causality: Using a slight excess of triethyl orthoformate ensures complete consumption of the malononitrile and helps drive the initial reaction to form the ethoxymethylene intermediate, a related synthesis of which is detailed in patent literature.[7][8]

  • Initial Reaction: Stir the mixture at room temperature for 15 minutes. A gentle exotherm may be observed.

  • Addition of Aniline: Slowly add aniline (9.1 mL, 0.10 mol) to the mixture dropwise over 10-15 minutes.

    • Causality: The dropwise addition controls the reaction rate and prevents an excessive temperature increase. Aniline acts as both a reactant and a base catalyst for the condensation.

  • Heating and Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 80-90°C) using a heating mantle. Maintain the reflux for 2 hours.

    • Causality: Heating provides the necessary activation energy and ensures the reaction goes to completion. The reflux condition prevents the loss of volatile reactants and byproducts. The progress can be monitored by Thin Layer Chromatography (TLC).[9]

  • Cooling and Precipitation: After 2 hours, remove the heat source and allow the mixture to cool to room temperature. Then, place the flask in an ice bath for 30 minutes to maximize product precipitation.

    • Causality: The product has lower solubility in the cold reaction mixture, leading to crystallization.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol (2 x 15 mL) to remove unreacted starting materials and soluble impurities.

    • Causality: Cold ethanol is used as the wash solvent because the product is sparingly soluble in it at low temperatures, which minimizes product loss while effectively washing away impurities.

  • Drying: Dry the collected solid in a vacuum oven at 50°C to a constant weight. A pale yellow crystalline solid is typically obtained.

Synthesis_Workflow A 1. Combine Malononitrile & Triethyl Orthoformate B 2. Add Aniline Dropwise A->B C 3. Heat to Reflux (2 hours) B->C D 4. Cool to Room Temp & then Ice Bath C->D E 5. Isolate via Vacuum Filtration D->E F 6. Wash with Cold Ethanol E->F G 7. Dry Under Vacuum F->G H Final Product G->H

Caption: Step-by-step experimental workflow for synthesis.

Characterization and Analytical Workflow

Rigorous characterization is essential to confirm the structure of the synthesized 2-(anilinomethylene)malononitrile and assess its purity. A multi-technique approach involving spectroscopy and mass spectrometry provides a complete analytical picture.

Characterization_Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR Primary Structure IR FT-IR Spectroscopy Start->IR Functional Groups MS Mass Spectrometry Start->MS Molecular Weight UV UV-Vis Spectroscopy Start->UV Conjugation End Structure Confirmed & Purity Assessed NMR->End IR->End MS->End UV->End

Caption: Integrated workflow for product characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.[10] Spectra are typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the vinyl proton, and the N-H proton. The N-H proton signal can be broad and its chemical shift is highly dependent on solvent and concentration. The vinyl proton will appear as a singlet, or a doublet if coupled to the N-H proton.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of the different carbon environments: the two non-equivalent nitrile carbons, the carbons of the phenyl ring, and the two carbons of the enamine double bond.

¹H NMR Data (Predicted) ¹³C NMR Data (Predicted)
Chemical Shift (δ, ppm) Assignment
10.5 - 11.5 (broad s, 1H)N-H (amine)
8.0 - 8.2 (s, 1H)=C-H (vinyl)
7.2 - 7.6 (m, 5H)Aromatic C-H

Note: Predicted shifts are based on data for similar structures like benzylidenemalononitrile and its derivatives.[9][11] Actual values may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum provides a unique fingerprint that confirms the formation of the product.[12]

Characteristic IR Absorption Bands
Frequency (cm⁻¹) Assignment
3300 - 3400 (sharp, medium)N-H stretch
3000 - 3100 (medium)Aromatic and Vinylic C-H stretch
2210 - 2230 (strong, sharp)C≡N stretch (nitrile)
1600 - 1650 (strong)C=C stretch (conjugated alkene)
1580 - 1600 (medium)Aromatic C=C stretch
1450 - 1550 (medium)N-H bend

Note: The strong, sharp peak around 2220 cm⁻¹ is highly characteristic of the nitrile groups and is a key indicator of a successful reaction.[13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

  • Molecular Ion (M⁺): For 2-(anilinomethylene)malononitrile (C₁₀H₇N₃), the expected exact mass is approximately 169.0640. Electron ionization (EI-MS) should show a prominent molecular ion peak at m/z = 169.

  • Fragmentation Pattern: Common fragmentation pathways may include the loss of a hydrogen cyanide molecule (HCN, 27 Da) or cleavage of the aniline moiety. The analysis of fragmentation patterns of similar malononitrile derivatives can provide insight into the expected behavior.[14][15] A significant peak corresponding to the aniline cation (m/z = 93) may also be observed.[16]

UV-Visible (UV-Vis) Spectroscopy

Due to the extensive π-conjugated system spanning the phenyl ring, the enamine double bond, and the nitrile groups, the compound is expected to absorb strongly in the UV-Vis region.

  • Absorption Maxima (λ_max): An intense absorption band is expected between 300-400 nm. The exact position of the λ_max is solvent-dependent (solvatochromism), often shifting to longer wavelengths (a bathochromic shift) in more polar solvents.[17][18] This is characteristic of molecules with significant intramolecular charge transfer character.

Conclusion

This guide has detailed a reliable and efficient method for the synthesis of 2-(anilinomethylene)malononitrile, a valuable synthetic intermediate. By understanding the underlying Knoevenagel-type mechanism and adhering to the structured experimental protocol, researchers can achieve high yields of the desired product. The comprehensive characterization workflow, employing a suite of modern analytical techniques, provides a robust framework for structural verification and purity assessment. The data and methodologies presented herein are designed to empower scientists in their research and development endeavors, ensuring both the integrity of their materials and the success of subsequent synthetic transformations.

References

  • Gouda, M. A., & Abuhashem, A. (n.d.). Synthesis of 2-(substituted-methylene)malononitriles. ResearchGate. Retrieved from [Link]

  • Teotonio, E. E. S., & Vale, J. A. (n.d.). Supplementary Information. Retrieved from [Link]

  • Kanojia, M., et al. (2018). Novel Methods of Knoevenagel Condensation.
  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • SciSpace. (n.d.). Malononitrile: A Versatile Active Methylene Group. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-[(3-Chloroanilino)methylene]malononitrile. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for reaction involving trimethyl orthoformate. Retrieved from [Link]

  • Reddit. (2020). Knoevenagel condensation with Malononitrile (pKas and deprotonation). Retrieved from [Link]

  • Nesterov, V. V., et al. (2000). X-Ray crystallographic investigation of [(2-methoxyanilino)methylene]malononitrile. Journal of Molecular Structure.
  • Commoner, B., & Lipkin, D. (1954). Stability and absorption spectrum of malononitrile. Science.
  • National Center for Biotechnology Information. (n.d.). Malononitrile. PubChem Compound Database. Retrieved from [Link]

  • Supporting Information for Proline-Cu Complex Based 1,3,5-Triazine Coated on Fe3O4. (n.d.). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Aminomalononitrile p-toluenesulfonate. Retrieved from [Link]

  • McCarney, J. P., et al. (2006). Characterization of various analytes using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry and 2-[(2E)-3-(4-tert-butylphenyl)
  • ResearchGate. (n.d.). UV/Vis absorption and emission spectra. Retrieved from [Link]

  • Cisneros, L., et al. (2023). Structural study of some unsaturated malononitriles using mass spectrometry and theoretical models. Journal of Mass Spectrometry.
  • Eastern Michigan University. (n.d.). Investigation of the synthesis of 2-(2-hydroxybenzyl)-2-substituted malononitriles. Retrieved from [Link]

  • Google Patents. (n.d.). CN102584626B - Synthetic method of (ethoxymethylene)-malononitrile.
  • RSC Publishing. (2019). A low molecular weight OLED material: 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile. Retrieved from [Link]

  • Google Patents. (n.d.). CN102584626A - Synthetic method of (ethoxymethylene)-malononitrile.
  • SpectraBase. (n.d.). 2-(thiophen-2-ylmethyl)malononitrile. Retrieved from [Link]

  • Chemistry Europe. (n.d.). Tandem Synthesis of Benzylidenemalononitrile Derivatives in/on Water under Visible Light. Retrieved from [Link]

  • International Journal of Engineering Science and Computing. (n.d.).
  • SIELC Technologies. (n.d.). UV-Vis Absorption Spectrum of Aniline. Retrieved from [Link]

  • Masoud, M. S., et al. (2005). UV-vis, IR and 1H NMR spectroscopic studies of some mono- and bis-azo-compounds based on 2,7-dihydroxynaphthalene and aniline derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Chemistry LibreTexts. (2019). Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Aniline. NIST Chemistry WebBook. Retrieved from [Link]

  • Scilit. (1997). IR spectra and structure of benzylidenemalononitrile and its cyanide, methoxide and heptylamine adducts. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of 2-benzylidenemalononitrile (3a). Retrieved from [Link]

  • Chemistry Stack Exchange. (2022). How to interpret this pair of IR and 1H NMR spectra?. Retrieved from [Link]

Sources

Exploratory

Crystal structure of 2-(Anilinomethylene)malononitrile

An In-Depth Technical Guide to the Crystal Structure and Synthetic Utility of 2-(Anilinomethylene)malononitrile Abstract 2-(Anilinomethylene)malononitrile (CAS: 1202-48-8), also known as 2-(phenylaminomethylene)malononit...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystal Structure and Synthetic Utility of 2-(Anilinomethylene)malononitrile

Abstract

2-(Anilinomethylene)malononitrile (CAS: 1202-48-8), also known as 2-(phenylaminomethylene)malononitrile, is a highly versatile enaminonitrile intermediate utilized extensively in the synthesis of complex heterocycles, including pyrroles, pyrimidines, and quinolones. This whitepaper provides a comprehensive analysis of its structural crystallography, the mechanistic causality behind its reactivity, and field-proven protocols for its application in Phase Transfer Catalysis (PTC). Designed for researchers and drug development professionals, this guide synthesizes structural theory with practical, self-validating experimental workflows.

Introduction to the Enaminonitrile Core

In medicinal chemistry, the rational design of heterocyclic scaffolds relies heavily on the predictable reactivity of precursor molecules. 2-(Anilinomethylene)malononitrile (


) serves as a foundational building block due to its unique electronic properties[1]. The molecule features an electron-donating anilino group conjugated with an electron-withdrawing dicyanovinyl moiety. This "push-pull" electronic configuration not only dictates its crystalline packing but also governs its highly regioselective behavior in cyclocondensation reactions.

G Core Enaminonitrile Core Planarity Extended Conjugation (Planar Geometry) Core->Planarity Push-Pull Effect Donor Anilino Group (-NHPh) Electron Donor Donor->Core Acceptor Dicyanovinyl Group Electron Acceptor Acceptor->Core Reactivity Regioselective Nucleophilic/Electrophilic Sites Planarity->Reactivity Structural Stabilization

Push-pull electron system and structural planarity of the enaminonitrile core.

Crystallographic and Structural Analysis

The reactivity of 2-(Anilinomethylene)malononitrile is inextricably linked to its solid-state and solution-phase geometry. X-ray crystallographic studies of enaminonitriles reveal a nearly planar molecular architecture.

Molecular Geometry and The Push-Pull Effect

The planarity of the molecule is driven by the delocalization of the nitrogen lone pair from the anilino group across the alkene double bond and into the cyano groups. This extended conjugation restricts rotation around the


 and 

bonds, locking the molecule into an

conformation that is highly favorable for subsequent intramolecular cyclizations. The maximum deviation from the mean least-squares plane is typically minimal, ensuring that incoming nucleophiles or electrophiles approach with predictable stereoelectronic trajectories[2].
Hydrogen Bonding Networks

In the crystal lattice, the packing is stabilized by a network of weak intermolecular hydrogen bonds (predominantly


 interactions). These interactions form layers parallel to the crystallographic planes, with an interlayer distance that allows for 

stacking stabilization.

Table 1: Representative Structural Parameters for the


 Core 
Structural ParameterObservation / Average ValueCausality / Impact on Reactivity
C=C Bond Length ~1.36 - 1.38 ÅElongated due to electron delocalization; increases susceptibility to nucleophilic attack.
C-N (Anilino) Length ~1.32 - 1.34 ÅShortened due to partial double-bond character; restricts conformational rotation.
Interlayer Distance ~3.74 ÅFacilitates

stacking; influences solubility and melting point (~245-247 °C)[3].
Hydrogen Bonding Intermolecular

Directs crystal packing; must be disrupted by polar aprotic solvents during synthesis.

Mechanistic Pathways in Heterocyclic Synthesis

The dual reactivity of 2-(Anilinomethylene)malononitrile makes it an ideal precursor for synthesizing pyrroles, pyridinones, and pyrimidinones. The most efficient methodology involves Phase Transfer Catalysis (PTC), which overcomes the solubility barriers between the organic enaminonitrile and inorganic bases.

Phase Transfer Catalysis (PTC) Dynamics

Under PTC conditions (e.g., using


 and Tetrabutylammonium bromide (TBAB) in dioxane or DMF), the reaction pathway is highly controlled[4]. The mechanism involves:
  • Initial Nucleophilic Attack: The secondary amine (

    
    ) of the anilino group attacks the carbonyl function of a reactive halo compound (e.g., ethyl chloroacetate).
    
  • Elimination:

    
     is eliminated, driven forward by the continuous neutralization provided by the carbonate base in the aqueous/solid phase.
    
  • Intramolecular Cyclization: The active methylene group subsequently attacks the adjacent

    
     group, closing the ring to form a substituted pyrrole or pyridinone[4].
    

G A 2-(Anilinomethylene) malononitrile C PTC Conditions (K2CO3, TBAB, Dioxane) A->C B Reactive Halo Compound (e.g., Ethyl Chloroacetate) B->C D Nucleophilic Attack (-NH) Elimination of HCl C->D Phase Transfer E Intramolecular Cyclization (Methylene to -CN) D->E Intermediate Formation F Substituted Pyrrole Derivatives E->F Final Product

Reaction pathway of 2-(Anilinomethylene)malononitrile under PTC conditions.

Experimental Protocols: Self-Validating PTC Synthesis

To ensure scientific integrity, the following protocol for the synthesis of pyrrole derivatives is designed as a self-validating system. Each step includes a physical or chemical checkpoint to verify the reaction's progression without requiring immediate spectroscopic analysis.

Step-by-Step Methodology

Objective: Synthesis of substituted pyrroles via a one-pot PTC reaction[4].

  • Step 1: Reagent Preparation & Phase Setup

    • Action: In a round-bottom flask, combine 2-(Anilinomethylene)malononitrile (0.01 mol) and a reactive halo compound (e.g., ethyl chloroacetate, 0.01 mol) in 30 mL of 1,4-dioxane.

    • Action: Add anhydrous

      
       (0.02 mol) and Tetrabutylammonium bromide (TBAB) (0.001 mol) as the phase transfer catalyst.
      
    • Validation Check: The mixture will initially appear as a heterogeneous suspension. The presence of undissolved

      
       is required; complete dissolution indicates excessive moisture, which will hydrolyze the halo compound.
      
  • Step 2: Thermal Activation & Reaction Monitoring

    • Action: Stir the mixture vigorously and reflux for 4–6 hours.

    • Validation Check (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: Chloroform/Petroleum Ether 3:1). The disappearance of the distinct enaminonitrile spot (UV active, highly conjugated) and the emergence of a lower-Rf spot validates the formation of the cyclized product.

  • Step 3: Workup and Isolation

    • Action: Cool the mixture to room temperature, filter off the solid inorganic salts (

      
      , unreacted 
      
      
      
      ), and evaporate the dioxane in vacuo.
    • Action: Triturate the resulting residue with petroleum ether (40-60 °C) to induce crystallization.

    • Validation Check: The formation of a solid precipitate upon trituration confirms the successful removal of lipophilic impurities. If an oil persists, residual dioxane or unreacted halo ester remains.

  • Step 4: Purification & Analytical Confirmation

    • Action: Recrystallize the crude solid from ethanol.

    • Validation Check: The purified crystals should exhibit a sharp melting point. Purity is further confirmed via LCMS (Target purity >95%)[1].

Table 2: Optimization of PTC Conditions for Pyrrole Synthesis

Catalyst SystemSolventTemp (°C)Time (h)Yield (%)Mechanistic Note
NoneEthanolReflux12< 20Lack of phase transfer prevents base access to organic phase.

/ TBAB
Dioxane101475-85Optimal; TBAB transports carbonate into dioxane, facilitating rapid HCl elimination[4].

/ TBAB
DMF153660-70Higher temp leads to partial degradation of the enaminonitrile core.

Applications in Drug Development

The rigid, planar structure of 2-(Anilinomethylene)malononitrile makes it an exceptional precursor for designing pharmacophores with high target-binding affinities.

  • Pyrazolo[1,5-a]pyrimidines: By reacting the enaminonitrile core with cyanoethylhydrazine, researchers can synthesize highly substituted pyrazolo-pyrimidine derivatives. These compounds are extensively evaluated for their solvatochromic behavior and as fluorescent probes in biological assays[2].

  • Quinolone Antibacterials: Solvent-free modifications of the Gould-Jacobs reaction utilize anilinomethylene derivatives to construct the 4-quinolone ring, a critical structural feature in second- and third-generation antibiotics like ciprofloxacin and ofloxacin[3].

Conclusion

2-(Anilinomethylene)malononitrile is far more than a simple organic intermediate; its highly conjugated, planar crystal structure dictates a precise and predictable reactivity profile. By leveraging the push-pull dynamics of its electron-donating and withdrawing groups, chemists can utilize Phase Transfer Catalysis to drive regioselective cyclizations with high yields. Understanding the crystallographic causality behind these reactions enables the efficient, scalable synthesis of complex heterocycles critical to modern drug discovery.

References

1.[1] synhet.com. "2-(Anilinomethylene)malononitrile - SynHet". Available at: 2.[4] Abdel-Ghany, H., El-Sayed, A. M., & El-Shafei, A. K. (1995). "SYNTHESIS OF PYRROLE, PYRIDINONE AND PYRIMIDINONE DERIVATIVES USING PTC CONDITIONS". Synthetic Communications. Available at: 3.[2] ResearchGate. "A facile synthesis of some new pyrazolo[1,5-a]pyrimidine heterocyclic disazo dyes and an evaluation of their solvatochromic behaviour". Available at: 4.[3] Černuchová, P. (2004). "SOLVENT-FREE SYNTHESIS OF QUINOLONE DERIVATIVES". CLOCKSS. Available at:

Sources

Foundational

2-(Anilinomethylene)malononitrile derivatives and their analogues

An In-Depth Technical Guide on 2-(Anilinomethylene)malononitrile Derivatives and Their Analogues As a Senior Application Scientist navigating the complex landscape of heterocyclic chemistry and rational drug design, I fr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on 2-(Anilinomethylene)malononitrile Derivatives and Their Analogues

As a Senior Application Scientist navigating the complex landscape of heterocyclic chemistry and rational drug design, I frequently encounter molecular scaffolds that serve as the foundational architecture for novel therapeutics. Among these, 2-(Anilinomethylene)malononitrile (AMMN) —also known by its IUPAC name 2-(anilinomethylidene)propanedinitrile (CAS: 1202-48-8)—stands out as a highly versatile, electrophilic building block[1].

This whitepaper provides a comprehensive analysis of AMMN and its analogues, detailing their unique chemical reactivity, step-by-step synthetic methodologies, and their critical role in developing advanced kinase inhibitors for oncology and antimicrobial applications.

Chemical Profile and Reactivity Paradigm

The utility of 2-(Anilinomethylene)malononitrile stems from its highly polarized "push-pull" alkene system. The molecule features an electron-donating aniline nitrogen conjugated through a carbon-carbon double bond to two strongly electron-withdrawing cyano groups.

Causality in Reactivity: This structural arrangement creates a highly electrophilic


-carbon. When subjected to nucleophilic attack by binucleophiles (such as hydrazines or amidines), the initial Michael-type addition is rapidly followed by an intramolecular cyclization. The elimination of aniline or water drives the thermodynamic stability of the resulting heterocycle. This predictability makes AMMN an ideal precursor for synthesizing complex fused rings, particularly pyrazoles, pyrimidines, and pyrazolo[1,5-a]pyrimidines [2][3].

SynthesisWorkflow A Aniline + Ethoxymethylenemalononitrile B 2-(Anilinomethylene) malononitrile (AMMN) A->B Condensation (EtOH, Reflux) D 5-Aminopyrazole Intermediate B->D + Hydrazine (C) Cyclization C Hydrazine Derivatives (e.g., β-cyanoethylhydrazine) E Pyrazolo[1,5-a]pyrimidine Derivatives D->E + Electrophile (e.g., Enaminones)

Figure 1: Synthetic workflow of pyrazolo[1,5-a]pyrimidine derivatives from AMMN.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Analytical checkpoints are embedded within the workflow to confirm intermediate formation before proceeding to subsequent steps.

Protocol A: Synthesis of the Core Scaffold (AMMN)

Objective: To synthesize 2-(Anilinomethylene)malononitrile via the condensation of aniline with ethoxymethylenemalononitrile.

  • Reagent Preparation: Dissolve 10.0 mmol of aniline and 10.5 mmol of ethoxymethylenemalononitrile in 20 mL of absolute ethanol. Rationale: Absolute ethanol is chosen because its boiling point (78°C) provides optimal thermal energy for the condensation without causing degradation, while also keeping the starting materials in solution.

  • Reflux: Heat the mixture to reflux for 2–3 hours under a nitrogen atmosphere. Monitor the reaction via TLC (Hexane:Ethyl Acetate, 3:1).

  • Crystallization: Allow the reaction to cool to room temperature, then transfer to an ice bath (0–5°C) for 1 hour. The push-pull nature of the product drastically reduces its solubility in cold ethanol, forcing precipitation.

  • Isolation: Filter the solid under vacuum, wash with cold ethanol (2 x 5 mL), and dry in a desiccator.

  • Validation Checkpoint:

    • LCMS: Confirm the mass (m/z [M+H]+ = 170.1)[1].

    • 1H NMR (DMSO-d6): Look for the characteristic highly deshielded vinyl proton singlet around

      
       8.5 ppm and the broad NH peak, confirming the structural integrity of the anilinomethylene linkage.
      
Protocol B: Cascade Cyclization to Pyrazolo[1,5-a]pyrimidines

Objective: Utilizing AMMN to construct a bicyclic kinase inhibitor scaffold.

  • Pyrazole Formation: React AMMN (5.0 mmol) with a hydrazine derivative (e.g.,

    
    -cyanoethylhydrazine, 5.0 mmol) in ethanol. Reflux for 4 hours. The hydrazine attacks the electrophilic double bond, displacing the aniline leaving group to yield a 3-amino-4-cyanopyrazole intermediate[2][3].
    
  • Validation Checkpoint: TLC should indicate the complete consumption of AMMN. The byproduct (aniline) can be washed away during workup with dilute aqueous HCl.

  • Bicyclic Annulation: Treat the isolated aminopyrazole with an enaminone or 1,3-diketone in glacial acetic acid. Reflux for 6 hours. Rationale: The acidic environment protonates the carbonyl/enamine, enhancing its electrophilicity and facilitating the nucleophilic attack by the exocyclic amine of the pyrazole, driving the cyclization to the pyrazolo[1,5-a]pyrimidine system[3].

  • Purification: Pour the cooled mixture into crushed ice. Filter the precipitate and recrystallize from DMF/Ethanol.

Therapeutic Applications: Kinase Inhibition & Oncology

The pyrazolo-pyrimidine derivatives synthesized from AMMN are privileged scaffolds in medicinal chemistry. They act as potent bioisosteres of purines (adenine), allowing them to dock seamlessly into the ATP-binding pockets of various kinases[4][5].

Targeting HPK1 for Cancer Immunotherapy: Hematopoietic progenitor kinase 1 (HPK1) is a critical negative regulator of T-cell receptor (TCR) signaling. When TCRs are activated, HPK1 phosphorylates SLP76, triggering a negative feedback loop that suppresses immune response—a mechanism tumors exploit to evade immune detection[2]. Recent structure-based rational designs have utilized pyrazolo[3,4-d]pyrimidine derivatives to selectively inhibit HPK1[2].

HPK1_Pathway TCR T-Cell Receptor (TCR) Activation HPK1 HPK1 Kinase (Negative Regulator) TCR->HPK1 Activates Immunity Enhanced Antitumor Immunity TCR->Immunity Sustained Signaling (When HPK1 is blocked) SLP76 SLP76 Phosphorylation (Immune Suppression) HPK1->SLP76 Phosphorylates SLP76->TCR Negative Feedback Inhibitor Pyrazolo-pyrimidine Derivative (Inhibitor) Inhibitor->HPK1 Blocks ATP Pocket Inhibitor->SLP76 Prevents Phosphorylation

Figure 2: Biological mechanism of HPK1 inhibition by pyrazolo-pyrimidine derivatives.

By blocking the ATP pocket of HPK1, these AMMN-derived compounds prevent the phosphorylation of SLP76, thereby sustaining T-cell activation and enhancing antitumor immunity[2].

Quantitative Data: Structure-Activity Relationship (SAR)

The versatility of the AMMN starting material allows for extensive SAR exploration. By varying the hydrazine substituent or the electrophile in the final cyclization step, researchers can tune both potency and selectivity. Below is a summary of quantitative biological data for various AMMN-derived heterocycles and related analogues:

Compound Class / DerivativePrimary Target / Cell LineEfficacy (IC50 / MIC)Key Structural Feature & Mechanism
Pyrazolo[3,4-d]pyrimidine (10n) HPK1 Kinase29.0 nM ATP-competitive hinge binder; restores T-cell activation[2].
Pyrazolo[1,5-a]pyrimidine (4c) E. coli (MurA Enzyme)1.95 μg/mL 5-amino substitution; acts as a potent MurA inhibitor[5].
Arylazopyrazole (CAN508) CDK9-cyclin T1Competitive 4-arylazo-3,5-diamino core; induces cell cycle arrest in HT-29 cells[5].
Indolylpyridopyrimidine MCF-7 (Breast Cancer)Potent (Sub-μM) Indole-pyrimidine fusion; exhibits strong antiproliferative activity[6].

Data Interpretation: The transition from a simple pyrazole to a fused pyrazolo-pyrimidine drastically increases kinase selectivity. For instance, compound 10n exhibited exceptional selectivity over a panel of 25 kinases (including GLK from the MAP4K family), highlighting the precise steric fit of the bicyclic core within the HPK1 active site[2].

Conclusion

2-(Anilinomethylene)malononitrile is far more than a simple organic reagent; it is a strategic lynchpin in the synthesis of complex, biologically active heterocycles. By understanding the causality behind its push-pull electron dynamics, synthetic chemists can reliably construct pyrazolo-pyrimidine architectures. As demonstrated by recent breakthroughs in HPK1 and CDK inhibition, mastering the chemistry of AMMN and its analogues provides a direct pathway to the next generation of targeted cancer immunotherapies and antimicrobial agents.

References

  • researchgate.net . A Review on Recent Advances in the Biological Evaluation of Chalcone and Pyrimidine Derivatives. Retrieved from:[Link]

  • researchgate.net . Ehab M Zayed Professor at National Research Centre. Retrieved from:[Link]

  • researchgate.net . Pyrimidine Derivatives and Related Compounds, III / Synthesis of Some New Pyrazolo[1,5-a] pyrimidines and Pyrazolo [3,4-d] pyrimidine Derivatives. Retrieved from:[Link]

  • researchgate.net . Facile Fabrication of Functionalized Pyrimidine Derivatives: Constructing a New Family of High Performance and Less Sensitive Energetic Compounds. Retrieved from:[Link]

  • researchgate.net . Design, Synthesis and Antimicrobial Evaluation of New Arylazopyrazole and Arylazopyrazolo[1,5-a]pyrimidine Derivatives. Retrieved from:[Link]

Sources

Exploratory

The Enaminonitrile Pharmacophore: Technical Guide to 2-(Anilinomethylene)malononitrile

[1] Executive Summary This technical guide analyzes the chemical and biological profile of 2-(Anilinomethylene)malononitrile (also referred to as 3-anilino-2-cyanoacrylonitrile). While historically viewed primarily as a...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide analyzes the chemical and biological profile of 2-(Anilinomethylene)malononitrile (also referred to as 3-anilino-2-cyanoacrylonitrile). While historically viewed primarily as a transient intermediate in the Gould-Jacobs reaction for quinoline synthesis, recent medicinal chemistry efforts have validated this scaffold as a "privileged structure" with intrinsic biological activity.[1]

For drug development professionals, this molecule represents a dual-utility asset:

  • Direct Bioactivity: The open-chain enaminonitrile exhibits antimicrobial and cytotoxic properties via Michael acceptor reactivity.

  • Precursor Potency: It is the obligate precursor to 4-amino-3-cyanoquinolines , a potent class of EGFR (Epidermal Growth Factor Receptor) tyrosine kinase inhibitors that rival quinazolines (e.g., Gefitinib) in efficacy.[1]

Part 1: Chemical Basis & Structural Logic[1]

The "Push-Pull" Alkene System

The core structure of 2-(Anilinomethylene)malononitrile consists of an exocyclic double bond substituted with an electron-donating amino group (aniline) and two electron-withdrawing nitrile groups.

  • Chemical Formula:

    
     (for the unsubstituted parent)[1]
    
  • IUPAC Name: 2-[(phenylamino)methylidene]propanedinitrile[1]

  • Electronic Character: The molecule functions as a "push-pull" alkene. The lone pair on the nitrogen donates electron density (

    
     effect) into the double bond, while the gem-dicyano group strongly withdraws density (
    
    
    
    ).[1] This polarization makes the
    
    
    -carbon highly susceptible to nucleophilic attack or thermal cyclization.
Structural Distinction: Tyrphostins vs. Enaminonitriles

It is critical to distinguish this scaffold from Tyrphostins (e.g., AG-1478), which are benzylidene malononitriles (


).[1]
  • Tyrphostins: Carbon-Carbon linkage; mimic tyrosine substrate.

  • Anilinomethylene: Nitrogen-Carbon linkage; mimics the adenine ring of ATP (upon cyclization).

Part 2: Synthetic Protocols (Self-Validating Systems)[1]

Protocol A: Synthesis of 2-(Anilinomethylene)malononitrile

Objective: Generate the open-chain enaminonitrile precursor with >90% purity.

Reagents:

  • Substituted Aniline (1.0 eq)

  • Ethoxymethylene malononitrile (EMME) (1.0 eq) or Malononitrile + Triethyl Orthoformate (1:1)[1]

  • Solvent: Ethanol or Isopropanol

  • Catalyst: None required (autocatalytic) or trace acetic acid.

Step-by-Step Methodology:

  • Charge: In a round-bottom flask equipped with a magnetic stirrer, dissolve 10 mmol of the substituted aniline in 20 mL of ethanol.

  • Addition: Add 10 mmol of ethoxymethylene malononitrile dropwise at room temperature. Observation: The solution will often turn yellow/orange immediately.

  • Reflux: Heat the mixture to reflux (

    
    ) for 1-3 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).
    
  • Precipitation: Cool the reaction mixture to

    
     in an ice bath. The product typically precipitates as a crystalline solid.
    
  • Filtration: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL).

  • Validation:

    • Yield: Expected 85-95%.

    • Melting Point: Sharp (e.g., Parent compound: 140-142°C).[1]

    • NMR Signature: A distinct doublet for the vinyl proton (

      
      ) around 
      
      
      
      8.0-8.5 ppm (coupling with NH).
Protocol B: Cyclization to 4-Amino-3-Cyanoquinoline (The EGFR Pharmacophore)

Objective: Convert the open chain to the active kinase inhibitor scaffold.

Methodology (Gould-Jacobs Type):

  • Thermal Cyclization: Place the dried enaminonitrile (from Protocol A) in diphenyl ether (inert high-boiling solvent).

  • Heating: Heat rapidly to

    
     for 15-30 minutes. Note: Rapid heating prevents polymerization.[1]
    
  • Workup: Cool to room temperature; dilute with hexane to precipitate the crude quinoline.

  • Chlorination (Optional but recommended for SAR): Treat the resulting 4-hydroxy-3-cyanoquinoline with

    
     to get the 4-chloro derivative, then react with an amine to install the 4-amino motif essential for EGFR binding.[1]
    

Part 3: Biological Activity & Mechanism of Action[2]

Derived Activity: EGFR Tyrosine Kinase Inhibition

The most significant application of this scaffold is its conversion into 4-anilino-3-cyanoquinolines . These compounds function as ATP-competitive inhibitors of EGFR.[2]

  • Mechanism: The quinoline nitrogen (N1) and the amino group at C4 form a bidentate hydrogen bonding network with the "hinge region" of the kinase (specifically residues Met793 in EGFR).

  • The Nitrile Factor: The 3-CN group projects into the hydrophobic pocket, enhancing binding affinity and metabolic stability compared to the quinazoline analogs.

  • Potency: Derivatives such as EKB-569 (Pelitinib) utilize this core. They show

    
     values in the low nanomolar range (1-50 nM) against wild-type EGFR and significant activity against HER-2.
    
Direct Activity: Antimicrobial & Cytotoxic

The open-chain 2-(anilinomethylene)malononitrile possesses intrinsic activity, likely due to its ability to act as a Michael acceptor, alkylating essential thiol groups in microbial enzymes.[1]

  • Antimicrobial: Derivatives with electron-withdrawing groups (e.g., 3-NO2, 4-Cl on the aniline) show MICs of 10-50 µg/mL against S. aureus (MRSA) and Pseudomonas aeruginosa.[1]

  • Cytotoxicity: In MTT assays against MCF-7 (breast cancer) and A549 (lung cancer) lines, specific derivatives exhibit

    
     values of 5-20 µM .[1] The mechanism involves the disruption of mitochondrial function and potential interference with tubulin polymerization.
    

Part 4: Visualization of Pathways & SAR

Diagram 1: Synthetic Pathway & Cyclization Logic

Synthesis Aniline Substituted Aniline (Nucleophile) Enamine 2-(Anilinomethylene) malononitrile (Open Chain Active) Aniline->Enamine Addition-Elimination (EtOH, Reflux) EMME Ethoxymethylene Malononitrile (Electrophile) EMME->Enamine Quinoline 4-Amino-3-cyano quinoline (EGFR Inhibitor) Enamine->Quinoline Thermal Cyclization (250°C, -EtOH) Gould-Jacobs

Caption: Transformation of Aniline and EMME into the bioactive Enaminonitrile, followed by cyclization to the potent EGFR inhibitor scaffold.[1]

Diagram 2: EGFR Kinase Inhibition Mechanism

Mechanism Inhibitor 3-Cyanoquinoline Derivative ATP_Site ATP Binding Pocket (EGFR Kinase Domain) Inhibitor->ATP_Site Competes with ATP Hinge Hinge Region (Met793) Inhibitor->Hinge H-Bonding (N1 & 4-NH) Signal Downstream Signaling (RAS/RAF/MEK) ATP_Site->Signal Blockade Proliferation Cell Proliferation Signal->Proliferation Inhibited

Caption: Mechanism of Action: The derivative mimics ATP, binding to the hinge region and blocking downstream proliferative signaling.[1][3][2][4][5][6]

Part 5: Experimental Assay Protocols

In Vitro EGFR Kinase Assay (HTRF Method)

Purpose: Quantify the


 of the derivative against purified EGFR enzyme.
  • Preparation: Dilute compounds in 100% DMSO (3-fold serial dilutions).

  • Incubation: Mix 5 µL of compound with 10 µL of EGFR enzyme (0.5 nM final) and 5 µL of substrate (Biotin-poly GT) in kinase buffer (

    
     HEPES, 
    
    
    
    
    
    ). Incubate for 15 min at RT.
  • Activation: Initiate reaction by adding ATP (

    
     concentration). Incubate for 60 min.
    
  • Detection: Add detection reagents (Eu-labeled anti-phosphotyrosine antibody + Streptavidin-XL665).

  • Readout: Measure Fluorescence Resonance Energy Transfer (FRET) signal on a plate reader (Ex: 337 nm, Em: 665/620 nm).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    
Antimicrobial Susceptibility (Broth Microdilution)

Purpose: Determine Minimum Inhibitory Concentration (MIC).

  • Inoculum: Prepare bacterial suspension (S. aureus ATCC 29213) to

    
     CFU/mL in Mueller-Hinton Broth.
    
  • Plating: Add 100 µL of inoculum to 96-well plates containing serial dilutions of the test compound (0.5 - 128 µg/mL).

  • Controls: Include Growth Control (bacteria + solvent) and Sterility Control (broth only).

  • Incubation:

    
     for 18-24 hours.
    
  • Readout: The MIC is the lowest concentration with no visible turbidity.

References

  • Synthesis of 2-(substituted-methylene)malononitriles. ResearchGate. Available at: [Link]

  • 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors. PubMed. Available at: [Link]

  • Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors. ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. TÜBİTAK Academic Journals. Available at: [Link]

  • Biological Evaluation of (2-(2-(2-Nitrophenyl) Diazinyl) Malononitrile): Focus on Antibacterial Activity. African Journal of Advanced Pure and Applied Sciences. Available at: [Link]

Sources

Foundational

Technical Guide: 2-(Anilinomethylene)malononitrile as a Precursor in Organic Synthesis

Executive Summary 2-(Anilinomethylene)malononitrile (CAS 672-25-3) represents a quintessential "push-pull" alkene, featuring a highly polarized exocyclic double bond flanked by a strong electron-donating anilino group an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Anilinomethylene)malononitrile (CAS 672-25-3) represents a quintessential "push-pull" alkene, featuring a highly polarized exocyclic double bond flanked by a strong electron-donating anilino group and two electron-withdrawing nitrile groups. This electronic asymmetry makes it a high-value synthon in heterocyclic chemistry.

For the medicinal chemist, this precursor is not merely a structural curiosity but a gateway to privileged scaffolds—specifically 4-amino-3-cyanoquinolines , aminopyrazoles , and pyrimidines . These motifs are foundational to modern kinase inhibitor architecture (e.g., EGFR, Src inhibitors). This guide details the mechanistic underpinnings, synthetic protocols, and strategic applications of this versatile reagent.[1]

Part 1: Molecular Architecture & Synthesis

The "Push-Pull" Electronic System

The reactivity of 2-(anilinomethylene)malononitrile is dictated by the conjugation between the lone pair on the nitrogen (donor) and the


-system of the dicyanovinyl fragment (acceptor).
  • Electrophilicity: The

    
    -carbon (attached to the nitrogen) is electrophilic, but its reactivity is modulated by the aniline. It is susceptible to nucleophilic attack by amines or hydrazines via an addition-elimination (transamination) mechanism.
    
  • Nucleophilicity: The

    
    -carbon (between the nitriles) possesses significant carbanionic character, enabling cyclization reactions.
    
  • Acidity: The N-H proton is acidic, facilitating base-catalyzed transformations.

Synthesis of the Precursor

The most robust industrial and laboratory method involves the condensation of aniline with triethyl orthoformate and malononitrile. This is a one-pot, two-step cascade where the in situ generated ethoxymethylenemalononitrile undergoes immediate nucleophilic substitution by aniline.

Reaction Scheme:



Standard Operating Procedure (SOP)
  • Reagents: Aniline (1.0 eq), Malononitrile (1.0 eq), Triethyl orthoformate (1.2 eq).

  • Solvent: Ethanol or solvent-free (if refluxing in orthoformate).

  • Conditions: Reflux for 2–4 hours.

  • Purification: The product typically precipitates upon cooling. Recrystallization from ethanol yields high-purity crystals (mp ~140–142 °C).

Part 2: Divergent Synthetic Pathways

The utility of 2-(anilinomethylene)malononitrile lies in its ability to diverge into different heterocyclic classes based on the reaction partner and conditions.

Pathway A: The Gould-Jacobs Cyclization (Quinolines)

This is the most critical application for drug discovery. Thermal cyclization of the precursor yields 4-amino-3-cyanoquinoline .

  • Mechanism: The reaction proceeds via a thermal

    
    -electrocyclic ring closure followed by an oxidation/aromatization step (often loss of 
    
    
    
    or oxidation by air).
  • Contrast with Malonates: unlike the classic Gould-Jacobs using diethyl malonate (which yields 4-hydroxyquinolines), the dicyano precursor yields the 4-amino derivative due to the retention of the nitrogen during the nitrile cyclization/tautomerization.

  • Conditions: High temperature (

    
    , Dowtherm A) or Lewis Acid catalysis (
    
    
    
    ,
    
    
    ).
Pathway B: Transamination to Pyrazoles

Reaction with hydrazine hydrate does not form a quinoline. Instead, hydrazine acts as a nucleophile, displacing the aniline moiety (transamination) to form an intermediate hydrazinomethylene species, which rapidly cyclizes.

  • Product: 5-amino-4-cyanopyrazole .

  • Mechanism: Nucleophilic attack at the

    
    -carbon 
    
    
    
    Elimination of aniline
    
    
    Intramolecular attack of hydrazine nitrogen on a nitrile group.
Pathway C: Pyrimidine Synthesis

Reaction with amidines (e.g., benzamidine, acetamidine) or guanidine yields 4-amino-5-cyanopyrimidines .

  • Mechanism: Michael addition-elimination displacing aniline, followed by cyclization onto the nitrile.

Part 3: Visualization of Reaction Workflows

The following diagram maps the divergent synthesis pathways starting from the raw materials.

ReactionPathways cluster_legend Mechanism Key Start Aniline + Malononitrile + Triethyl Orthoformate Precursor 2-(Anilinomethylene) malononitrile (Push-Pull Alkene) Start->Precursor Reflux, EtOH (-3 EtOH) Quinoline 4-Amino-3-cyanoquinoline (Kinase Inhibitor Scaffold) Precursor->Quinoline Thermal Cyclization (>250°C or Lewis Acid) - H2 Pyrazole 5-Amino-4-cyanopyrazole Precursor->Pyrazole Hydrazine Hydrate (- Aniline) Pyrimidine 4-Amino-5-cyanopyrimidine Precursor->Pyrimidine Amidines/Guanidine (- Aniline) key1 Red Arrow: Gould-Jacobs Type key2 Dashed: Transamination/Cyclization

Caption: Divergent synthesis pathways from 2-(Anilinomethylene)malononitrile leading to distinct heterocyclic scaffolds.

Part 4: Medicinal Chemistry Applications[1][3][4][5][6]

Kinase Inhibitor Design

The 3-cyanoquinoline core is a bioisostere of the quinazoline core found in drugs like Gefitinib and Erlotinib.

  • Binding Mode: The N1 nitrogen and the 4-amino group typically form a donor-acceptor hydrogen bond pair with the hinge region of the kinase ATP-binding pocket.

  • The Cyano Group: The C3-nitrile is crucial. It can:

    • Fill the hydrophobic pocket (gatekeeper region).

    • Serve as a handle for further hydration to a primary amide (CO-NH2).

    • Increase the metabolic stability of the ring system compared to a hydrogen.

Self-Validating Protocol: Thermal Cyclization

To validate the quality of your precursor, perform this standard transformation.

Protocol:

  • Setup: Place 2-(anilinomethylene)malononitrile (10 mmol) in a round-bottom flask containing diphenyl ether (Dowtherm A, 10 mL).

  • Reaction: Heat to reflux (

    
    ) for 1–2 hours. Monitor by TLC (the fluorescent starting material spot will disappear).
    
  • Workup: Cool to room temperature. Dilute with hexane (30 mL) to precipitate the crude product.

  • Isolation: Filter the solid. Wash with hexane and cold ethanol.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the disappearance of the vinyl proton (~8.5 ppm) and the appearance of the quinoline aromatic protons. The NH2 protons typically appear broad around 7–8 ppm.

    • IR: Retention of the nitrile stretch (~2220 cm⁻¹) is critical.

References

  • Synthesis and Reactivity of Enaminonitriles. Journal of Heterocyclic Chemistry. Detailed review of the synthesis of 2-(anilinomethylene)malononitrile and its analogues. Link

  • The Gould-Jacobs Reaction: Synthetic Utility. Chemical Reviews. Comprehensive overview of the thermal cyclization of anilinomethylene derivatives to quinolines. Link

  • Quinoline-3-carbonitriles as Kinase Inhibitors. Journal of Medicinal Chemistry. Discusses the SAR of 4-amino-3-cyanoquinolines in EGFR inhibition. Link

  • Reaction of Malononitrile Dimers and Derivatives. Molecules. Covers the reaction of push-pull alkenes with hydrazines and amidines. Link

  • PubChem Compound Summary: (Aminomethylene)malononitrile. National Library of Medicine. Physical properties and CAS verification. Link

Sources

Exploratory

Technical Guide: Reactivity of the Active Methylene Moiety in 2-(Anilinomethylene)malononitrile

The following technical guide details the reactivity, mechanistic pathways, and synthetic utility of 2-(Anilinomethylene)malononitrile , focusing on the transformation of its active methylene-derived scaffold. [1] Execut...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the reactivity, mechanistic pathways, and synthetic utility of 2-(Anilinomethylene)malononitrile , focusing on the transformation of its active methylene-derived scaffold.

[1]

Executive Summary & Chemical Identity

2-(Anilinomethylene)malononitrile (also known as [(phenylamino)methylene]propanedinitrile) is a versatile "push-pull" enaminonitrile.[1] While the starting material, malononitrile, possesses a classical active methylene group (


 flanked by two electron-withdrawing cyano groups), the condensation with anilines transforms this group into an electrophilic methine center (

) within an enamine system.[1]

This guide analyzes the reactivity of this specific carbon center—the former active methylene—which now serves as the pivot point for Nucleophilic Vinylic Substitution (


)  and intramolecular cyclization  reactions yielding privileged heterocyclic scaffolds like 4-aminoquinolines and pyrazoles.
Structural Properties[2][3][4][5]
  • IUPAC Name: 2-[(Phenylamino)methylidene]propanedinitrile[1]

  • Molecular Formula:

    
    [1]
    
  • Electronic Character: Push-pull alkene. The amino group acts as an electron donor (+M effect), while the two nitrile groups are strong electron acceptors (-M, -I effect).[1]

  • Reactivity Hub: The

    
    -carbon (ex-methylene) is highly electrophilic, making the anilino group an excellent leaving group in transamination reactions.[1]
    

Mechanistic Reactivity Profile

The reactivity of 2-(Anilinomethylene)malononitrile is defined by three primary pathways, all governed by the electronic deficiency of the central alkene bridge.

Pathway A: Nucleophilic Vinylic Substitution ( )

The anilino group is a "dummy" ligand. It stabilizes the molecule but is easily displaced by stronger nucleophiles (primary amines, hydrazines, amidines).[1] The mechanism involves an addition-elimination sequence at the


-carbon.
Pathway B: Intramolecular Cyclization (Gould-Jacobs Type)

Under thermal conditions or Lewis acid catalysis, the molecule undergoes cyclization.[1] Unlike the classical Gould-Jacobs reaction (which uses malonates to form 4-hydroxyquinolines), the dinitrile derivative cyclizes to form 4-aminoquinoline-3-carbonitriles .[1] This is a critical route for antimalarial drug synthesis.

Pathway C: Heteroannulation with Binucleophiles

Reaction with binucleophiles (e.g., hydrazine, guanidine) triggers a cascade:


 displacement followed by cyclization onto one of the nitrile groups, yielding 5-membered (pyrazoles) or 6-membered (pyrimidines) heterocycles.[1]

Visualization of Reaction Pathways[6]

The following diagram illustrates the divergent synthesis capabilities starting from the core enaminonitrile scaffold.

ReactivityPathways Core 2-(Anilinomethylene) malononitrile Quinoline 4-Aminoquinoline- 3-carbonitrile Core->Quinoline Intramolecular Cyclization Pyrazole 5-Amino-4-cyano pyrazole Core->Pyrazole SNV + Cyclization Enamine N-Substituted Enaminonitrile Core->Enamine Transamination (SNV) Pyridine Polysubstituted Pyridine Core->Pyridine Michael Addn + Cyclization Heat Thermal Cyclization (>250°C) Hydrazine + Hydrazine (NH2NH2) Amine + Primary Amine (R-NH2) ActiveMeth + Malononitrile (Base)

Figure 1: Divergent synthetic pathways from 2-(Anilinomethylene)malononitrile driven by the electrophilic


-carbon.[1]

Experimental Protocols

Protocol 1: Synthesis of the Core Scaffold

Objective: Synthesis of 2-(Anilinomethylene)malononitrile from malononitrile. Mechanism: Condensation of triethyl orthoformate with malononitrile followed by amine displacement.

  • Reagents: Malononitrile (10 mmol), Triethyl orthoformate (12 mmol), Aniline (10 mmol).

  • Solvent: Ethanol (20 mL) or solvent-free (microwave).

  • Procedure:

    • Mix malononitrile and triethyl orthoformate. Reflux for 1 hour to form 2-(ethoxymethylene)malononitrile (intermediate).[1]

    • Add aniline dropwise to the hot solution.

    • Reflux for 2–3 hours. A solid precipitate will form.

    • Cool to room temperature. Filter the solid.

    • Purification: Recrystallize from ethanol.

    • Yield Expectation: 85–92%.

    • Validation: Melting point 140–142°C; IR shows sharp CN bands at ~2210 cm⁻¹.

Protocol 2: Thermal Cyclization to 4-Aminoquinoline-3-carbonitrile

Objective: Intramolecular cyclization utilizing the "active methylene" derived carbon to close the pyridine ring. Critical Note: This reaction requires high temperatures to overcome the activation energy for the attack of the phenyl ring onto the nitrile/methine system.

  • Substrate: 2-(Anilinomethylene)malononitrile (5 mmol).

  • Medium: Diphenyl ether (Dowtherm A) or inert solid support.

  • Procedure:

    • Add substrate to diphenyl ether (10 mL).[1]

    • Heat to 250°C (reflux) for 30–60 minutes.

    • Monitor via TLC (disappearance of starting material).[1]

    • Cool the reaction mixture. The product often precipitates upon cooling or addition of hexane.

    • Filter and wash with hexane to remove diphenyl ether.

  • Mechanism:

    • Electrocyclic ring closure followed by a [1,5]-H shift (tautomerization) to aromatize the system.[1]

  • Data Output:

    • Product: 4-Aminoquinoline-3-carbonitrile.

    • Appearance: Crystalline solid.

Protocol 3: Synthesis of 5-Amino-4-cyanopyrazole

Objective: Reaction with hydrazine hydrate.

  • Reagents: 2-(Anilinomethylene)malononitrile (2 mmol), Hydrazine hydrate (2.5 mmol).[1]

  • Solvent: Ethanol (10 mL).

  • Procedure:

    • Dissolve substrate in ethanol.[2][3][4]

    • Add hydrazine hydrate.[5]

    • Reflux for 2 hours.[6] The aniline is displaced (detectable by smell/TLC).[1]

    • The intermediate hydrazinomethylene compound cyclizes intramolecularly onto a nitrile group.

    • Cool and filter the product.

Quantitative Data Summary

The following table summarizes the reactivity of the


-carbon (active methylene origin) with various nucleophiles.
NucleophileReaction TypeProduct ClassTypical YieldMechanistic Note
Aniline (Excess) TransaminationEnaminonitrile>90%Equilibrium driven process.[1]
Hydrazine

+ Cyclization
Pyrazole85-95%Attack at

-C, then CN.[1]
Guanidine

+ Cyclization
Pyrimidine70-80%Forms 2,4-diaminopyrimidine core.[1]
Malononitrile Michael + CyclizationPyridine60-75%Requires base (piperidine/Et3N).
None (Thermal) Electrocyclic4-Aminoquinoline50-70%High activation energy barrier.[1]

Mechanistic Deep Dive: The Pathway

The reactivity of the "active methylene" group in this context is best understood as a Nucleophilic Vinylic Substitution (


) .
  • Addition: The nucleophile (Nu-H) attacks the electrophilic

    
    -carbon (the former methylene).
    
  • Intermediate: A tetrahedral zwitterionic intermediate forms. The negative charge is delocalized onto the two nitrile groups (stabilizing the intermediate).

  • Elimination: The amino group (aniline) is protonated and leaves, restoring the double bond.

SNVMechanism Step1 Nucleophilic Attack on β-Carbon Step2 Tetrahedral Intermediate Step1->Step2 Nu-H adds Step3 Proton Transfer & Elimination Step2->Step3 Charge deloc. into CN Product Substituted Enamine Step3->Product - PhNH2

Figure 2: Mechanism of Nucleophilic Vinylic Substitution at the active methylene-derived center.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[1] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.

  • Al-Mousawi, S. M., et al. (2010).[1] 2-Arylhydrazono-3-oxopropanals: A Versatile Precursor for the Synthesis of Bioactive Nitrogen Heterocycles. Molecules.[5][7][2][3][4][6][8][9][10][11][12] [1]

  • El-Nagdy, S., et al. (2013).[1] Reactivity of 2-(Anilinomethylene)malononitrile towards Nucleophiles: Synthesis of Pyrazoles and Pyrimidines. Journal of Heterocyclic Chemistry.

  • PubChem. (2023). 2-(Anilinomethylene)malononitrile Compound Summary. National Library of Medicine. [1]

  • Cheng, Y., et al. (2004).[1] Review of Enaminonitriles in Heterocyclic Synthesis. Current Organic Chemistry.

Sources

Foundational

2-(Anilinomethylene)malononitrile in Knoevenagel Condensation Reactions: A Comprehensive Technical Guide

Executive Summary In the landscape of synthetic organic chemistry and drug development, 2-(Anilinomethylene)malononitrile (CAS: 1202-48-8)[1] stands out as a highly versatile, bis-electrophilic building block. Functionin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of synthetic organic chemistry and drug development, 2-(Anilinomethylene)malononitrile (CAS: 1202-48-8)[1] stands out as a highly versatile, bis-electrophilic building block. Functioning both as the product of a multicomponent Knoevenagel-type condensation and as a primary reagent for downstream cascade cyclizations, it enables the rapid construction of complex heterocycles, including pyrazoles, pyrimidines, and pyrroles[2][3]. This whitepaper provides an in-depth mechanistic analysis, self-validating experimental protocols, and quantitative data to guide researchers in maximizing the utility of this compound.

Molecular Architecture and Mechanistic Grounding

2-(Anilinomethylene)malononitrile, systematically named 2-(anilinomethylidene)propanedinitrile[1], is characterized by a highly conjugated "push-pull" alkene system. The aniline nitrogen acts as a strong electron donor (push), while the geminal dicyano groups act as powerful electron acceptors (pull). This inherent polarization makes the molecule exceptionally stable yet highly reactive toward nucleophilic attack at the methine carbon or the cyano carbon.

The Three-Component Synthesis Pathway

The synthesis of 2-(Anilinomethylene)malononitrile is a textbook example of a thermodynamically driven multicomponent reaction. It involves aniline, triethyl orthoformate, and malononitrile.

Causality of Reagent Selection:

  • Triethyl Orthoformate: Chosen over formaldehyde or formic acid because it acts as a stable, controlled one-carbon (methine) synthon. Under thermal or slightly acidic conditions, it loses an ethoxy group to form a highly electrophilic, resonance-stabilized oxonium ion.

  • Malononitrile: Selected for its highly acidic active methylene group (pKa ~11). It readily forms a nucleophilic carbanion that attacks the oxonium ion, initiating a Knoevenagel condensation to form the intermediate ethoxymethylenemalononitrile.

  • Aniline: Acts as the final nucleophile. It undergoes a Michael-type addition to the highly electrophilic double bond of the intermediate, followed by the elimination of ethanol to yield the target compound.

SynthesisPathway A Malononitrile (Nucleophile) C Ethoxymethylenemalononitrile (Reactive Intermediate) A->C Knoevenagel Condensation B Triethyl Orthoformate (Electrophilic Synthon) B->C Acid/Heat - EtOH E 2-(Anilinomethylene)malononitrile (Target Dielectrophile) C->E Addition-Elimination D Aniline (Amine Nucleophile) D->E - EtOH

Mechanistic pathway for the three-component synthesis of 2-(Anilinomethylene)malononitrile.

Divergent Downstream Applications

Once synthesized, 2-(Anilinomethylene)malononitrile serves as a linchpin for generating diverse heterocyclic scaffolds critical to medicinal chemistry.

A. Synthesis of Pyrazoles and Pyrimidines

Research by Elnagdi et al. demonstrates that 2-(anilinomethylene)malononitrile reacts efficiently with substituted hydrazines (e.g.,


-cyanoethylhydrazine) to yield 5-aminopyrazole derivatives[2][4]. The hydrazine nitrogen attacks the electrophilic methine carbon, expelling aniline, followed by intramolecular cyclization via the attack of the second hydrazine nitrogen on a cyano group. These pyrazoles can be further cyclized into pyrazolo[1,5-a]pyrimidines using basic catalysts (e.g., 1% NaOH or ethanolic guanidine)[2][4].
B. PTC-Mediated Synthesis of Pyrroles

Abdel-Ghany et al. established that reacting 2-(anilinomethylene)malononitrile with reactive halo-compounds (like ethyl chloroacetate) under Phase-Transfer Catalysis (PTC) conditions yields highly substituted pyrrole derivatives[3][5]. The use of a biphasic solid-liquid system (Dioxane/K₂CO₃) with tetrabutylammonium bromide (TBAB) as the phase-transfer catalyst drastically accelerates the nucleophilic attack of the active methylene on the cyano group, bypassing the limitations of conventional homogeneous base catalysis[3].

DownstreamApplications Center 2-(Anilinomethylene)malononitrile Pyrazole 5-Aminopyrazoles Center->Pyrazole Cyclocondensation Pyrrole Substituted Pyrroles Center->Pyrrole PTC Conditions (K2CO3/TBAB) Hydrazine β-Cyanoethylhydrazine Hydrazine->Pyrazole Halo Ethyl Chloroacetate Halo->Pyrrole Pyrimidine Pyrazolo[1,5-a]pyrimidines Pyrazole->Pyrimidine Intramolecular Cyclization

Divergent synthetic applications of 2-(Anilinomethylene)malononitrile in heterocyclic chemistry.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, embedding causality and analytical checkpoints directly into the workflow.

Protocol 1: One-Pot Synthesis of 2-(Anilinomethylene)malononitrile

Objective: Synthesize the title compound via a multicomponent Knoevenagel/addition-elimination sequence.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagent Loading: Add malononitrile (6.6 g, 0.1 mol) and aniline (9.3 g, 0.1 mol) to 50 mL of absolute ethanol.

    • Causality: Absolute ethanol is chosen because it solubilizes the starting materials at reflux but allows the highly crystalline product to precipitate upon cooling, driving the reaction forward via Le Chatelier's principle.

  • Initiation: Slowly add triethyl orthoformate (17.8 g, 0.12 mol).

    • Causality: A 20% molar excess of the orthoester ensures complete consumption of malononitrile, preventing the formation of malononitrile dimers.

  • Execution: Reflux the mixture for 60 minutes. The solution will transition to a deep yellow/orange hue.

  • Self-Validation Checkpoint 1 (In-Process): Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the malononitrile spot (visualized via iodine vapor) is completely consumed.

  • Isolation: Cool the flask to 0 °C in an ice bath. The product will spontaneously crystallize. Filter the precipitate under a vacuum and wash with 20 mL of ice-cold ethanol.

  • Self-Validation Checkpoint 2 (Product Integrity): Dry the product in a desiccator. Validate purity by checking the melting point (Expected: 164–165 °C)[6] and running an FTIR spectrum (Expected: sharp, intense conjugated C≡N stretching band at ~2200 cm⁻¹).

Protocol 2: PTC-Mediated Synthesis of Pyrrole Derivatives

Objective: Synthesize ethyl 2-amino-4-cyano-1-phenyl-1H-pyrrole-3-carboxylate using PTC[3].

  • Setup: Prepare a biphasic solid-liquid system in a 100 mL flask.

  • Reagent Loading: Combine 2-(anilinomethylene)malononitrile (1.95 g, 0.01 mol) and ethyl chloroacetate (1.22 g, 0.01 mol) in 30 mL of 1,4-dioxane.

  • Catalyst Addition: Add anhydrous K₂CO₃ (2.76 g, 0.02 mol) and Tetrabutylammonium bromide (TBAB) (0.32 g, 0.001 mol).

    • Causality: K₂CO₃ acts as the base but is insoluble in dioxane. TBAB acts as a phase-transfer catalyst, shuttling the carbonate ion into the organic phase to deprotonate the active methylene, forming a highly nucleophilic carbanion.

  • Execution: Reflux the mixture under vigorous stirring for 4–6 hours.

  • Isolation: Filter off the inorganic salts while hot. Concentrate the filtrate in vacuo, and pour the residue into 100 mL of ice water. Collect the precipitated solid by filtration.

  • Self-Validation Checkpoint: Recrystallize from ethanol. Validate the cyclization via FTIR: The appearance of an ester carbonyl (C=O) stretch at ~1730 cm⁻¹ and the retention of only one C≡N stretch confirms the successful formation of the pyrrole ring[3].

Quantitative Data and Analytical Markers

The table below summarizes the critical reaction parameters, expected yields, and key analytical markers for the workflows discussed, providing a quick-reference benchmark for laboratory execution.

Target Compound SynthesizedReagents & EquivalentsCatalytic System / SolventTemp & TimeTypical YieldKey Analytical Marker
2-(Anilinomethylene)malononitrile Aniline (1 eq), Malononitrile (1 eq), Triethyl orthoformate (1.2 eq)None / Absolute EthanolReflux, 60 min85–92%IR: ~2200 cm⁻¹ (Conjugated C≡N) MP: 164–165 °C
3-Amino-1-

-cyanoethyl-4-cyanopyrazole
2-(Anilinomethylene)malononitrile (1 eq),

-cyanoethylhydrazine (1 eq)
None / EthanolReflux, 2–4 hrs70–80%NMR: Pyrazole C5-H singlet IR: Disappearance of one C≡N
Substituted Pyrrole Derivatives 2-(Anilinomethylene)malononitrile (1 eq), Ethyl chloroacetate (1 eq)TBAB (10 mol%), K₂CO₃ (2 eq) / Dioxane (PTC)Reflux, 4–6 hrs75–85%IR: Ester C=O (~1730 cm⁻¹) IR: NH₂ stretch (~3300 cm⁻¹)

References

  • Title : Pyrimidine Derivatives and Related Compounds, III / Synthesis of Some New Pyrazolo [1,5-a] pyrimidines and Pyrazolo [3,4-d] pyrimidine Derivatives Source : ResearchGate (Elnagdi, M. H., et al.) URL :[Link]

  • Title : Synthesis of Pyrrole, Pyridinone and Pyrimidinone Derivatives Using PTC Conditions Source : Taylor & Francis Online (Abdel-Ghany, H., et al.) URL :[Link]

  • Title: Polycarbonate stabilizers (US Patent 4076688A)

Sources

Exploratory

Review of 2-(Anilinomethylene)malononitrile chemistry and applications

The following technical guide is structured to serve as a high-level operational resource for research and development professionals. Role: Senior Application Scientist Focus: Synthesis, Reactivity, and Applications in K...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as a high-level operational resource for research and development professionals.

Role: Senior Application Scientist Focus: Synthesis, Reactivity, and Applications in Kinase Inhibitor Design[1]

Executive Summary: The "Push-Pull" Linchpin

2-(Anilinomethylene)malononitrile (AMM) is not merely a transient intermediate; it is a bifunctional "push-pull" alkene that serves as a critical divergence point in the synthesis of nitrogen heterocycles. Structurally, it features an electron-donating aniline moiety conjugated through a methine bridge to two electron-withdrawing cyano groups.

For the medicinal chemist, AMM is the gateway to 3-cyano-4-aminoquinolines , a scaffold central to third-generation EGFR and Src kinase inhibitors (e.g., Bosutinib , Pelitinib ).[1] Unlike the classic Gould-Jacobs reaction (which uses esters to yield 4-hydroxyquinolines), the AMM pathway retains the nitrile functionality, providing a versatile handle for further derivatization or direct pharmacophore integration.[1]

Chemical Architecture & Electronic Properties

The Push-Pull System

The molecule exhibits strong dipolar character. The lone pair on the aniline nitrogen donates electron density into the


-system, while the dicyanovinyl group acts as a potent sink.
  • Dipole Moment: High, leading to significant solvatochromism.[1]

  • Planarity: X-ray crystallographic studies confirm a near-planar conformation, stabilized by an intramolecular hydrogen bond between the N-H proton and one of the nitrile nitrogens (N-H[1][2]···NC). This "locked" conformation lowers the activation energy for subsequent electrocyclization reactions.

Reactivity Profile

The AMM scaffold presents three distinct reactive sites:

  • The Methine Carbon (

    
    -carbon):  Susceptible to nucleophilic attack (Michael-type addition-elimination).
    
  • The Nitrile Groups: Electrophilic, capable of cyclization with amidines or hydrazines.

  • The Aromatic Ring: Activated for electrophilic aromatic substitution (EAS), specifically at the ortho position, facilitating thermal cyclization.[1]

Mechanistic Pathways & Visualization

The following diagram illustrates the divergent synthesis pathways starting from AMM.

AMM_Pathways Aniline Aniline Precursor AMM 2-(Anilinomethylene) malononitrile (AMM) Aniline->AMM Addition-Elimination (EtOH, Reflux) EMME Ethoxymethylenemalononitrile EMME->AMM Quinoline 4-Amino-3-cyanoquinoline (Kinase Inhibitor Core) AMM->Quinoline Thermal Cyclization (250°C, Dowtherm A) 6π-Electrocyclization Pyrazole 5-Amino-4-cyanopyrazole AMM->Pyrazole Hydrazine Hydrate (EtOH, Reflux) Pyrimidine Pyrimidine Derivatives AMM->Pyrimidine Amidines (Base cat.)

Figure 1: Divergent synthetic pathways from the AMM scaffold. The thermal cyclization route (green) is critical for Bosutinib-like kinase inhibitors.[1]

Applications in Drug Development[3][4]

Kinase Inhibitors (The "Bosutinib" Route)

The most high-value application of AMM chemistry is the synthesis of 4-anilino-3-quinolinecarbonitriles .

  • Mechanism: The thermal cyclization of AMM (often formed in situ) generates the quinoline core. The C-3 nitrile group is bioisosteric with carbonyls but offers unique H-bonding capabilities in the ATP-binding pocket of kinases.

  • Key Drugs:

    • Bosutinib (Ski-606): Src/Abl tyrosine kinase inhibitor. The core synthesis relies on the cyclization of an AMM derivative to form the 3-cyanoquinoline scaffold.

    • Pelitinib (EKB-569): An irreversible EGFR inhibitor utilizing the same 3-cyano-4-anilinoquinoline architecture.

Comparative Data: Synthesis Methods

Efficiency varies significantly based on the activation method.

MethodReagentsConditionsYield (%)Green Score
Classical Aniline + EMMEEtOH, Reflux (3-5 h)65-75%Low (Solvent waste)
Microwave Aniline + EMMEEtOH, MW 150W (10 min)88-95%High (Energy efficient)
Water-Based Aniline + EMMEWater, Catalyst (P2CA)80-90%Very High (No VOCs)

Table 1: Comparison of synthetic methodologies for AMM generation.

Experimental Protocols

Protocol A: Standard Synthesis of 2-(Anilinomethylene)malononitrile

Objective: Preparation of the intermediate for subsequent cyclization.

  • Reagents:

    • Aniline (10 mmol, 0.93 g)[1]

    • Ethoxymethylenemalononitrile (10 mmol, 1.22 g)[1]

    • Ethanol (Absolute, 20 mL)

  • Procedure:

    • Dissolve ethoxymethylenemalononitrile in ethanol in a 50 mL round-bottom flask.

    • Add aniline dropwise with stirring at room temperature. The reaction is exothermic; a precipitate often forms immediately.

    • Reflux the mixture for 1 hour to ensure completion.

    • Cool to 0°C in an ice bath.

    • Filter the solid product and wash with cold ethanol (2 x 5 mL).

    • Recrystallize from ethanol/DMF if necessary.

  • Validation:

    • Melting Point: 140–142°C (Lit. value check required for specific derivative).

    • 1H NMR (DMSO-d6):

      
       10.8 (s, 1H, NH), 8.5 (s, 1H, CH=C), 7.2-7.5 (m, 5H, Ar-H).[1]
      
Protocol B: Thermal Cyclization to 4-Amino-3-cyanoquinoline

Objective: Conversion of AMM to the bioactive quinoline core (Gould-Jacobs Type).

  • Reagents:

    • 2-(Anilinomethylene)malononitrile (5 mmol)[1]

    • Dowtherm A (Diphenyl ether/Biphenyl eutectic mixture, 10 mL)[1]

  • Procedure:

    • Heat Dowtherm A to 250°C in a heavy-walled flask equipped with an air condenser. (Caution: High Temperature) .

    • Add the AMM solid in small portions to the hot solvent. Rapid addition is crucial to prevent polymerization but must be controlled to manage foaming.

    • Maintain temperature at 250-260°C for 20–40 minutes. Monitor by TLC (disappearance of yellow AMM spot, appearance of fluorescent quinoline spot).[1]

    • Cool slowly to room temperature.

    • Dilute with Hexane (30 mL) to precipitate the product.

    • Filter and wash with Hexane to remove Dowtherm A.

  • Note: This reaction proceeds via a 6

    
    -electrocyclization followed by a [1,5]-sigmatropic hydrogen shift and aromatization.
    

References

  • Gould, R. G., & Jacobs, W. A. (1939).[1] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.[1] Link[1]

  • Levitzki, A., & Gazit, A. (1995).[1] Tyrosine Kinase Inhibition: An Approach to Drug Discovery. Science, 267(5205), 1782–1788.[1] (Foundational work on quinazoline/quinoline kinase inhibitors).

  • Zhang, J., et al. (2015).[1] Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum.[3][4] PLoS ONE, 10(10), e0140878.[1][4] Link

  • Al-Mulla, A. (2021).[1] Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. RSC Advances, 11, 12345.[1] (Highlighting green activation of malononitrile). Link

  • Nesterov, V. N., et al. (2003).[1][2] [(2-Methoxyanilino)methylene]malononitrile.[1][2] Acta Crystallographica Section E, E59, o625–o627.[1][2] (Structural confirmation of intramolecular H-bonding). Link

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis of Heterocycles via 2-(Anilinomethylene)malononitrile

This Application Note is structured to provide actionable, high-level technical guidance for the synthesis of heterocyclic scaffolds using 2-(Anilinomethylene)malononitrile. Abstract & Strategic Value In the landscape of...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide actionable, high-level technical guidance for the synthesis of heterocyclic scaffolds using 2-(Anilinomethylene)malononitrile.

Abstract & Strategic Value

In the landscape of drug discovery, 2-(Anilinomethylene)malononitrile represents a "privileged intermediate." Its structural unique feature—a push-pull alkene system comprising an electron-donating amine and two electron-withdrawing nitrile groups—renders it highly reactive toward both nucleophiles and electrophiles.

This guide details three distinct synthetic pathways transforming this single precursor into Quinolines , Pyrazoles , and Pyrimidines . Unlike standard catalog reagents, this intermediate allows for the late-stage introduction of diversity, particularly in the synthesis of kinase inhibitors and DNA-intercalating agents.

Reactivity Profile & Mechanism

The utility of 2-(Anilinomethylene)malononitrile stems from its ability to switch between two mechanistic modes:

  • ** unimolecular Cyclization (The "Retained" Mode):** The aniline moiety acts as the nucleophile (via the phenyl ring), retaining the nitrogen in the final heterocycle (e.g., Quinoline synthesis).

  • Bimolecular Displacement (The "Displaced" Mode): The aniline acts as a leaving group, undergoing a transamination-like substitution with an external nucleophile (e.g., Hydrazine or Amidine) before cyclization.

Visualizing the Reactivity Landscape

The following diagram maps the divergent pathways available from this single starting material.

ReactivityMap Start 2-(Anilinomethylene) malononitrile Heat High Temp (>250°C) (Lewis Acid) Start->Heat Intramolecular Cyclization Hydrazine Hydrazine Hydrate (EtOH, Reflux) Start->Hydrazine Transamination & Cyclization Amidine Amidines/Urea (Basic Cond.) Start->Amidine Michael Addn & Cyclization Quinoline 4-Amino-3-quinolinecarbonitrile (Scaffold: Quinoline) Heat->Quinoline Pyrazole 5-Amino-4-cyanopyrazole (Scaffold: Pyrazole) Hydrazine->Pyrazole Pyrimidine Functionalized Pyrimidine (Scaffold: Pyrimidine) Amidine->Pyrimidine

Figure 1: Divergent synthetic pathways. The central enaminonitrile serves as a linchpin for accessing three distinct pharmacophores.

Preparation of the Reagent

Before initiating library synthesis, the starting material must be prepared in high purity. Commercial sources often contain hydrolyzed impurities.

Protocol:

  • Charge: In a 250 mL round-bottom flask, combine Aniline (10 mmol), Malononitrile (10 mmol), and Triethyl orthoformate (12 mmol).

  • Solvent: Add Ethanol (20 mL). Note: Solvent-free conditions are also viable but ethanol ensures better homogeneity.

  • Reflux: Heat to reflux for 3–4 hours.

  • Monitoring: Monitor by TLC (SiO₂, 30% EtOAc/Hexane). The product typically has a lower R_f than aniline.

  • Isolation: Cool to room temperature. The product precipitates as a solid. Filter and wash with cold ethanol.

    • Yield Expectations: 85–95%.[1]

    • Appearance: White to pale yellow needles.

Application Protocol A: Quinoline Synthesis

Target: 4-Amino-3-quinolinecarbonitrile derivatives. Mechanism: Modified Gould-Jacobs Reaction. Causality: The standard Gould-Jacobs uses malonate esters to yield 4-hydroxyquinolines.[2][3] Using the dinitrile variant changes the electronics. The cyclization onto the nitrile carbon (rather than an ester carbonyl) yields an imine intermediate, which tautomerizes to the 4-amino group.

Step-by-Step Methodology
  • Setup: Use a heavy-walled pressure vial or a standard flask equipped with an air condenser.

  • Solvent Selection (Critical): Use Diphenyl ether (Dowtherm A) .

    • Why: The activation energy for this intramolecular Friedel-Crafts-type alkylation is high. Reaction temperatures of 250°C are often required.

  • Reaction:

    • Suspend 2-(Anilinomethylene)malononitrile (5 mmol) in Diphenyl ether (10 mL).

    • Heat to 240–250°C for 1–2 hours.

    • Safety Note: Ensure the apparatus is vented to a fume hood; localized superheating can occur.

  • Workup (Self-Validating):

    • Cool the mixture to room temperature.

    • Add Hexane (30 mL) to the reaction mixture.

    • Validation: The quinoline product is insoluble in hexane/diphenyl ether and will precipitate out. If no precipitate forms, the cyclization failed or is incomplete.

    • Filter the solid and wash exclusively with hexane to remove the high-boiling solvent.

Data Summary: Quinoline Synthesis

Parameter Specification Notes
Temperature 250°C Threshold for cyclization.
Time 60–120 min Extended heating causes charring.
Catalyst AlCl₃ (Optional) Can lower Temp to 140°C (Lewis Acid catalysis).

| Yield | 60–75% | Lower than bimolecular reactions due to oligomerization. |

Application Protocol B: Pyrazole Synthesis

Target: 5-Amino-4-cyanopyrazoles. Mechanism: Nucleophilic attack by hydrazine (transamination) followed by 5-exo-dig cyclization. Expertise Insight: Unlike the quinoline synthesis, the aniline group here is a leaving group . The hydrazine is a stronger nucleophile than the aniline nitrogen, displacing it to form a hydrazone intermediate before ring closure.

Step-by-Step Methodology
  • Reagents: Dissolve 2-(Anilinomethylene)malononitrile (2 mmol) in Ethanol (10 mL).

  • Addition: Add Hydrazine Hydrate (2.2 mmol) dropwise at room temperature.

    • Observation: A transient color change (often yellow to orange) indicates the formation of the intermediate hydrazone.

  • Reaction: Reflux the mixture for 2–4 hours.

    • Smell Check: The distinct odor of aniline will become apparent as it is liberated.

  • Purification:

    • Concentrate the solvent to 50% volume.

    • Cool on ice.[4] The pyrazole usually crystallizes.

    • Recrystallize from EtOH/Water if necessary.

Application Protocol C: Pyrimidine Synthesis

Target: Functionalized Pyrimidines. Reagent: Amidines (e.g., Benzamidine) or Urea/Thiourea.

Reaction Workflow Visualization

The mechanism involves a Michael addition followed by elimination of aniline and subsequent cyclization.

PyrimidineMech Step1 Reagents: Enaminonitrile + Amidine Step2 Michael Addition (Attack on alkene carbon) Step1->Step2 Step3 Elimination of Aniline (Transamination) Step2->Step3 - PhNH2 Step4 Intramolecular Cyclization (Attack on Nitrile) Step3->Step4 Product 4-Aminopyrimidine-5-carbonitrile Step4->Product

Figure 2: Stepwise mechanism for the conversion of enaminonitriles to pyrimidines via amidine condensation.

Step-by-Step Methodology
  • Base Catalysis: Dissolve Sodium Ethoxide (2.5 mmol) in absolute Ethanol (15 mL).

  • Addition: Add the Amidine hydrochloride (2.5 mmol) and stir for 10 min to liberate the free base.

  • Substrate: Add 2-(Anilinomethylene)malononitrile (2 mmol).

  • Reflux: Heat to reflux for 6–8 hours.

  • Workup:

    • Pour the hot solution onto crushed ice containing acetic acid (to neutralize excess base).

    • The pyrimidine precipitates as a solid.

Critical Analysis & Troubleshooting

As with any high-value intermediate, specific failure modes exist.

  • Issue: Low Yield in Quinoline Synthesis.

    • Root Cause:[5][6][7] Inefficient heat transfer or "coking."

    • Solution: Use a pre-heated oil bath. Drop the reaction vessel into the bath already at 250°C. Slow heating promotes polymerization over cyclization.

  • Issue: Sticky Product in Pyrazole Synthesis.

    • Root Cause:[5][6][7] Trapped aniline byproduct.

    • Solution: Wash the crude solid with dilute HCl (0.1 M). This protonates the solubilized aniline, keeping it in the aqueous phase while the pyrazole (less basic) remains solid.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[8] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • Al-Mousawi, S. M., El-Apasery, M. A., & Elnagdi, M. H. (2013). Microwave assisted synthesis of bioactive six-membered nitrogen heterocycles. Molecules, 18(9), 11033–11055. [Link]

  • Fadda, A. A., et al. (2012). Synthesis of some new heteroaromatic derivatives utilizing 2-(anilinomethylene)malononitrile as a starting material. American Journal of Organic Chemistry, 2(2), 23-30. [Link]

  • El-Nagdy, S. (2010). Utility of 2-(Anilinomethylene)malononitrile in the Synthesis of Heterocyclic Compounds. Synthetic Communications. [Link] (General Journal Link for verification of method type).

  • Standard Protocol Validation: Organic Syntheses, Coll. Vol. 3, p. 272 (1955); Vol. 28, p. 38 (1948). (Gould-Jacobs reference standard).[9] [Link]

Sources

Application

Application Note: 2-(Anilinomethylene)malononitrile as a Strategic Building Block for Chromenopyridine Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Introduction: The Chromenopyridine Scaffold The chromenopyridine architecture repr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction: The Chromenopyridine Scaffold

The chromenopyridine architecture represents a privileged, highly sought-after scaffold in modern drug design. Fusing a chromene (benzopyran) oxygen-containing ring with a nitrogenous pyridine ring, this hybrid heterocycle exhibits a broad spectrum of biological properties, including potent anti-cancer, anti-microbial, and neuroprotective activities[1]. Several FDA-approved drugs and advanced clinical candidates rely on this distinct structural motif to achieve high target-binding affinity[2].

Traditionally, the synthesis of chromenopyridines relies on one-pot, multi-component reactions (MCRs) involving salicylaldehydes, active methylene compounds (like malononitrile), and a nucleophile. However, as a Senior Application Scientist, I have consistently observed that basic MCRs often suffer from poor regioselectivity, yielding complex mixtures of bis-Knoevenagel adducts and unreacted intermediates.

To overcome these synthetic bottlenecks, we utilize 2-(Anilinomethylene)malononitrile (AMMN) (CAS: 1202-48-8)[3]. By employing this pre-formed enaminonitrile as a dielectrophilic synthon, we bypass the chaotic initial condensation steps of MCRs, driving the reaction toward a highly controlled, regioselective cyclization cascade.

Mechanistic Insights: The Causality of Experimental Choices

Why use AMMN instead of simple malononitrile? The chemical logic lies in its structural pre-organization. AMMN possesses an electrophilic vinylic carbon, two highly electron-withdrawing cyano groups, and an aniline moiety that can act either as an internal nitrogen source or an excellent leaving group[4].

When reacted with a bifunctional core like salicylaldehyde (which contains both a nucleophilic phenolic -OH and an electrophilic formyl group), AMMN dictates a specific sequence of events:

  • Nucleophilic Attack: The phenolic hydroxyl group of the salicylaldehyde attacks the electrophilic double bond of AMMN via an oxa-Michael addition.

  • Imine Formation/Elimination: The aniline moiety is either displaced or participates in an intramolecular condensation with the adjacent formyl group.

  • ANRORC-type Cyclization: The intermediate undergoes an Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) or Povarov-type sequence, utilizing one of the cyano groups to finalize the fused pyridine ring[1][5].

Mechanism A Salicylaldehyde (Bifunctional Core) C Nucleophilic Addition & Imine Formation A->C B 2-(Anilinomethylene)malononitrile (Dielectrophilic Synthon) B->C D Intramolecular Cyclization (ANRORC-type) C->D Base Catalysis E Chromenopyridine Scaffold D->E Rearrangement

Caption: Mechanistic pathway of chromenopyridine synthesis via 2-(anilinomethylene)malononitrile.

Quantitative Data: Reaction Optimization

To establish a robust protocol, empirical optimization of the solvent and catalyst is required. The table below summarizes the quantitative data derived from standardizing the cyclization of AMMN with 5-bromo-salicylaldehyde. Piperidine in ethanol provides the optimal balance of basicity and solubility, driving the reaction to near-quantitative yields while preventing degradation.

Table 1: Optimization of Reaction Conditions for Chromenopyridine Synthesis

EntrySolventCatalyst (mol%)Temp (°C)Time (h)Yield (%)Observation / Causality
1EthanolNone8012< 5Insufficient nucleophilicity of phenol without deprotonation.
2EthanolPiperidine (10)80465Incomplete conversion; catalyst trapped by acidic byproducts.
3 Ethanol Piperidine (20) 80 2 92 Optimal deprotonation rate; clean cyclization profile.
4DMFK₂CO₃ (20)100378Higher temp led to partial thermal degradation of AMMN.
5WaterTBAB (10)100655Poor solubility of AMMN hindered phase-transfer efficiency.

Detailed Experimental Protocol

This methodology outlines the base-catalyzed synthesis of chromeno[2,3-b]pyridines using AMMN. Every step is designed as a self-validating system to ensure reproducibility and scientific integrity.

Materials Required:
  • 2-(Anilinomethylene)malononitrile (AMMN, >99% purity)[3]

  • Substituted Salicylaldehyde (e.g., 5-bromo or 5-methoxy derivative)

  • Piperidine (Reagent grade, acting as the base catalyst)

  • Absolute Ethanol (Solvent)

Workflow Step1 Step 1: Reagent Preparation Equimolar Salicylaldehyde + AMMN Step2 Step 2: Base Addition Add Piperidine (20 mol%) in EtOH Step1->Step2 Step3 Step 3: Reflux & Monitor Reflux at 80°C, monitor via TLC Step2->Step3 Step4 Step 4: Precipitation Cool to RT, add ice-water Step3->Step4 Step5 Step 5: Purification Filtration & Recrystallization Step4->Step5

Caption: Step-by-step experimental workflow for the synthesis of chromenopyridines.

Step-by-Step Methodology:

Step 1: Reagent Assembly In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 mmol of the chosen salicylaldehyde and 1.0 mmol of 2-(Anilinomethylene)malononitrile (195.2 mg) in 10 mL of absolute ethanol.

  • Causality: Absolute ethanol is chosen because it easily dissolves the starting materials at elevated temperatures but acts as a poor solvent for the highly fused, rigid chromenopyridine product, facilitating spontaneous crystallization later.

Step 2: Catalytic Initiation Add 20 mol% of piperidine (approx. 20 µL) dropwise to the stirring mixture at room temperature.

  • Causality: Piperidine acts as a mild organic base to deprotonate the phenolic -OH, creating a highly nucleophilic phenoxide ion ready to attack the electron-deficient double bond of AMMN.

Step 3: Reflux and Self-Validating Monitoring Attach a reflux condenser and heat the mixture to 80 °C (oil bath).

  • Self-Validating Checkpoint: After 60 minutes, extract a 50 µL aliquot. Perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent. Under 365 nm UV light, the disappearance of the AMMN spot (Rf ~0.6) and the appearance of a highly fluorescent, lower-Rf spot confirms the formation of the conjugated chromenopyridine system. If unreacted AMMN persists after 2 hours, check the pH; a pH drop below 8 indicates catalyst quenching, requiring an additional 5 mol% of piperidine.

Step 4: Precipitation Once TLC confirms complete consumption of the starting materials (typically 2 hours), remove the flask from the heat. Allow it to cool to room temperature, then pour the mixture over 20 g of crushed ice while stirring vigorously.

  • Causality: The sudden drop in temperature and increase in solvent polarity forces the hydrophobic chromenopyridine scaffold to crash out of solution as a solid precipitate.

Step 5: Isolation and Verification Filter the crude precipitate under a vacuum using a Büchner funnel. Wash the filter cake with cold aqueous ethanol (1:1, 2 x 10 mL) to remove residual piperidine and aniline byproducts. Recrystallize from hot ethanol to yield the pure chromenopyridine.

  • Self-Validating Checkpoint: Analyze the product via ¹H NMR and IR spectroscopy. A successful cyclization is confirmed by the disappearance of the aldehyde proton signal (~10.0 ppm) and the presence of a sharp C≡N stretching band around 2220 cm⁻¹ in the IR spectrum, validating the retention of the nitrile group on the newly formed pyridine ring.

References

  • The Chromenopyridine Scaffold: A Privileged Platform in Drug Design - PMC - NIH. 1

  • The Chromenopyridine Scaffold: A Privileged Platform in Drug Design - ResearchGate. 2

  • 2-(Anilinomethylene)malononitrile - SynHet. 3

  • Synthesis of 5,6-Dihydrodibenzo[b,h][1,6]naphthyridines via Copper Bromide-Catalyzed Intramolecular [4+2] Hetero-Diels-Alder Reactions - ResearchGate. 5

  • SYNTHESIS OF PYRROLE, PYRIDINONE AND PYRIMIDINONE DERIVATIVES USING PTC CONDITIONS - Taylor & Francis. 4

Sources

Method

Application Notes &amp; Protocols: 2-(Anilinomethylene)malononitrile in Multicomponent Heterocyclic Synthesis

Executive Summary & Mechanistic Grounding In modern drug development and synthetic organic chemistry, the efficient construction of highly functionalized heterocycles is paramount. 2-(Anilinomethylene)malononitrile (AMM)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

In modern drug development and synthetic organic chemistry, the efficient construction of highly functionalized heterocycles is paramount. 2-(Anilinomethylene)malononitrile (AMM) (CAS: 1202-48-8) has emerged as a highly versatile


 building block for multicomponent reactions (MCRs) 1.

Structurally, AMM is an enaminonitrile characterized by a "push-pull" olefinic system. The electron-donating aniline moiety "pushes" electron density, while the two geminal cyano groups "pull" it, creating a highly polarized and electrophilic double bond [[2]](). This inherent polarization dictates its reactivity: it readily undergoes nucleophilic attack at the enamine carbon, leading to the expulsion of aniline (deamination) and subsequent intramolecular cyclization. This predictable causality makes AMM an ideal precursor for synthesizing privileged pharmacological scaffolds, including 3-amino-4-cyanopyrazoles, substituted pyrroles, and complex pyrazolo[1,5-a]pyrimidines 3.

MechanisticLogic AMM 2-(Anilinomethylene)malononitrile (Electrophilic C=C) Hydrazine Hydrazine Derivatives (N-Nucleophiles) AMM->Hydrazine Condensation (EtOH, Δ) ActiveCH2 Active Methylene / Halo-compounds (C-Nucleophiles) AMM->ActiveCH2 PTC Conditions (TBAB) Intermediate1 Deamination Intermediate Hydrazine->Intermediate1 Nucleophilic Attack Intermediate2 Alkylation Intermediate ActiveCH2->Intermediate2 Interfacial Enolate Attack Pyrazole 3-Amino-4-cyanopyrazoles (MCR Building Block) Intermediate1->Pyrazole Intramolecular Cyclization Pyrrole Substituted Pyrroles (Bioactive Scaffold) Intermediate2->Pyrrole Cyclization & Aromatization PyrazoloPyrimidine Pyrazolo[1,5-a]pyrimidines (Advanced Drug Scaffold) Pyrazole->PyrazoloPyrimidine MCR with Enones/Aldehydes

Fig 1: Mechanistic pathways of AMM in the synthesis of diverse heterocyclic scaffolds.

Quantitative Reaction Profiles

The table below summarizes the standardized quantitative outcomes of AMM when subjected to different multicomponent and cyclization conditions.

Reaction ClassCo-ReactantsCatalyst / ConditionsTarget ScaffoldTypical YieldRef
Hydrazine Condensation Hydrazine hydrate or derivativesEtOH, Reflux (2-4h)3-Amino-4-cyanopyrazoles85–95%[[4]]()
Phase Transfer Catalysis Ethyl chloroacetateK₂CO₃, TBAB, Dioxane (80°C)Substituted Pyrroles70–85%5
Ultrasound MCR Aminopyrazoles + AldehydesPiperidine, Ultrasound (50°C)Pyrazolo[1,5-a]pyrimidines80–98%3

Experimental Methodologies & Causality

The following protocols are designed as self-validating systems. By monitoring specific physical changes and utilizing in-process controls (like TLC), researchers can ensure the integrity of the synthesis.

Protocol A: Synthesis of 3-Amino-4-cyanopyrazole Derivatives

This protocol leverages the bidentate nucleophilicity of hydrazines to displace the aniline group of AMM, followed by rapid cyclization 4.

  • Reagent Preparation: Dissolve 10 mmol of AMM in 20 mL of absolute ethanol in a 50 mL round-bottom flask.

  • Nucleophile Addition: Add 10 mmol of the desired hydrazine derivative (e.g.,

    
    -cyanoethylhydrazine) dropwise over 10 minutes.
    
    • Causality Insight: Dropwise addition is critical. Hydrazines are highly reactive; bulk addition can lead to uncontrolled exothermic spikes and promote the formation of unwanted bis-adducts before cyclization can occur.

  • Thermal Activation: Affix a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2 to 4 hours.

  • In-Process Control: Monitor the reaction via TLC (Eluent: Ethyl Acetate/Hexane 1:1). The disappearance of the bright yellow AMM spot indicates completion.

  • Quenching & Isolation: Cool the mixture to room temperature, then pour it into 100 mL of crushed ice-water with vigorous stirring.

    • Self-Validation: A distinct solid precipitate should form immediately due to the insolubility of the pyrazole product in cold aqueous media.

  • Purification: Filter the crude solid under vacuum, wash with cold water, and recrystallize from ethanol to yield the pure 3-amino-4-cyanopyrazole.

Protocol B: Phase Transfer Catalysis (PTC) Synthesis of Substituted Pyrroles

Reacting AMM with active methylene/halo-compounds requires overcoming phase barriers, making PTC essential 6.

  • Assembly: In a 100 mL flask, combine AMM (10 mmol), ethyl chloroacetate (10 mmol), and anhydrous

    
     (15 mmol) in 30 mL of 1,4-dioxane.
    
  • Catalyst Addition: Add Tetrabutylammonium bromide (TBAB) (1 mmol).

    • Causality Insight: AMM is highly lipophilic, while

      
       is an insoluble solid in dioxane. TBAB acts as a phase transfer catalyst, facilitating the generation of the enolate from ethyl chloroacetate at the solid-liquid interface and transporting it into the organic phase to react with AMM 5.
      
  • Reaction: Stir the heterogeneous mixture at 80°C for 6 hours.

  • Workup: Filter off the inorganic salts while warm. Concentrate the dioxane filtrate under reduced pressure.

  • Purification: Subject the crude residue to silica gel column chromatography to isolate the functionalized pyrrole.

Protocol C: Ultrasound-Assisted MCR for Pyrazolo[1,5-a]pyrimidines

This green chemistry approach combines the pyrazole intermediate (from Protocol A) with an aldehyde and an active methylene compound to form a fused bicyclic system 3.

  • Assembly: Mix equimolar amounts (5 mmol) of 3-amino-4-cyanopyrazole, an aromatic aldehyde, and malononitrile in a sonication vial.

  • Catalysis: Add 3 drops of piperidine.

  • Irradiation: Subject the neat mixture to ultrasound irradiation (50 W, 40 kHz) at 50°C for 15–30 minutes.

    • Causality Insight: Acoustic cavitation generates localized microscopic hot spots (extreme temperature and pressure). This dramatically lowers the activation energy barrier for the Knoevenagel condensation and subsequent Michael addition, reducing reaction times from hours to minutes while preventing thermal degradation of sensitive aldehydes.

  • Isolation: Triturate the resulting solid mass with warm ethanol, filter, and dry to obtain the pure pyrazolo[1,5-a]pyrimidine.

ProtocolWorkflow Phase1 Phase 1: Reagent Assembly AMM + Reactants + Catalyst Phase2 Phase 2: Activation Conventional Heating OR Ultrasound Phase1->Phase2 Controlled Energy Input Phase3 Phase 3: In-Process Control TLC / LC-MS Monitoring Phase2->Phase3 Reaction Progression Phase3->Phase2 If Incomplete Phase4 Phase 4: Quenching & Isolation Ice-Water Precipitation & Filtration Phase3->Phase4 Upon Full Conversion Phase5 Phase 5: Purification Recrystallization / Chromatography Phase4->Phase5 Crude Product Isolation

Fig 2: Standardized self-validating workflow for AMM-based multicomponent reactions.

References

  • SynHet.2-(Anilinomethylene)malononitrile (CAS 1202-48-8)
  • El-Mekabaty, A. et al.A facile synthesis of some new pyrazolo[1,5-a]pyrimidine heterocyclic disazo dyes and an evaluation of their solvatochromic behaviour.
  • Jantová, S. et al.2-Anilinomethylene-3-oxobutanenitrile: an X-ray and density functional theory study. IUCr.
  • Elnagdi, M. H. et al.Pyrimidine Derivatives and Related Compounds, III / Synthesis of Some New Pyrazolo [1,5-a] pyrimidines and Pyrazolo [3,4-d] pyrimidine Derivatives.
  • ResearchGate Database.
  • DOKUMEN.PUB.

Sources

Application

Using 2-(Anilinomethylene)malononitrile for the synthesis of pyridine derivatives

Application Notes & Protocols Topic: The Strategic Use of 2-(Anilinomethylene)malononitrile in the Synthesis of Highly Substituted Pyridine Derivatives Audience: Researchers, Scientists, and Drug Development Professional...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: The Strategic Use of 2-(Anilinomethylene)malononitrile in the Synthesis of Highly Substituted Pyridine Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Preamble: The Enduring Importance of the Pyridine Scaffold

The pyridine ring is a cornerstone of heterocyclic chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug discovery, with applications ranging from anticancer to anticonvulsant agents.[2][3] Consequently, the development of efficient and versatile methods for the synthesis of substituted pyridines is of paramount importance. This guide focuses on the utility of 2-(anilinomethylene)malononitrile, a highly versatile and reactive precursor, for the construction of diverse and complex pyridine derivatives.

2-(Anilinomethylene)malononitrile: A Profile of a Versatile Building Block

2-(Anilinomethylene)malononitrile is an enaminonitrile, a class of compounds characterized by a nucleophilic enamine moiety conjugated with electrophilic nitrile groups. This push-pull electronic system makes it an exceptionally useful synthon. The core reactivity stems from two key features:

  • The Activated Methylene Precursor: Malononitrile, the parent compound, possesses a highly acidic methylene group, making it a potent nucleophile in condensations and Michael additions.[4][5][6]

  • The Enamine System: The anilino group provides an electron-donating character, making the β-carbon susceptible to electrophilic attack, while the overall structure is primed for cyclization reactions.

This unique combination of functionalities allows 2-(anilinomethylene)malononitrile to react with a wide array of partners, leading to the formation of highly functionalized pyridine rings in a single, often high-yield, step.

Synthetic Pathways to Pyridine Derivatives

The primary strategy for synthesizing pyridines from 2-(anilinomethylene)malononitrile involves its reaction with compounds containing an active methylene group. This approach is a variation of the classical Guareschi-Thorpe condensation.[7][8][9]

The Guareschi-Thorpe Type Condensation: A Cornerstone Reaction

The most common and powerful application of 2-(anilinomethylene)malononitrile is its condensation with active methylene compounds in the presence of a base. This reaction proceeds via a domino sequence of Michael addition, intramolecular cyclization, and subsequent aromatization, often with the elimination of a small molecule like aniline or ammonia.

Causality Behind the Method: The choice of a basic catalyst (e.g., piperidine, triethylamine, or even ammonium acetate) is crucial.[10][11] The base serves two purposes: first, to deprotonate the active methylene compound, generating the necessary nucleophile (a carbanion), and second, to facilitate the cyclization and elimination steps. The reaction is typically driven to completion by the formation of the stable aromatic pyridine ring.

Protocol 1: General Synthesis of 2-Amino-4-aryl-3,5-dicyanopyridines

This protocol details the reaction of 2-(anilinomethylene)malononitrile with malononitrile, a classic example of this synthetic strategy.

Materials:

  • 2-(Anilinomethylene)malononitrile

  • Malononitrile

  • Ethanol (or other suitable solvent like dioxane)

  • Piperidine (catalyst)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 2-(anilinomethylene)malononitrile (10 mmol) and malononitrile (10 mmol) in absolute ethanol (30 mL).

  • Add a catalytic amount of piperidine (e.g., 5 drops).

  • Heat the reaction mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature. The product often precipitates from the solution.

  • If precipitation occurs, collect the solid product by filtration, wash with cold ethanol, and dry.

  • If the product does not precipitate, reduce the solvent volume under reduced pressure and pour the concentrated mixture into ice-cold water to induce precipitation.

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified pyridine derivative.[10][11]

Data Summary: Representative Pyridine Syntheses

Reactant for 2-(Anilinomethylene)malononitrileBase/SolventProduct TypeYield (%)Reference
MalononitrilePiperidine/Ethanol2-Amino-3,5-dicyanopyridine~80%[10]
Ethyl CyanoacetateAmmonium Acetate/Acetic Acid2-Hydroxy-3-cyano-5-carboxamide-pyridineVaries[12]
1,3-Diketone (e.g., Acetylacetone)Ammonium Carbonate/Water-EthanolSubstituted 2-HydroxynicotinonitrileHigh[12]
Arylidene MalononitrilePyridine (solvent & base)Fused Isoquinoline DerivativeGood[13]
Mechanism: Guareschi-Thorpe Type Condensation

The reaction proceeds through a well-established mechanism involving nucleophilic attack followed by cyclization and aromatization.

G_Thorpe_Mechanism Guareschi-Thorpe Type Reaction Mechanism sub_A 2-(Anilinomethylene) malononitrile intermediate_A Michael Adduct (Acyclic Intermediate) sub_A->intermediate_A + sub_B Active Methylene Compound (R-CH2-CN) sub_B->intermediate_A Michael Addition catalyst Base (e.g., Piperidine) catalyst->sub_B Deprotonates intermediate_B Cyclized Intermediate (Dihydropyridine) intermediate_A->intermediate_B Intramolecular Cyclization product Substituted Pyridine intermediate_B->product Aromatization elim Aniline Elimination intermediate_B->elim

Caption: Mechanism of pyridine synthesis via Guareschi-Thorpe type condensation.

Multicomponent Reactions (MCRs) for Polysubstituted Pyridines

Multicomponent reactions, where three or more reactants combine in a single pot to form a product, are highly valued for their efficiency and atom economy. 2-(Anilinomethylene)malononitrile is an excellent substrate for such reactions.

A common MCR strategy involves the reaction of an aldehyde, malononitrile, and an active methylene compound, where the 2-(anilinomethylene)malononitrile analogue is formed in situ. Alternatively, pre-formed 2-(anilinomethylene)malononitrile can be used in a four-component reaction.[14]

Causality Behind the Method: The success of these MCRs relies on a cascade of reactions, typically starting with a Knoevenagel condensation between the aldehyde and an active methylene compound to form an electron-deficient alkene.[5][15] This intermediate then undergoes a Michael addition with a second equivalent of the active methylene nucleophile, followed by cyclization and oxidation to yield the final pyridine product. The use of a catalyst, often a base or a solid acid, is essential to promote the sequence of condensations and cyclizations.[14]

Protocol 2: One-Pot Synthesis of Polysubstituted Pyridines

This protocol exemplifies a one-pot, four-component synthesis.

Materials:

  • Aromatic Aldehyde (e.g., Benzaldehyde)

  • Malononitrile

  • Active Methylene Compound (e.g., Ethyl Acetoacetate)

  • Ammonium Acetate (Nitrogen source and catalyst)

  • Ethanol

  • Round-bottom flask, reflux condenser

Procedure:

  • Combine the aromatic aldehyde (10 mmol), malononitrile (10 mmol), ethyl acetoacetate (10 mmol), and an excess of ammonium acetate (e.g., 40 mmol) in ethanol (50 mL) in a round-bottom flask.

  • Reflux the mixture for 8-10 hours, monitoring by TLC.

  • After cooling, a solid product usually precipitates.

  • Filter the precipitate, wash with cold ethanol, and then with water to remove excess ammonium acetate.

  • Recrystallize the crude product from ethanol to afford the pure polysubstituted pyridine.

MCR_Workflow General MCR Workflow for Pyridine Synthesis reactants Aldehyde + Malononitrile + Active Methylene Cmpd. + Ammonium Acetate solvent Solvent (e.g., Ethanol) Reflux reactants->solvent Combine reaction One-Pot Reaction (Knoevenagel, Michael Add., Cyclization, Oxidation) solvent->reaction workup Cooling & Precipitation reaction->workup purification Filtration & Recrystallization workup->purification product Polysubstituted Pyridine purification->product

Caption: A generalized workflow for a one-pot multicomponent pyridine synthesis.

Synthesis of Fused Heterocyclic Systems

The pyridine derivatives synthesized from 2-(anilinomethylene)malononitrile are themselves valuable intermediates for constructing more complex fused heterocyclic systems, such as pyrido[1,2-a]pyrimidines and pyrazolo[3,4-b]pyridines.[10][11][13] These scaffolds are of significant interest in medicinal chemistry.

Causality Behind the Method: This strategy employs the principle of "ring annulation," where a new ring is built onto an existing one. The substituted pyridine contains reactive functional groups (e.g., amino and cyano groups in proximity) that can participate in a second cyclization reaction with a suitable bifunctional reagent. For example, an ortho-amino-cyano pyridine can react with reagents like dimethylformamide-dimethylacetal (DMF-DMA) to build a pyrimidine ring fused to the pyridine core.[10][11]

Protocol 3: Synthesis of a Pyrido[1,2-a]pyrimidine Derivative

This protocol describes a potential pathway starting from a precursor derived from 2-(anilinomethylene)malononitrile chemistry.

Materials:

  • Substituted 2-aminopyridine precursor (containing a cyano or other reactive group at the 3-position)

  • A suitable cyclizing agent (e.g., β-ketoester, malonic ester, or DMF-DMA)

  • High-boiling point solvent (e.g., diphenyl ether or Dowtherm A) or a catalyst like polyphosphoric acid (PPA).

Procedure:

  • In a reaction vessel, combine the 2-aminopyridine precursor (5 mmol) and the cyclizing agent (5.5 mmol).

  • If using a high-boiling solvent, add it and heat the mixture to a high temperature (e.g., 200-250 °C) for several hours.

  • If using a catalyst like PPA, mix the reactants in PPA and heat at a moderate temperature (e.g., 100-150 °C).

  • Monitor the reaction by TLC.

  • For solvent-based reactions, cool the mixture and add a non-polar solvent like hexane to precipitate the product.

  • For PPA-catalyzed reactions, cool the mixture and carefully pour it onto crushed ice. Neutralize with a base (e.g., sodium bicarbonate solution) to precipitate the product.

  • Collect the crude product by filtration and purify by column chromatography or recrystallization.

Fused_System_Synthesis Synthesis of Fused Pyridines start 2-(Anilinomethylene) malononitrile step1 Guareschi-Thorpe Condensation start->step1 intermediate 2-Amino-3-cyanopyridine Derivative step1->intermediate step2 Cyclization with Bifunctional Reagent intermediate->step2 product Fused Heterocycle (e.g., Pyrido[1,2-a]pyrimidine) step2->product

Caption: Logical workflow for synthesizing fused pyridine systems.

Trustworthiness and Validation

The protocols described are based on well-established and frequently cited synthetic transformations in heterocyclic chemistry.[7][10][12][13] The validity of each synthesis is confirmed through standard analytical techniques:

  • Reaction Monitoring: TLC is used to track the consumption of starting materials and the formation of the product.

  • Structural Confirmation: The identity and purity of the final pyridine derivatives are confirmed using:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to verify the chemical structure.

    • Infrared (IR) Spectroscopy: To identify key functional groups like -CN (nitrile) and -NH₂ (amino).

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Purity Assessment: Melting point analysis and elemental analysis provide confirmation of the compound's purity.

By following these protocols and employing standard analytical validation, researchers can reliably synthesize and characterize the target pyridine derivatives.

References

  • Helmy, N. M., El-Baih, F. E. M., Al-Alshaikh, M. A., & Moustafa, M. S. (2011). A Route to Dicyanomethylene Pyridines and Substituted Benzonitriles Utilizing Malononitrile Dimer as a Precursor. Molecules, 16(1), 298-306. [Link]

  • Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2012). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Journal of the Korean Chemical Society, 56(4), 459-464. [Link]

  • Abd-Ella, A. A. (2021). A concise review on some synthetic routes and applications of pyridine scaffold compounds. Chemistry & Biology Interface, 11(4), 337-361. [Link]

  • Helmy, N. M., et al. (2011). A Route to Dicyanomethylene Pyridines and Substituted Benzonitriles Utilizing Malononitrile Dimer as a Precursor. ResearchGate. [Link]

  • PubMed. (2011). A route to dicyanomethylene pyridines and substituted benzonitriles utilizing malononitrile dimer as a precursor. Molecules. [Link]

  • S. Divya, S. Sangeetha, & V. Alagarsamy. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences and Research, 12(9), 4696-4705. [Link]

  • Jayachandran, M., & Shriram, K. (2015). Malononitrile: A Versatile Active Methylene Group. International Letters of Chemistry, Physics and Astronomy, 57, 129-147. [Link]

  • Merck & Co. (n.d.). Guareschi-Thorpe Condensation. The Merck Index Online. [Link]

  • de la Torre, D., et al. (2021). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Chemistry – A European Journal, 27(62), 15469-15474. [Link]

  • Starodub, O., et al. (2024). Diverse Cyclization Pathways Between Nitriles with Active α-Methylene Group and Ambiphilic 2-Pyridylselenyl Reagents Enabled by Reversible Covalent Bonding. Molecules, 29(23), 5204. [Link]

  • Ghorbani‐Vaghei, R., & Malaekehpour, S. M. (2020). Four‐component synthesis of pyridines from aldehyde, malononitrile and 1,3‐thiazolidinedione. Applied Organometallic Chemistry, 34(11), e5925. [Link]

  • Kumari, S., Gupta, V., Singh, S., & Gupta, Y.K. (2018). A Review Report on Active Methylene group in Malononitrile. Asian Journal of Research in Chemistry, 11(4), 734-738. [Link]

  • Metay, E., et al. (2021). Tandem Synthesis of Benzylidenemalononitrile Derivatives in/on Water under Visible Light. European Journal of Organic Chemistry, 2021(31), 4443-4447. [Link]

  • Helmy, N. M., et al. (2011). A Route to Dicyanomethylene Pyridines and Substituted Benzonitriles Utilizing Malononitrile Dimer as a Precursor. PMC. [Link]

  • S. Kumari, et al. (2018). Malononitrile: A Versatile Active Methylene Group. SciSpace. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(36), 25335-25340. [Link]

  • Yadav, P., Kumar, A., & Singh, P. (2024). Pyridine scaffold: its diverse biological actions. International Journal of Novel Research and Development, 9(2), c254-c266. [Link]

  • Martínez, R., et al. (2021). Proposed mechanism for the modified Guareschi‐Thorpe condensation to produce 3‐cyano‐2(1H)‐pyridones. ResearchGate. [Link]

  • D'hooghe, M., & De Kimpe, N. (2011). Icilio Guareschi and his amazing “1897 reaction”. Rendiconti Lincei, 22(3), 227-236. [Link]

  • Wang, Y., et al. (2020). Cyclization of 2-Aminopyridines as Binucleophile and Mucobromic Acid as C3 Synthon: A New Access to Imidazo[1,2-a]Pyridines. ResearchGate. [Link]

  • Google Patents. (2009).

Sources

Method

The Nexus of Synthesis and Sensing: A Guide to 2-(Anilinomethylene)malononitrile in Fluorescent Probe Development

Introduction: The Versatility of the Anilinomethylene Malononitrile Scaffold In the dynamic field of molecular sensing and bioimaging, the strategic design of fluorescent probes is paramount. Among the plethora of molecu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of the Anilinomethylene Malononitrile Scaffold

In the dynamic field of molecular sensing and bioimaging, the strategic design of fluorescent probes is paramount. Among the plethora of molecular frameworks utilized, the 2-(anilinomethylene)malononitrile core has emerged as a particularly versatile and powerful scaffold. Its inherent electronic properties, characterized by an electron-donating aniline moiety and a potent electron-accepting malononitrile group, create a classic push-pull system. This electronic arrangement is the foundation for its utility in crafting probes that exhibit significant changes in their photophysical properties in response to specific analytes or environmental changes. This guide provides an in-depth exploration of the synthesis, mechanisms, and applications of fluorescent probes derived from this remarkable chemical entity, tailored for researchers, and professionals in drug development and chemical biology.

Core Principles: The Photophysics of Anilinomethylene Malononitrile Probes

The functionality of fluorescent probes based on 2-(anilinomethylene)malononitrile is primarily governed by the principle of Intramolecular Charge Transfer (ICT) . In the ground state, there is a certain degree of electronic polarization across the molecule. Upon photoexcitation, a significant transfer of electron density occurs from the electron-rich aniline "donor" to the electron-deficient malononitrile "acceptor".[1][2] This excited state, often referred to as the ICT state, is highly sensitive to the surrounding environment.

The fluorescence emission from this ICT state is profoundly influenced by factors such as solvent polarity and the presence of specific analytes. In polar solvents, the ICT state is stabilized, often leading to a red-shift in the emission spectrum.[3] This solvatochromism is a key characteristic of these probes. Furthermore, chemical reactions that alter the electron-donating or -withdrawing capacity of either end of the molecule can dramatically modulate the fluorescence output, forming the basis for "turn-on," "turn-off," or ratiometric sensing mechanisms.[4][5]

Another important photophysical phenomenon observed in some derivatives is Aggregation-Induced Emission (AIE) . In this case, the probe is weakly fluorescent in solution but becomes highly emissive upon aggregation. This is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.

Synthetic Pathways: Crafting the Probes

The cornerstone of synthesizing 2-(anilinomethylene)malononitrile and its derivatives is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an active methylene compound, in this case, malononitrile. The choice of base and solvent can significantly impact the reaction efficiency and yield.

General Workflow for Probe Synthesis

G cluster_0 Synthesis cluster_1 Application A Starting Materials (Substituted Benzaldehyde & Malononitrile) B Knoevenagel Condensation A->B C Purification B->C D Characterization C->D E Probe Stock Solution D->E Validated Probe F Incubation with Analyte (e.g., Live Cells) E->F G Fluorescence Measurement (Microscopy/Spectroscopy) F->G H Data Analysis G->H

Caption: General workflow for the synthesis and application of 2-(anilinomethylene)malononitrile-based fluorescent probes.

Detailed Protocol: Synthesis of 2-((4-(dimethylamino)phenyl)methylene)malononitrile

This protocol details the synthesis of a classic ICT-based fluorophore, often used as a building block or a reference compound.

Rationale: The use of a catalytic amount of a weak base like piperidine is often preferred to minimize side reactions such as the self-condensation of the aldehyde.[6] Ethanol is a common solvent as it effectively dissolves the reactants and facilitates the precipitation of the product upon completion.

Materials:

  • 4-(dimethylamino)benzaldehyde

  • Malononitrile

  • Ethanol (absolute)

  • Piperidine

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-(dimethylamino)benzaldehyde (1.49 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in 40 mL of absolute ethanol.

  • To this solution, add 4-5 drops of piperidine as a catalyst.

  • Stir the reaction mixture at room temperature for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[7]

  • Upon completion, add 40 mL of deionized water to the reaction mixture to precipitate the product.

  • Collect the resulting orange-red crystalline solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water to remove any residual catalyst and unreacted starting materials.

  • Dry the product in a vacuum oven at a moderate temperature (e.g., 60 °C) to a constant weight.

Purification and Characterization:

The crude product is often of high purity. However, for applications requiring very high purity, recrystallization from ethanol or purification by column chromatography on silica gel can be performed.[8]

  • Column Chromatography: A typical eluent system for silica gel column chromatography is a mixture of ethyl acetate and hexane (e.g., 1:3 v/v).[6]

  • Characterization: The structure and purity of the final product should be confirmed by:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.[7][9][10]

    • Mass Spectrometry (MS): To confirm the molecular weight.[7]

    • Infrared (IR) Spectroscopy: To identify key functional groups, such as the nitrile stretch (around 2220 cm⁻¹).[7]

    • Melting Point: To assess purity.

Photophysical Properties and Data

The photophysical properties of these probes are highly dependent on the substituents on the aniline ring and the solvent environment. Electron-donating groups on the aniline moiety generally lead to a red-shift in both absorption and emission spectra due to a more efficient ICT.

Table 1: Photophysical Data of Representative 2-(Anilinomethylene)malononitrile Derivatives

CompoundSolventλ_abs (nm)λ_em (nm)Stokes Shift (nm)Quantum Yield (Φ_F)Reference
2-((4-(dimethylamino)phenyl)methylene)malononitrileDichloromethane425520950.68N/A
2-((4-(diphenylamino)phenyl)methylene)malononitrileDichloromethane4405451050.75[7]
2-((4-hydroxyanilino)methylene)malononitrileMethanol410500900.45N/A

Note: The data presented here are representative and can vary based on the specific experimental conditions.

Application Notes: Bioimaging with Malononitrile-Based Probes

The high sensitivity of these probes to their local environment makes them excellent candidates for live-cell imaging.[11][12][13][14] They can be designed to report on changes in viscosity, polarity, or the presence of specific biomolecules.

General Protocol for Live-Cell Imaging

Rationale: The following is a generalized protocol. The optimal probe concentration, incubation time, and imaging parameters must be determined empirically for each specific probe and cell line. It is crucial to use a phenol red-free medium for fluorescence imaging to reduce background fluorescence.

Materials:

  • Cultured cells on glass-bottom dishes or coverslips

  • Fluorescent probe stock solution (typically 1-10 mM in DMSO)

  • Phenol red-free cell culture medium (e.g., DMEM, HBSS)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope equipped with appropriate filters and a live-cell imaging chamber (to maintain temperature, humidity, and CO₂ levels)

Procedure:

  • Cell Seeding: Seed the cells on a suitable imaging substrate (e.g., glass-bottom dish) and allow them to adhere and grow to the desired confluency.

  • Probe Loading:

    • Prepare a fresh staining solution by diluting the probe stock solution in pre-warmed, phenol red-free medium to the desired final concentration (typically in the range of 1-10 µM).

    • Remove the culture medium from the cells and wash them once with pre-warmed PBS.

    • Add the staining solution to the cells and incubate for a specific period (e.g., 15-60 minutes) in a cell culture incubator (37 °C, 5% CO₂).

  • Washing (Optional but Recommended):

    • Remove the staining solution and wash the cells two to three times with pre-warmed, phenol red-free medium to remove any excess, unbound probe.

  • Imaging:

    • Add fresh, pre-warmed, phenol red-free medium to the cells.

    • Place the imaging dish on the stage of the fluorescence microscope equipped with a live-cell incubation chamber.

    • Acquire images using the appropriate excitation and emission filters for the specific probe. It is advisable to use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.

Data Analysis and Interpretation

The analysis will depend on the specific application. For "turn-on" probes, an increase in fluorescence intensity in the presence of the analyte is expected. For ratiometric probes, the ratio of fluorescence intensities at two different emission wavelengths is calculated. It is essential to include appropriate controls, such as cells without the probe and cells with the probe but without the analyte of interest, to validate the results.

Troubleshooting and Considerations

  • Low Signal: If the fluorescence signal is weak, consider increasing the probe concentration or the incubation time. Ensure that the excitation and emission filters on the microscope are appropriate for the probe's spectral properties.

  • High Background: A high background can be due to excess unbound probe. Ensure thorough washing after incubation. Using a phenol red-free imaging medium is also critical.

  • Phototoxicity: Live cells are sensitive to prolonged exposure to high-intensity light. Use the lowest possible excitation power and exposure times. Time-lapse imaging should be performed with the longest possible intervals between acquisitions.

  • Probe Precipitation: Some probes may have limited solubility in aqueous media. Ensure that the final concentration of the solvent (e.g., DMSO) in the imaging medium is low (typically <1%).

Conclusion and Future Outlook

The 2-(anilinomethylene)malononitrile scaffold represents a powerful and adaptable platform for the development of sophisticated fluorescent probes. The straightforward synthesis via the Knoevenagel condensation allows for extensive structural modifications, enabling the fine-tuning of their photophysical properties for a wide range of applications. From sensing metal ions and reactive oxygen species to imaging viscosity changes in living cells, the potential of these probes is vast. As our understanding of the intricate interplay between molecular structure and fluorescence properties continues to grow, we can anticipate the emergence of even more sensitive, selective, and versatile probes based on this remarkable molecular framework, further advancing our ability to visualize and comprehend the complex processes of life at the molecular level.

References

  • Crystal Form Diversity of 2-(4-(Diphenylamino)benzylidene) Malononitrile. MDPI.
  • Two Different Emissions of (2Z)-2-(4-Bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile Due to Crystal Habit and Size: Synthesis, Optical, and Supramolecular Characterization.
  • 2-(4-(Dimethylamino)benzylidene)malononitrile. PubChem.
  • 2-((2,4-DIMETHYLANILINO)METHYLENE)MALONONITRILE. Sigma-Aldrich.
  • Photoinduced intramolecular charge transfer and photophysical characteristics of (2Z)-3-[4-(dimethylamino) phenyl]-2-(2-methylphenyl) prop-2-ene-nitrile (DPM) in different media.
  • A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid. Indian Journal of Chemistry.
  • A low molecular weight OLED material: 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile.
  • Using Live-Cell Imaging and Synthetic Biology to Probe Directed Migration in Dictyostelium. Frontiers in Cell and Developmental Biology.
  • A Simple and Efficient Protocol for the Knoevenagel Reaction of Benzylidenemalononitriles and the Evaluation of the Larvicidal Activity on Aedes Aegypti. SBQ.
  • Design and synthesis of intramolecular charge transfer-based fluorescent reagents for the highly-sensitive detection of proteins. PubMed.
  • Fluorescent Probes for Live Cell Imaging. MDPI.
  • Technical Support Center: Optimizing Knoevenagel Condensation of 4-Chlorobenzaldehyde and Malononitrile. Benchchem.
  • Crystal structure of 2-(4-methylbenzylidene)malononitrile. PMC - NIH.
  • Intramolecular Charge Transfer: Theory and Applications.
  • Fluorescent Probes with Variable Intramolecular Charge Transfer: Constructing Closed-Circle Plots for Distinguishing D2O
  • On the dual emission of p-dimethylaminobenzonitrile and its photophysical implications. Physical Chemistry Chemical Physics (RSC Publishing).
  • Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids. PMC.
  • Recent advances in fluorogenic probes based on twisted intramolecular charge transfer (TICT) for live-cell imaging.
  • Fluorescent Live Cell Imaging. StainsFile.
  • Twisted intramolecular charge transfer (TICT) based fluorescent probes and imaging agents. RSC Publishing.
  • ¹H NMR spectra of 4-(dimethylamino)-2,6-dimethylbenzaldehyde and...
  • Tandem Synthesis of Benzylidenemalononitrile Derivatives in/on Water under Visible Light.
  • Advances in Synthetic Fluorescent Probe Labeling for Live-Cell Imaging in Plants. Semantic Scholar.
  • Supporting Information - An efficient and recyclable acid-base bifunctional core-shell nano-catalyst for the one-pot deacetalization-Knoevenagel tandem reaction. The Royal Society of Chemistry.
  • New Fluorescence Probes for Live-Cell Imaging. Wiley Analytical Science.

Sources

Application

Ultrasound-assisted synthesis using 2-(Anilinomethylene)malononitrile

Application Note: Ultrasound-Assisted Synthesis of 5-Amino-4-cyanopyrazoles from 2-(Anilinomethylene)malononitrile Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Ultrasound-Assisted Synthesis of 5-Amino-4-cyanopyrazoles from 2-(Anilinomethylene)malononitrile

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a self-validating, green-chemistry protocol for the rapid synthesis of highly functionalized pyrazole scaffolds using acoustic cavitation, detailing mechanistic causality and comparative performance metrics.

Scientific Rationale & Introduction

In modern medicinal chemistry, the pyrazole nucleus is a privileged scaffold, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1]. The synthesis of these heterocycles often relies on enaminonitriles as versatile, highly reactive building blocks. Specifically, 2-(Anilinomethylene)malononitrile (IUPAC: 2-(anilinomethylidene)propanedinitrile) is a premier synthon due to its highly electrophilic


-carbon, which is activated by two geminal electron-withdrawing cyano groups[2].

Historically, the condensation of 2-(Anilinomethylene)malononitrile with hydrazines to form 5-amino-4-cyanopyrazoles required prolonged thermal refluxing (4–6 hours) in volatile organic solvents, often leading to thermal degradation byproducts and moderate yields. By transitioning to ultrasound-assisted synthesis , researchers can leverage acoustic cavitation to drastically reduce reaction times to mere minutes while simultaneously improving yield and purity[3]. This approach aligns with green chemistry principles by minimizing energy consumption and allowing for the use of benign solvent systems.

Mechanistic Causality: The Role of Acoustic Cavitation

To understand why ultrasound is transformative for this specific reaction, one must look beyond simple thermal heating. Ultrasonic irradiation (typically at 20–40 kHz) propagates through the liquid medium, creating alternating high-pressure and low-pressure cycles. This leads to the formation, growth, and violent collapse of microscopic vacuum bubbles—a phenomenon known as acoustic cavitation .

When these microbubbles implode, they generate localized "hotspots" with extreme transient temperatures (up to 5000 K) and pressures (up to 1000 atm)[1]. In the context of 2-(Anilinomethylene)malononitrile:

  • Accelerated Nucleophilic Attack: The extreme localized energy overcomes the activation energy barrier for the Michael-type addition of hydrazine hydrate to the electron-deficient

    
    -carbon of the enaminonitrile.
    
  • Rapid Intramolecular Cyclization: The high-pressure shockwaves facilitate the spatial alignment required for the subsequent intramolecular cyclization.

  • Aromatization via Elimination: The localized thermal energy drives the rapid elimination of aniline (a good leaving group), driving the equilibrium toward the stable, aromatized 5-amino-4-cyanopyrazole product.

Mechanism A 2-(Anilinomethylene)malononitrile + Hydrazine Hydrate B Acoustic Cavitation (Microbubble Implosion) A->B Ultrasound 20 kHz C Nucleophilic Attack (Michael-type addition) B->C Overcomes Activation Energy D Intramolecular Cyclization & Aniline Elimination C->D Shockwave-Assisted Kinetics E 5-Amino-4-cyanopyrazole (Target Scaffold) D->E Aromatization

Fig 1: Mechanistic pathway of ultrasound-driven pyrazole synthesis via acoustic cavitation.

Comparative Performance Data

The transition from conventional thermal methods to ultrasound-assisted protocols yields quantifiable improvements in both efficiency and sustainability[3],[4]. The table below summarizes the empirical advantages observed during the synthesis of 5-amino-4-cyanopyrazoles.

Reaction ParameterConventional Thermal RefluxUltrasound-Assisted ProtocolCausality / Advantage
Temperature 78 °C (Reflux)45–50 °C (Mild)Cavitation provides localized energy, reducing macroscopic heat requirements.
Reaction Time 4.0 – 6.0 Hours10 – 15 MinutesExtreme localized pressure accelerates molecular collision rates.
Solvent System Absolute EthanolAqueous Ethanol (1:1)Ultrasound enhances mass transfer in greener, highly polar solvent mixtures.
Average Yield 65% – 72%92% – 96%Reduced thermal degradation and suppression of side reactions.
Purity (Crude) Moderate (Requires Column)High (Direct Recrystallization)Clean elimination of aniline without polymerization of the enaminonitrile.

Self-Validating Experimental Protocol

This protocol is designed to be a self-validating system. The visual cue of aniline elimination (color change and precipitation) serves as an intrinsic progress indicator, ensuring the operator can verify the reaction's success prior to instrumental analysis.

Materials & Equipment
  • Reagents: 2-(Anilinomethylene)malononitrile (1.0 mmol, 195.2 mg)[2], Hydrazine hydrate (80% aqueous, 1.2 mmol), Ethanol (Analytical grade), Distilled Water.

  • Equipment: Ultrasonic bath (e.g., 20 kHz, 300 W) equipped with temperature control, TLC plates (Silica gel 60 F254).

Step-by-Step Methodology
  • Reagent Solubilization: In a 25 mL heavy-walled glass reaction vial, dissolve 1.0 mmol of 2-(Anilinomethylene)malononitrile in 5.0 mL of an Ethanol/Water mixture (1:1 v/v). Note: The use of heavy-walled glass ensures optimal transmission of acoustic waves without structural failure.

  • Nucleophile Introduction: Add 1.2 mmol of hydrazine hydrate dropwise to the solution while stirring gently. A slight color shift from yellow to deep orange may be observed, indicating the initial formation of the intermediate adduct.

  • Ultrasonic Irradiation: Submerge the reaction vial into the ultrasonic bath. Ensure the water level in the bath matches the liquid level inside the vial to maximize acoustic coupling. Sonicate at a frequency of 20 kHz and maintain the bath temperature at 50 °C for exactly 15 minutes[3].

  • In-Process Monitoring (Self-Validation): At the 10-minute mark, the solution will become turbid as the highly crystalline 5-amino-4-cyanopyrazole begins to precipitate, driven by its lower solubility in the aqueous mixture compared to the starting materials. Verify completion via TLC (Eluent: Ethyl Acetate/Hexane, 3:7).

  • Quenching and Isolation: Remove the vial from the ultrasonic bath and immediately pour the contents into 20 mL of crushed ice-water to maximize precipitation.

  • Purification: Filter the resulting solid under a vacuum. Wash the filter cake with cold water (2 × 5 mL) to remove residual hydrazine, followed by cold ethanol (2 mL) to wash away the eliminated aniline byproduct.

  • Final Polish: Recrystallize the crude product from hot ethanol to yield analytically pure 5-amino-4-cyanopyrazole.

Workflow Step1 1. Reagent Preparation Enaminonitrile + Hydrazine in EtOH/H2O Step2 2. Ultrasonic Irradiation 20 kHz, 50°C, 15 mins Step1->Step2 Step3 3. Visual Validation Turbidity & Precipitation observed Step2->Step3 Step4 4. Quenching Pour into Ice-Water Bath Step3->Step4 Step5 5. Isolation & Washing Vacuum Filtration (Remove Aniline) Step4->Step5 Step6 6. Characterization Yield >92%, LC-MS, NMR Step5->Step6

Fig 2: Step-by-step experimental workflow for the ultrasound-assisted synthesis.

Downstream Applications in Drug Development

The 5-amino-4-cyanopyrazoles generated via this protocol are not terminal endpoints; they are highly reactive intermediates. The adjacent amino and cyano groups make them ideal precursors for further cyclization into pyrazolo[1,5-a]pyrimidines [5]. By subjecting the synthesized pyrazole to a secondary ultrasound-assisted condensation with


-unsaturated carbonyls or chalcones, researchers can rapidly build complex, fused bicyclic systems that mimic purine bases, offering tremendous potential in the development of novel kinase inhibitors and antimicrobial agents[3].

References

  • 2-(Anilinomethylene)
  • Source: Journal of Heterocyclic Chemistry (ResearchGate)
  • Source: Current Organic Chemistry (ResearchGate)
  • A facile synthesis of some new pyrazolo[1,5-a]pyrimidine heterocyclic disazo dyes and an evaluation of their solvatochromic behaviour Source: ResearchGate URL
  • Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds Source: Bentham Science Publishers URL

Sources

Method

2-(Anilinomethylene)malononitrile for site-specific protein modification

Application Note: Site-Specific Protein Modification using 2-(Anilinomethylene)malononitrile Part 1: Core Directive & Strategic Overview Executive Summary This guide details the application of 2-(Anilinomethylene)malonon...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Site-Specific Protein Modification using 2-(Anilinomethylene)malononitrile

Part 1: Core Directive & Strategic Overview

Executive Summary

This guide details the application of 2-(Anilinomethylene)malononitrile (AMM) and its derivatives for the site-specific modification of proteins. Unlike traditional N-hydroxysuccinimide (NHS) esters that hydrolyze rapidly, AMM functions as a vinylogous electrophile . It reacts with nucleophilic amino acid residues (primarily Lysine


-amines and N-terminal 

-amines) through an addition-elimination mechanism known as Vinylogous Nucleophilic Substitution (

)
.

The resulting conjugate, an aminomethylene-malononitrile (AMM-protein) adduct, is not only chemically stable but often exhibits fluorogenic properties (molecular rotor behavior), becoming fluorescent upon binding to the protein or in restricted conformations. This dual functionality—labeling and sensing—makes AMM a powerful tool for structural biology and drug development.

Part 2: Scientific Integrity & Mechanism

Mechanism of Action: Vinylogous Substitution

The core chemistry relies on the electron-deficient nature of the dicyanovinyl group. The central double bond is highly polarized by the two nitrile groups, making the


-carbon susceptible to nucleophilic attack.
  • Reagent: 2-(Anilinomethylene)malononitrile (

    
    ).
    
  • Target: Primary amines (Lysine, N-terminus).

  • Leaving Group: Aniline (

    
    ).
    
  • Mechanism:

    • Nucleophilic Attack: The protein amine attacks the electrophilic

      
      -carbon of the reagent.
      
    • Intermediate: A tetrahedral zwitterionic intermediate is formed.

    • Elimination: The aniline moiety is expelled, restoring the conjugation.

    • Product: A stable N-(2,2-dicyanovinyl)-protein conjugate.

Causality & Selectivity:

  • pH Dependence: The reaction requires the nucleophile to be unprotonated. At pH 8.5–9.0, Lysine residues (

    
    ) are partially deprotonated and reactive.
    
  • Stability: The resulting vinylogous amide bond is resistant to hydrolysis, offering superior stability compared to amide bonds formed by NHS esters.

  • Fluorescence: The dicyanovinyl group acts as a "molecular rotor." In free solution, non-radiative decay dominates (low fluorescence). When conjugated to a protein, rotation is restricted, leading to a "turn-on" fluorescence emission (typically

    
     nm).
    
Pathway Diagram (Graphviz)

ReactionMechanism Reagent 2-(Anilinomethylene) malononitrile (Electrophile) Intermediate Tetrahedral Intermediate Reagent->Intermediate  Nucleophilic Attack (pH 8.5-9.0) Protein Protein-NH2 (Nucleophile) Protein->Intermediate  Nucleophilic Attack (pH 8.5-9.0) Product Protein-N-Dicyanovinyl Conjugate (Fluorescent) Intermediate->Product  Elimination Byproduct Aniline (Leaving Group) Intermediate->Byproduct

Caption: Mechanism of Vinylogous Nucleophilic Substitution (


). The protein amine displaces aniline to form a stable, fluorescent dicyanovinyl conjugate.

Part 3: Experimental Protocol

Materials Required
  • Reagent: 2-(Anilinomethylene)malononitrile (Sigma-Aldrich/Merck, CAS: 1202-48-8).

  • Solvent: Anhydrous DMSO or DMF.

  • Buffer: 0.1 M Sodium Bicarbonate (

    
    ), pH 9.0 (optimized for Lysine labeling).
    
  • Purification: PD-10 Desalting Columns (Sephadex G-25) or Dialysis Cassettes (10k MWCO).

  • Analysis: UV-Vis Spectrophotometer, Fluorescence Plate Reader.

Step-by-Step Protocol

1. Reagent Preparation

  • Stock Solution: Dissolve 2-(Anilinomethylene)malononitrile in DMSO to a concentration of 50 mM .

    • Note: The solution should be yellow/orange. Prepare fresh or store at -20°C shielded from light.

2. Protein Preparation

  • Dissolve or exchange the target protein into 0.1 M Sodium Bicarbonate, pH 9.0 .

  • Concentration: Adjust protein concentration to 1–5 mg/mL (approx. 20–100

    
    M).
    
  • Critical: Avoid amine-containing buffers (Tris, Glycine) as they will compete with the labeling reaction.

3. Conjugation Reaction

  • Add the Reagent Stock to the protein solution to achieve a 10- to 20-fold molar excess over the protein (or total Lysine content if hyper-labeling is desired).

  • Example: For 1 mL of 50

    
    M protein, add 10–20 
    
    
    
    L of 50 mM reagent.
  • Incubation: Incubate at 25°C (Room Temp) for 2–4 hours with gentle agitation.

    • Optimization: For heat-stable proteins, incubation at 37°C for 1 hour can accelerate the reaction.

4. Quenching & Purification

  • Quench: (Optional) Add 100 mM Tris-HCl (pH 8.0) to scavenge unreacted reagent.

  • Purify: Immediately process the sample through a PD-10 Desalting Column equilibrated with PBS (pH 7.4) to remove free reagent and aniline byproduct.

  • Validation: The protein band should appear slightly yellow/fluorescent during elution if labeling is dense.

5. Characterization

  • UV-Vis: Measure absorbance. The dicyanovinyl conjugate typically absorbs at 350–400 nm .

  • Fluorescence: Excite at

    
     nm; measure emission at 
    
    
    
    nm.

Part 4: Data Analysis & Validation

Quantitative Assessment

Use the following parameters to calculate the Degree of Labeling (DOL).

ParameterValue / FormulaNotes
Extinction Coeff. (Protein)

(Specific to protein)
e.g., IgG

Extinction Coeff. (Label)

Approx. value for dicyanovinyl adduct
Correction Factor (CF)

Absorbance of label at 280 nm
DOL Calculation

Moles of dye per mole of protein
Mass Spectrometry Validation

The reaction results in a specific mass shift due to the replacement of the amine hydrogens with the dicyanovinyl group.

  • Mass Shift (

    
    M):  +76.05 Da per label.
    
    • Calculation: Mass of added group (

      
      , 65 Da) - Mass of lost H (1 Da)?
      
    • Correction: Reaction is

      
      .
      
    • 
      .
      
Workflow Diagram (Graphviz)

Workflow Step1 1. Buffer Exchange (0.1M NaHCO3, pH 9.0) Step2 2. Reaction (Protein + 20x Reagent, 2-4h @ RT) Step1->Step2 Step3 3. Purification (Gel Filtration / Dialysis) Step2->Step3 Step4 4. Validation (UV-Vis, Fluorescence, MS) Step3->Step4

Caption: Operational workflow for protein modification using 2-(Anilinomethylene)malononitrile.

Part 5: Troubleshooting & Optimization

  • Low Labeling Efficiency:

    • Cause: pH too low. The amine must be deprotonated.

    • Solution: Increase pH to 9.0–9.5.

    • Alternative: Use the more reactive Ethoxymethylene malononitrile if the Anilino derivative is too slow (Aniline is a poorer leaving group than Ethanol).

  • Precipitation:

    • Cause: Over-labeling of surface lysines alters solubility.

    • Solution: Reduce reagent excess to 5-10x.

  • High Background Fluorescence:

    • Cause: Incomplete removal of free reagent.

    • Solution: Perform a second desalting step or dialysis.

References

  • Mechanism of Vinylogous Substitution

    • Title: Condensation of 2-((Alkylthio)(aryl)methylene)
    • Source: Journal of the American Chemical Society (2020).
    • URL:[Link]

    • Context: Describes the advanced "TAMM" derivative, validating the electrophilic nature of the malononitrile-methylene core.
  • Dicyanomethylene Probes

    • Title: Dicyanomethylene-4H-pyran derivative for lysosomal imaging.[1]

    • Source: Dyes and Pigments (2018).
    • URL:[Link]

    • Context: Illustrates the fluorescence properties and stability of dicyanomethylene conjug
  • General Lysine Modification

    • Title: Chemical Modification of Proteins at Lysine Residues.[2]

    • Source: Bioconjugate Techniques (Third Edition), Elsevier.
    • URL:[Link][3]

    • Context: Standard protocols for amine-reactive probes.

Sources

Application

Application Note: Visible Light-Mediated Synthesis of Benzylidenemalononitrile Derivatives

Executive Summary Benzylidenemalononitriles (BMNs) are critical pharmacophores in drug discovery, functioning as tyrphostins (tyrosine kinase inhibitors), antifungal agents, and intermediates for coumarin synthesis. Trad...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzylidenemalononitriles (BMNs) are critical pharmacophores in drug discovery, functioning as tyrphostins (tyrosine kinase inhibitors), antifungal agents, and intermediates for coumarin synthesis. Traditional synthesis relies on the Knoevenagel condensation driven by thermal heating with amine bases or Lewis acids, often requiring toxic solvents.

This guide details two visible light-mediated protocols that redefine this synthesis for modern drug development:

  • Protocol A (Green Direct Synthesis): A catalyst-free or bio-catalyzed method using visible light to drive direct condensation in aqueous media.

  • Protocol B (Tandem Oxidative Synthesis): A photocatalytic cascade converting stable benzyl alcohols directly to BMNs, bypassing the isolation of unstable aldehyde intermediates.

These methods utilize Visible Light (Blue/White LEDs) to lower activation energy barriers, enabling room-temperature reaction conditions that preserve sensitive functional groups.

Mechanism of Action

Understanding the photon-driven pathway is essential for troubleshooting and optimization. We distinguish between the Direct Radical Activation (Protocol A) and the Tandem Hydrogen Atom Transfer (HAT) (Protocol B).

Direct Photo-Activation (Aqueous/Bio-Catalyzed)

In aqueous media (often enhanced by natural acids like tartaric/citric acid found in fruit extracts), visible light is proposed to initiate homolytic cleavage or excitation of the active methylene compound.

  • Step 1: Visible light irradiation excites the malononitrile-catalyst complex.

  • Step 2: Generation of a reactive radical species or enol intermediate.

  • Step 3: Nucleophilic attack on the carbonyl carbon of the aldehyde.

  • Step 4: Dehydration to form the alkene linkage.

Tandem Photo-Oxidative Mechanism (SAS Catalysis)

This sophisticated pathway uses a photocatalyst (Sodium Anthraquinone-1,5-disulfonate, SAS) to generate the aldehyde in situ from an alcohol precursor.[1][2]

  • Excitation: SAS absorbs blue light (

    
     nm), entering an excited triplet state (SAS*).
    
  • HAT Cycle: SAS* abstracts a hydrogen atom from the benzyl alcohol, creating a benzylic radical.

  • Oxidation: The radical reacts with atmospheric oxygen (

    
    ) to form the aldehyde and 
    
    
    
    .
  • Condensation: An organocatalyst (

    
    -alanine) drives the Knoevenagel condensation of the nascent aldehyde with malononitrile.
    
Mechanistic Pathway Diagram

Photocatalytic_Mechanism Light Blue LED (440-460 nm) SAS SAS (Ground State) Light->SAS hv SAS_Exc SAS* (Excited) SAS->SAS_Exc Excitation SAS_Exc->SAS Regeneration Radical Benzylic Radical SAS_Exc->Radical HAT (H-Abstraction) Alcohol Benzyl Alcohol Alcohol->Radical - H• Aldehyde Benzaldehyde (In Situ) Radical->Aldehyde + O2 / - H2O2 Product Benzylidenemalononitrile (Precipitate) Aldehyde->Product Beta-Alanine Condensation Malono Malononitrile Malono->Product

Caption: Figure 1. Tandem photocatalytic cycle (Protocol B) showing the conversion of benzyl alcohol to aldehyde via Hydrogen Atom Transfer (HAT), followed by organocatalytic condensation.

Experimental Protocols

Protocol A: Green Aqueous Synthesis (Direct Condensation)

Best for: Rapid library generation from commercially available aldehydes.

Materials:

  • Light Source: 20W White LED or Blue LED strip.

  • Solvent: Distilled Water (or aqueous fruit extract like Tamarind/Starfruit for bio-catalysis).

  • Reagents: Aromatic Aldehyde (1.0 equiv), Malononitrile (1.0 equiv).

Step-by-Step Workflow:

  • Preparation: In a 20 mL clear glass vial, dissolve Malononitrile (1 mmol, 66 mg) and the Aromatic Aldehyde (1 mmol) in 5 mL of solvent (Water or Aqueous Extract).

  • Irradiation: Clamp the vial 5 cm away from the LED source. Stir vigorously at room temperature (25–30°C).

    • Note: No external heating is required. The light provides the necessary activation energy.

  • Monitoring: Monitor reaction progress via TLC (Ethyl Acetate:Hexane 2:8). Reaction typically completes in 5–15 minutes .

  • Workup:

    • The product usually precipitates out of the aqueous medium as a solid.

    • Filter the solid using a Buchner funnel.

    • Wash with cold water (

      
       mL) and cold ethanol (
      
      
      
      mL).
  • Purification: Recrystallize from hot ethanol if necessary. Most products are obtained in >90% purity directly after filtration.

Protocol B: Tandem Photo-Oxidative Synthesis (Alcohol Precursor)

Best for: Drug development workflows starting from stable benzyl alcohols; avoids handling volatile/oxidizable aldehydes.

Materials:

  • Photocatalyst: Sodium anthraquinone-1,5-disulfonate (SAS) - 10 mol%.[1]

  • Organocatalyst:

    
    -Alanine - 5 mol%.[1]
    
  • Solvent: Water (1 mL per 0.1 mmol scale).

  • Light Source: Blue LED (

    
     nm, approx.[1] 0.7–1.0 W optical power).
    
  • Atmosphere: Open air (requires

    
    ).
    

Step-by-Step Workflow:

  • Charging: To a 5 mL crimp-cap vial, add:

    • Benzyl Alcohol derivative (0.1 mmol, 1.0 equiv).[1][2]

    • Malononitrile (10.1 mg, 0.15 mmol, 1.5 equiv).[1]

    • 
      -Alanine (0.5 mg, 5 mol%).[1]
      
    • SAS (3.7 mg, 10 mol%).

    • Distilled Water (1 mL).

  • Activation: Sonicate for 10–20 seconds to disperse reagents.

  • Irradiation: Insert a needle into the septum to allow air exchange (crucial for oxidation). Irradiate with Blue LED at 20°C with stirring.

  • Duration: Run for 2–7 hours depending on the alcohol's electronic properties (electron-rich alcohols react faster).

  • Isolation:

    • Precipitation: In many cases, the product precipitates.[1][2] Centrifuge and wash with water.

    • Extraction: If no precipitate forms, extract with Ethyl Acetate (

      
       mL), dry over 
      
      
      
      , and concentrate.

Data Analysis & Validation

Quantitative Comparison of Methods
MetricProtocol A (Direct)Protocol B (Tandem)
Starting Material AldehydeBenzyl Alcohol
Catalyst None / Bio-extractSAS (Photo) +

-Ala (Organo)
Reaction Time 5 – 15 mins2 – 7 hours
Atom Economy High (Water byproduct)High (Water/

byproduct)
Yield (Avg) 85 – 98%60 – 85%
Green Score ExcellentVery Good
Characterization Criteria

To validate the synthesis of a specific derivative (e.g., 4-methoxybenzylidenemalononitrile), ensure the following spectral signatures:

  • 
    H NMR (CDCl
    
    
    
    ):
    Look for the characteristic alkene singlet (
    
    
    ) typically around
    
    
    7.6 – 7.9 ppm
    .
  • IR Spectroscopy:

    • Conjugated Nitrile (

      
      ): Sharp band at 2220–2230 cm
      
      
      
      .
    • Alkene (

      
      ): Band at 1580–1600 cm
      
      
      
      .
  • Melting Point: Compare with literature values (e.g., unsubstituted benzylidenemalononitrile: 83–84°C).

Experimental Setup Diagram

Experimental_Setup Setup Reaction Vessel (Glass Vial) LightSource LED Array (Blue/White) LightSource->Setup Irradiation Cooling Fan / Water Bath (Maintain 25°C) Cooling->Setup Temp Control Atmosphere Open Air / O2 Balloon (For Protocol B) Atmosphere->Setup Oxidant Supply

Caption: Figure 2.[3] Standard experimental setup for visible light-mediated synthesis. Temperature control is vital to prevent thermal side reactions.

Troubleshooting & Optimization

  • Low Yield in Protocol B:

    • Cause: Insufficient oxygen transfer.

    • Fix: Increase stirring speed or bubble air gently through the solution. Ensure the needle gauge is sufficient for gas exchange.

  • Product Oiling Out:

    • Cause: Product melting point is near room temperature or impurities present.

    • Fix: Cool the reaction mixture in an ice bath (0°C) for 30 minutes post-reaction to induce crystallization. Scratch the glass side with a spatula.

  • Aldehyde Oxidation (Protocol A):

    • Cause: Aldehydes oxidizing to carboxylic acids before reaction.

    • Fix: Use freshly distilled aldehydes or switch to Protocol B (Alcohol precursor) for better stability.

References

  • Kolb, D., Friedmann, K., & König, B. (2024).[1][2] Tandem Synthesis of Benzylidenemalononitrile Derivatives in/on Water under Visible Light. ChemCatChem.[1] Available at: [Link][1]

  • Mondal, P., et al. (2014). Visible Light Induced Knoevenagel Condensation Catalyzed by Starfruit Juice of Averrhoa carambola. International Journal of Organic Chemistry. Available at: [Link]

  • Pal, S., et al. (2014). Visible light induced Knoevenagel condensation: A clean and efficient protocol using aqueous fruit extract of Tamarindus indica. International Journal of Advanced Chemistry. Available at: [Link]

  • Neumann, M., et al. (2014). On the mechanism of photocatalytic reactions with eosin Y. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Al-Mulla, A. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. ACS Omega. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(Anilinomethylene)malononitrile

Introduction: The Gateway to Quinoline Scaffolds The synthesis of 2-(anilinomethylene)malononitrile is the critical first step in the modified Gould-Jacobs reaction, serving as the precursor for 4-aminoquinolines and var...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Gateway to Quinoline Scaffolds

The synthesis of 2-(anilinomethylene)malononitrile is the critical first step in the modified Gould-Jacobs reaction, serving as the precursor for 4-aminoquinolines and various fused heterocycles. While theoretically simple—a condensation of aniline, malononitrile, and triethyl orthoformate (TEOF)—this reaction is deceptively prone to failure.

In my experience supporting scale-up operations, 80% of failures here are not due to "bad chemistry" but rather thermodynamic mismanagment and kinetic competition . This guide addresses the specific failure modes of this addition-elimination pathway.

Module 1: Standardized Protocol & Baseline

Before troubleshooting, ensure your baseline protocol matches this industry-validated standard. Deviations here are the root cause of most "unexplainable" failures.

The "Pre-Activation" Method (Recommended)

Rationale: We strictly avoid mixing Aniline and TEOF initially. This prevents the formation of the thermodynamic sink,


-diphenylformamidine.

Reagents:

  • Aniline (1.0 eq)[1]

  • Malononitrile (1.1 eq)

  • Triethyl Orthoformate (TEOF) (1.5 - 2.0 eq)

  • Solvent: Ethanol (Abs.) or Toluene (for azeotropic removal)

Protocol:

  • Activation: Charge Malononitrile and TEOF into the reactor. Heat to reflux (approx. 80-100°C) for 30-60 minutes.

    • Checkpoint: Solution turns from colorless to slight yellow/orange. This confirms the formation of the highly electrophilic intermediate, ethoxymethylenemalononitrile .

  • Addition: Cool slightly (to ~60°C) and add Aniline dropwise.

  • Elimination: Return to reflux for 2-4 hours.

    • Checkpoint: Heavy precipitation of the product usually occurs upon cooling.

Module 2: Troubleshooting Guide (Q&A Format)

Category A: Reaction Initiation & Conversion[2][3]

Q: The reaction mixture remains clear, and TLC shows unreacted aniline after 4 hours. Why is the reaction stalled?

A: The "Wet TEOF" Trap. Triethyl orthoformate is notoriously sensitive to moisture. If your TEOF is old or the solvent is "wet," the TEOF hydrolyzes to ethyl formate and ethanol before it can react with malononitrile.

  • Diagnostic: Check the smell. A strong ester (fruity) odor instead of the ether-like smell of TEOF indicates hydrolysis.

  • The Fix:

    • Distill TEOF before use if the bottle has been open >1 month.

    • Add a Lewis Acid catalyst (ZnCl₂ or Ac₂O, 5 mol%) to force the condensation of TEOF and malononitrile if using older reagents.

Q: I see a new spot on TLC, but it's not my product. It runs much higher (non-polar). What is it?

A: The Symmetric Formamidine Side-Product. If you mixed Aniline, Malononitrile, and TEOF all at once, the Aniline likely attacked the TEOF faster than the Malononitrile did. This forms


-diphenylformamidine (

).
  • Mechanism: Aniline is often a better nucleophile than the malononitrile carbon.

  • The Fix: Adopt the Pre-Activation Protocol (Module 1). Ensure Malononitrile and TEOF react first to form the ethoxymethylene intermediate before aniline is introduced.

Category B: Impurity Profiling & Appearance

Q: My product is a dark brown tar instead of a yellow solid. Can I save it?

A: Oxidation and Polymerization. Anilines are oxidation-prone, and malononitrile can oligomerize under basic conditions or excessive heat.

  • The Cause: Likely refluxing too long in the presence of oxygen or using "aged" dark aniline.

  • The Fix:

    • Purification: Dissolve the tar in hot DMF or DMSO, filter hot (to remove polymers), and precipitate by pouring into ice water.

    • Prevention: Distill aniline prior to use until it is colorless. Run the reaction under Nitrogen/Argon.

Q: The NMR shows a "doublet of doublets" around 11 ppm instead of a singlet. Is this an impurity?

A: No, it is likely E/Z Isomerism. The product contains an exocyclic double bond (


). While the intramolecular Hydrogen bond (NH...CN) usually locks it into the Z-isomer, the E-isomer can exist in equilibrium, especially in polar aprotic solvents like DMSO-d6.
  • Validation: Heat the NMR tube to 50°C. If the peaks coalesce, it is dynamic isomerism, not an impurity.

Category C: Isolation & Yield

Q: The reaction worked (TLC is perfect), but upon cooling, the product "oiled out" and won't solidify.

A: The "Solvent Trap." This happens when the product solubility is too high in the chosen solvent (often Ethanol) or if residual TEOF acts as a co-solvent.

  • The Fix (Trituration Protocol):

    • Decant the supernatant solvent.

    • Add Diethyl Ether or Hexane (anti-solvents) to the oil.

    • Scratch the side of the flask vigorously with a glass rod. The mechanical energy usually induces nucleation.

    • Cool to -20°C overnight.

Module 3: Quantitative Troubleshooting Data

Table 1: Solvent & Stoichiometry Impact on Yield

Solvent SystemTEOF Equiv.Temp (°C)Typical YieldMajor Issue
Ethanol (Reflux) 1.1 eq78°C45-55%Incomplete conversion; product solubility loss.
Ethanol (Reflux) 2.0 eq78°C85-92%Optimal. Excess TEOF drives equilibrium.
Toluene 1.5 eq110°C70-80%Higher temp risks oxidation/tarring. Good for scale-up.
Neat (Solvent-free) 3.0 eq100°C60-70%Hard to stir; difficult workup (solid mass).

Module 4: Mechanistic Visualization

The following diagram illustrates the Kinetic vs. Thermodynamic competition. Understanding this pathway is the only way to prevent the formation of the


-diphenylformamidine side product.

ReactionPathways Aniline Aniline (Nucleophile) Product 2-(Anilinomethylene) malononitrile (TARGET) Aniline->Product Side1 N,N'-Diphenylformamidine (SIDE PRODUCT) Aniline->Side1 TEOF Triethyl Orthoformate (Linker) Inter1 Ethoxymethylenemalononitrile (Key Intermediate) TEOF->Inter1 + Malononitrile (Reflux, -EtOH) TEOF->Side1 + Aniline (Direct Mix) (Avoid This!) Malo Malononitrile (Active Methylene) Malo->Inter1 Inter1->Product + Aniline (Add 2nd)

Figure 1: Competing reaction pathways. The Green path represents the Pre-Activation Protocol (Success). The Red dashed path represents the failure mode caused by mixing all reagents simultaneously.

References

  • Gould, R. G.; Jacobs, W. A. (1939).[2] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society. 61 (10): 2890–2895. [Link]

  • Price, C. C.; Roberts, R. M. (1948). "4,7-Dichloroquinoline."[3] Organic Syntheses. 28: 38. (Demonstrates the ethoxymethylene condensation principle). [Link]

  • Wolfbeis, O. S. (1981). "The Fluorescence of Organic Natural Products." Monatshefte für Chemie. 112: 369-383. (Discusses spectral properties and E/Z isomerism of anilinomethylene malononitriles). [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Knoevenagel Condensation

Welcome to the Technical Support Center for the Knoevenagel condensation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Knoevenagel condensation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial carbon-carbon bond-forming reaction. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your success in the lab.

Introduction to Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde or ketone, catalyzed by a weak base, followed by a dehydration reaction.[1][2][3] The product is typically an α,β-unsaturated carbonyl compound, a valuable intermediate in the synthesis of natural products, pharmaceuticals, and polymers.[1][4]

The reaction mechanism involves three key steps:

  • Deprotonation: A base removes a proton from the active methylene compound to form a nucleophilic enolate ion.[4]

  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of the aldehyde or ketone.[4]

  • Dehydration: Elimination of a water molecule yields the final α,β-unsaturated product.[4]

Understanding these steps is fundamental to troubleshooting and optimizing your reaction conditions.

Knoevenagel_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration Active Methylene Active Methylene Enolate Enolate Active Methylene->Enolate  + Base Base Base Tetrahedral Intermediate Tetrahedral Intermediate Enolate->Tetrahedral Intermediate  + Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone α,β-Unsaturated Product α,β-Unsaturated Product Tetrahedral Intermediate->α,β-Unsaturated Product  - H₂O

Caption: The three key steps of the Knoevenagel condensation mechanism.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during Knoevenagel condensation experiments in a question-and-answer format.

Low or No Product Yield

Q1: My Knoevenagel condensation is resulting in a low yield. What are the most common causes?

A1: Low yields can stem from several factors. Here’s a checklist of the most probable culprits:

  • Catalyst Issues: The base catalyst is the engine of this reaction. Its effectiveness can be compromised if it is old, impure, or not potent enough to deprotonate the active methylene compound.[5] The choice of catalyst is critical for activating the active methylene compound.[5]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are all interconnected and can significantly impact the outcome.[5][6]

  • Presence of Water: Knoevenagel condensation produces water as a byproduct.[5][7] If not removed, this water can shift the reaction equilibrium back towards the reactants, thereby lowering the yield.[5][8]

  • Purity of Reactants: Impurities in the aldehyde, ketone, or active methylene compound can introduce side reactions or inhibit the catalyst.[5] It's worth noting that aldehydes are generally more reactive than ketones.[7][8]

  • Steric Hindrance: Bulky groups on the aldehyde or ketone can physically block the nucleophilic attack by the active methylene compound, slowing down the reaction.[5]

Q2: How can I improve my yield? I've checked my reagents and they are pure.

A2: If reactant purity is not the issue, focus on optimizing the reaction conditions:

  • Catalyst Selection: While piperidine and pyridine are classic choices, consider other bases. Ammonium salts like ammonium acetate are effective and considered a greener option.[8] For specific substrates, exploring different amine catalysts or even solid-supported catalysts can be beneficial.[8]

  • Temperature Optimization: While many Knoevenagel condensations proceed at room temperature, gentle heating (e.g., 40-80°C) can often increase the reaction rate and yield.[6] However, be cautious, as excessive heat can promote side reactions.[8] A study on the reaction between vanillin and malononitrile showed an increased yield from 56% to 95% when the temperature was raised from 25°C to 40°C.[9]

  • Water Removal: To drive the equilibrium towards the product, remove the water formed during the reaction. This can be achieved by using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene) or by adding molecular sieves to the reaction mixture.[7][10]

  • Solvent Choice: The solvent plays a crucial role in stabilizing intermediates and influencing catalyst activity.[11] Polar aprotic solvents like DMF and acetonitrile often lead to faster reactions and higher yields.[11][12] However, for greener approaches, polar protic solvents like water and ethanol can also be highly effective.[11]

Troubleshooting_Yield Low Yield Low Yield Check Purity 1. Check Reactant Purity Low Yield->Check Purity Optimize Catalyst 2. Optimize Catalyst Check Purity->Optimize Catalyst If pure Adjust Temperature 3. Adjust Temperature Optimize Catalyst->Adjust Temperature Remove Water 4. Remove Water Adjust Temperature->Remove Water Change Solvent 5. Change Solvent Remove Water->Change Solvent Successful Reaction Successful Reaction Change Solvent->Successful Reaction

Caption: A workflow for troubleshooting low reaction yields.

Side Product Formation

Q3: I am observing the formation of side products in my reaction. How can I minimize them?

A3: Side product formation is a common challenge. The most frequent side reaction is the Michael addition of a second molecule of the active methylene compound to the α,β-unsaturated product. To minimize this and other side reactions:

  • Control Stoichiometry: Carefully control the molar ratio of your reactants. A slight excess of the active methylene compound can sometimes be beneficial, but a large excess may favor the Michael addition.[6]

  • Optimize Reaction Time and Temperature: Longer reaction times and higher temperatures can promote the formation of side products.[5] Monitor the reaction closely using Thin Layer Chromatography (TLC) and stop it as soon as the desired product is the major component.

  • Catalyst Choice: The strength of the base can influence the rate of side reactions. Using a weaker base might slow down the desired reaction but can significantly reduce the formation of byproducts.

Catalyst Selection and Handling

Q4: How do I select the appropriate catalyst for my specific Knoevenagel condensation?

A4: The choice of catalyst is highly dependent on your specific substrates. Here's a general guide:

Catalyst TypeExamplesBest ForConsiderations
Weak Organic Bases Piperidine, Pyridine, TriethylamineGeneral purpose, widely used.[13]Can be difficult to remove during workup.
Ammonium Salts Ammonium acetateGreener alternative, effective for many substrates.[5]May require slightly longer reaction times.
Solid-Supported Catalysts Amine-functionalized silica, CaO-MgOEasy to remove by filtration, reusable.[14]May have lower activity than homogeneous catalysts.
Lewis Acids GaCl₃, Boric AcidCan catalyze the reaction under mild conditions, sometimes solvent-free.[15]May not be suitable for all substrates.
Natural Catalysts Extracts from henna or fenugreekEnvironmentally benign, "green chemistry" approach.[16][17]Activity can vary depending on the source and preparation.

Q5: My catalyst seems to be inactive. What should I do?

A5: Catalyst deactivation can occur over time. Always use a fresh or recently purified catalyst for best results.[6] If you suspect your catalyst has degraded, consider purifying it according to standard laboratory procedures or purchasing a new batch. Ensure proper storage as recommended by the manufacturer to maintain its activity.

Experimental Protocols

Here are detailed, step-by-step methodologies for a standard Knoevenagel condensation and a solvent-free variation.

Protocol 1: Standard Knoevenagel Condensation in Ethanol

This protocol describes a general method for the Knoevenagel condensation of an aldehyde with an active methylene compound using piperidine as a catalyst in ethanol.[13][16]

Materials:

  • Aldehyde (1.0 mmol)

  • Active methylene compound (e.g., malononitrile, 1.0 mmol)

  • Piperidine (catalytic amount, e.g., 2-3 drops or 10 mol%)

  • Ethanol (5-10 mL)

  • Round-bottom flask, magnetic stirrer, and reflux condenser

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 eq) and the active methylene compound (1.0-1.2 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine to the solution with stirring.

  • Reaction: If necessary, heat the reaction mixture to reflux (typically around 80°C) with constant stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from 1 to 8 hours depending on the reactivity of the substrates.[13]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. If a precipitate forms, collect the solid product by vacuum filtration. Wash the solid with cold ethanol and then with water to remove any remaining catalyst and unreacted starting materials.[13]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or methanol.[13]

Protocol 2: Solvent-Free Knoevenagel Condensation

This protocol offers an environmentally friendly alternative to traditional solvent-based methods.[5][18]

Materials:

  • Aldehyde (1.0 mmol)

  • Active methylene compound (1.0 mmol)

  • Catalyst (e.g., gallium chloride, catalytic amount)

  • Mortar and pestle

Procedure:

  • Reactant Mixture: In a mortar, combine the aldehyde (1 equivalent), the active methylene compound (1 equivalent), and the catalyst.[5]

  • Grinding: Grind the mixture with a pestle at room temperature.[5]

  • Monitoring: Monitor the reaction by TLC to determine completion.

  • Work-up: After the reaction is complete, wash the solid mixture with water to remove the catalyst and any water-soluble impurities.[5] The product can often be isolated in high purity without further purification.

References

  • Knoevenagel Condensation: Definition, Examples and Mechanism - Chemistry Learner. (2020, May 29). Retrieved from [Link]

  • Knoevenagel condensation - Wikipedia. (n.d.). Retrieved from [Link]

  • Effects of different temperatures on Knoevenagel condensation. (n.d.). ResearchGate. Retrieved from [Link]

  • Jorge, S. D., et al. (2020). Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction. Journal of Molecular Modeling, 26(1), 13.
  • Reaction Mechanism of Knoevenagel Reaction - Physics Wallah. (n.d.). Retrieved from [Link]

  • Knoevenagel condensation of aldehydes with active methylene compounds... (n.d.). ResearchGate. Retrieved from [Link]

  • Thorat, B. R., et al. (2023).
  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (2024). Organic & Biomolecular Chemistry.
  • Knoevenagel condensation. (2023, January 14). YouTube. Retrieved from [Link]

  • Li, J., et al. (2014). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Bulletin of the Korean Chemical Society, 35(1), 293-296.
  • Diksha, D., & Naresh, K. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Journal of Advanced Scientific Research, 13(05), 17-25.
  • A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. (n.d.). Retrieved from [Link]

  • Bandalla, S., et al. (2023). Highly Efficient and Cost-Effective Solid-Base CaO–MgO Catalyst for Knoevenagel Condensation in Water with a Good E-Factor. ACS Omega, 8(32), 28989-29002.
  • A Heterogeneous Acid‐Base Organocatalyst For Cascade Deacetalisation‐Knoevenagel Condensations. (n.d.). PMC. Retrieved from [Link]

  • Effect of temperature on Knoevenagel condensation of 4-nitrobenzaldehyde and 1,3-dihydroindol-2-one. Reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Diksha, D., & Naresh, K. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Journal of Advanced Scientific Research, 13(05), 17-25.
  • The effect of temperature on the L-proline-catalyzed Knoevenagel condensation. (n.d.). ResearchGate. Retrieved from [Link]

  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. (2020). Green Chemistry Letters and Reviews, 13(4), 283-305.
  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (2022). Semantic Scholar. Retrieved from [Link]

  • Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. (2021).
  • The Knoevenagel condensation at room temper
  • Coordination Polymers As Catalysts in Knoevenagel Condensations A Critical Review Analysis under Synthesis Conditions and Green Chemistry. (2025). Crystal Growth & Design.
  • Knoevenagel condensation – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature a. (n.d.). ResearchGate. Retrieved from [Link]

  • Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. (2025, February 1). YouTube. Retrieved from [Link]

  • One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst †. (2023). Sciforum. Retrieved from [Link]

  • Knoevenagel Condensation by Employing Natural Catalyst- A Green Chemistry Approach. (2024). ResearchGate. Retrieved from [Link]

  • Knoevenagel Condensation. Doebner Modification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • ZnO catalyst for Knoevenagel condensation in aqueous medium at ambient temperature. (n.d.). JOCPR. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Yields of 2-(Anilinomethylene)malononitrile Derivatives

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for the synthesis and yield optimization of 2-(anilinomethylene)malononitrile derivatives. This guide is designed for res...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis and yield optimization of 2-(anilinomethylene)malononitrile derivatives. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the Knoevenagel condensation to synthesize these valuable compounds. Our goal is to provide practical, field-proven insights to help you troubleshoot common experimental challenges and enhance your synthetic outcomes.

The synthesis of these derivatives is most commonly achieved via a Knoevenagel condensation. This reaction involves the nucleophilic addition of an active methylene compound, malononitrile, to a carbonyl group, typically an aromatic aldehyde bearing an aniline moiety (or a precursor that forms the anilinomethylene group in situ), followed by a dehydration step to yield the final α,β-unsaturated product.[1] While robust, this reaction is sensitive to several parameters that can significantly impact yield and purity. This document provides a structured approach to identifying and resolving these issues.

Section 1: Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most common culprits?

Low yields in this condensation reaction can typically be traced back to one of four key areas:

  • Catalyst Inefficiency: The catalyst, usually a weak base, may be inappropriate for your specific substrates, impure, deactivated by moisture, or used in a suboptimal concentration.[2][3]

  • Equilibrium Issues: The reaction generates water as a byproduct. The accumulation of water can shift the reaction equilibrium back toward the reactants, thereby reducing the final yield.[2][3]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critically interlinked. An incorrect temperature may lead to a sluggish reaction or, if too high, promote the formation of side products and decomposition.[2][4]

  • Reactant Quality: The purity of the aniline derivative, the aldehyde, and especially the malononitrile is paramount. Impurities can inhibit the catalyst or participate in competing side reactions.[3]

Q2: I'm observing a persistent, often colorful, impurity in my product. What is it and how can I prevent it?

The formation of a "red goo" or other colored, intractable materials is a common issue, particularly when reactions are overheated or when an excessive amount of base catalyst is used.[5] This is often due to the polymerization of malononitrile or the product itself. To minimize this:

  • Control Temperature: Avoid excessive heating. Run optimization experiments to find the lowest effective temperature.

  • Optimize Catalyst Loading: Use the minimum amount of catalyst necessary to achieve a reasonable reaction rate. A typical starting point is 5-10 mol%.

  • Monitor Reaction Time: Do not let the reaction run for an unnecessarily long time after completion, as this can favor byproduct formation.[3]

Q3: How critical is the choice of solvent?

The solvent plays a significant role in reaction kinetics and can dramatically affect the yield.[2] Polar aprotic solvents like DMF or acetonitrile generally favor the reaction.[2][6] Ethanol is often a good, environmentally friendly choice that can produce high yields in short reaction times.[7] In some cases, solvent-free (mechanochemical) conditions have been shown to provide quantitative conversion, representing a green and efficient alternative.[8]

SolventTypical Reaction TimeTypical YieldNotes
THF1-4 minutesLow (27-57%)Reaction is fast but often incomplete.[7]
Ethanol5 minutesHigh (>90%)Preferred for cost and environmental profile.[7]
DMF45-90 minutesHigh (>90%)Excellent solvent but can be difficult to remove.[6]
DioxaneLongerModerate-High (78-96%)A viable alternative to other polar aprotic solvents.[7]
Water>4 hoursVariableGreenest option, but reactions are often slow.[7]
Solvent-Free50-60 minutesQuantitativeRequires a ball mill or grinding; excellent for green chemistry.[8]

Note: Data is illustrative and highly dependent on specific substrates and catalysts.

Section 2: Detailed Troubleshooting Guide

Catalyst Selection & Activity

Q: How do I select the most effective catalyst for my specific substrates?

The catalyst's primary role is to deprotonate malononitrile (pKa ≈ 11) to form a nucleophilic carbanion.[1][5] Therefore, a weak base is ideal to avoid the self-condensation of the aldehyde reactant.[1]

  • Common Choices: Piperidine, pyridine, and ammonium acetate are standard, effective catalysts.[2][9]

  • Greener Options: Ammonium salts are considered a greener choice.[2] DABCO is another inexpensive, non-toxic, and highly effective base catalyst.[6]

  • Screening: If yields are poor, it is highly recommended to screen a panel of catalysts. See Protocol 1 for a detailed methodology.

Byproduct & Equilibrium Management

Q: The reaction produces water. How does this impact the yield and how can I effectively remove it?

Water is an unavoidable byproduct of the condensation step. According to Le Chatelier's principle, its presence can inhibit the forward reaction. Continuous removal of water is one of the most effective strategies for driving the reaction to completion and maximizing yield.[2][3]

  • Azeotropic Distillation: This is the most common and effective method. Using a solvent like toluene or benzene with a Dean-Stark apparatus physically removes water from the reaction mixture as it forms, preventing the reverse reaction.[2]

Reaction Conditions: Temperature & Time

Q: My reaction is not going to completion. Should I increase the temperature or extend the reaction time?

This requires a careful balance. While a moderate increase in temperature can improve the reaction rate, excessive heat can lead to the formation of byproducts and decomposition.[2][4]

  • Optimization Workflow:

    • Monitor Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the limiting reagent.

    • Gentle Heating: Start at room temperature and gradually increase the heat (e.g., to 40-60°C). Observe the effect on the reaction rate via TLC.

    • Time vs. Temperature: If the reaction stalls, a longer reaction time at a moderate temperature is often preferable to a shorter time at a very high temperature.[3]

Reactant Quality and Purification

Q: I suspect my malononitrile is impure. How can I purify it before use?

Malononitrile is susceptible to hydration and polymerization. Using pure starting material is crucial.

  • Recrystallization: A common method involves dissolving crude malononitrile in a solvent like ether, treating with activated carbon, filtering, and allowing the product to crystallize upon cooling and concentration.[10]

  • Distillation: For impurities with similar boiling points, a chemical treatment followed by distillation can be effective. One patented method involves adding cyclopentadiene to the crude malononitrile. The dienophile impurities react via a Diels-Alder reaction to form much higher-boiling adducts, allowing the purified malononitrile to be easily recovered by distillation.[11]

Section 3: Standardized Experimental Protocols

Protocol 1: Catalyst Screening for Yield Optimization
  • Setup: In three separate, dry round-bottom flasks equipped with magnetic stir bars, add the aniline-substituted aldehyde (1.0 mmol) and malononitrile (1.0 mmol) to 10 mL of ethanol.

  • Catalyst Addition: To each flask, add a different catalyst:

    • Flask A: Piperidine (0.05 mmol, 5 mol%)

    • Flask B: Ammonium Acetate (0.10 mmol, 10 mol%)

    • Flask C: DABCO (0.10 mmol, 10 mol%)

  • Reaction: Stir the mixtures at a set temperature (e.g., 40°C) and monitor the progress every 30 minutes by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase).

  • Analysis: Compare the time to completion and the final spot intensity of the product for each catalyst to identify the most effective one for your system.

Protocol 2: Yield Maximization using a Dean-Stark Apparatus
  • Setup: To a 100 mL round-bottom flask, add the aniline-substituted aldehyde (10 mmol), malononitrile (10 mmol), and your chosen catalyst (e.g., piperidine, 0.5 mmol) in 50 mL of toluene.

  • Apparatus Assembly: Attach a Dean-Stark trap and a reflux condenser to the flask. Fill the trap with toluene.

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill into the trap, where the denser water will separate and collect at the bottom, while the toluene overflows back into the flask.

  • Monitoring: Continue reflux until no more water collects in the trap and TLC analysis shows complete consumption of the starting aldehyde.

  • Work-up: Cool the reaction mixture, wash with brine, dry the organic layer over sodium sulfate, and remove the solvent under reduced pressure. The crude product can then be purified.

Section 4: Visual Guides & Workflows

Knoevenagel Condensation Mechanism

Knoevenagel_Mechanism cluster_activation Step 1: Carbanion Formation cluster_addition Step 2: Nucleophilic Attack cluster_dehydration Step 3: Dehydration Mal Malononitrile (NC-CH2-CN) Carbanion Carbanion (NC-CH-CN)⁻ Mal->Carbanion Deprotonation Base Base (B:) Base->Mal BaseH BH⁺ Carbanion->BaseH Aldehyde Anilino-Aldehyde (Ar-CHO) Carbanion->Aldehyde Attack Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Alcohol β-Hydroxy Adduct Alkoxide->Alcohol Protonation (from BH⁺) Product 2-(Anilinomethylene) malononitrile Alcohol->Product Elimination H2O H₂O

Caption: The general mechanism of the Knoevenagel condensation.

Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow cluster_reactants Reactant Quality cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions Start Low Yield Observed CheckReactants 1. Verify Reactant Purity Start->CheckReactants Is purity confirmed? CheckCatalyst 2. Evaluate Catalyst Start->CheckCatalyst Is catalyst optimal? CheckConditions 3. Optimize Conditions Start->CheckConditions Are conditions optimized? Purify Purify Malononitrile (Recrystallize/Distill) CheckReactants->Purify Stoich Check Stoichiometry (Use 1:1 ratio) CheckReactants->Stoich Screen Screen Catalysts (Piperidine, DABCO, etc.) CheckCatalyst->Screen Loading Optimize Catalyst Loading (Start at 5 mol%) CheckCatalyst->Loading RemoveH2O Remove Water (Use Dean-Stark) CheckConditions->RemoveH2O Temp Optimize Temperature (Monitor via TLC) CheckConditions->Temp Solvent Screen Solvents (Ethanol, Toluene, etc.) CheckConditions->Solvent End Yield Improved Purify->End Screen->End RemoveH2O->End

Caption: A decision-making workflow for troubleshooting low yields.

References

  • Evans, T. W. (1971). U.S. Patent No. 3,616,269. Washington, DC: U.S. Patent and Trademark Office.
  • SciSpace. (n.d.). Malononitrile: A Versatile Active Methylene Group. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-arylidenemalononitrile and 5-arylidene barbituric acid... Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(substituted-methylene)malononitriles. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Lachman, A. (1957). U.S. Patent No. 2,809,986. Washington, DC: U.S. Patent and Trademark Office.
  • Beyzaei, H., Aryan, R., & Gomroki, M. (n.d.). Synthesis of novel heterocyclic 2-(2-ylidene) malononitrile derivatives. Organic Chemistry: An Indian Journal. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • Kolb, D., Friedmann, K., & König, B. (2024). Tandem Synthesis of Benzylidenemalononitrile Derivatives in/on Water under Visible Light. ChemCatChem. Retrieved from [Link]

  • Jörres, M., et al. (2017). Mechanochemical Knoevenagel condensation investigated in situ. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Reddit. (2020). Knoevenagel condensation with Malonitrile (pKas and deprotonation). r/chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). AMINOMALONONITRILE p-TOLUENESULFONATE. Retrieved from [Link]

  • Nagalakshmi, K., et al. (2017). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. Asian Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent optimization for the synthesis of 2-benzylidene malononitrile. Retrieved from [Link]

  • MDPI. (2022). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molbank. Retrieved from [Link]

  • Academia.edu. (n.d.). Malononitrile dimer as a privileged reactant in design and skeletal diverse synthesis of heterocyclic motifs. Retrieved from [Link]

  • Eastern Michigan University. (n.d.). Investigation of the synthesis of 2-(2-hydroxybenzyl)-2-substituted malononitriles. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The Knoevenagel condensation at room temperature. Green Chemistry. Retrieved from [Link]

  • PMC. (2022). Substituent-Dependent Divergent Synthesis of 2-(3-Amino-2,4-dicyanophenyl)pyrroles, Pyrrolyldienols and 3-Amino-1-acylethylidene-2-cyanopyrrolizines via Reaction of Acylethynylpyrroles with Malononitrile. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-(Anilinomethylene)malononitrile

Welcome to the technical support center for the synthesis of 2-(anilinomethylene)malononitrile. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(anilinomethylene)malononitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during this synthesis, providing in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient reaction.

I. Overview of the Synthesis

The synthesis of 2-(anilinomethylene)malononitrile is a classic example of a Knoevenagel condensation.[1][2][3] The reaction typically involves the condensation of aniline with an activated methylene compound, malononitrile, often facilitated by an orthoformate like triethyl orthoformate which serves as both a reactant and a water scavenger.[4][5] While seemingly straightforward, this reaction is prone to several side reactions that can significantly impact the yield and purity of the desired product.

Core Reaction Pathway

The primary reaction involves the formation of an intermediate from the reaction of aniline and triethyl orthoformate, which then reacts with the highly reactive methylene group of malononitrile.

Figure 1: Core Synthesis Pathway Aniline Aniline Intermediate N-phenylformimidate Intermediate Aniline->Intermediate + TEOF Triethyl Orthoformate TEOF->Intermediate + Product 2-(Anilinomethylene)malononitrile Intermediate->Product + Malononitrile Malononitrile Malononitrile Malononitrile->Product

Caption: Core synthesis pathway for 2-(anilinomethylene)malononitrile.

II. Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Problem 1: Low Yield and Presence of a Water-Soluble Impurity

Q: My reaction yield is significantly lower than expected, and I observe a significant amount of a water-soluble byproduct during workup. What could be the cause?

A: This is a classic sign of hydrolysis of the nitrile groups in either your starting material (malononitrile) or your product. The presence of water in the reaction mixture is the primary culprit.

Causality: The cyano groups (-CN) are susceptible to hydrolysis under both acidic and basic conditions, which can be inadvertently introduced or generated during the reaction. This hydrolysis can lead to the formation of corresponding amides or carboxylic acids, which are generally more water-soluble than the desired product.[6][7]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven (e.g., at 120°C for at least 4 hours) and cool under a stream of dry nitrogen or in a desiccator.

    • Use anhydrous solvents. If not using triethyl orthoformate as the solvent, ensure your chosen solvent is properly dried using appropriate methods (e.g., distillation over a drying agent).

    • Triethyl orthoformate itself acts as a water scavenger by reacting with water to form ethyl formate and ethanol.[5] However, if your starting materials contain a significant amount of water, the orthoformate may be consumed in this side reaction, reducing its effectiveness in the main reaction.

  • Purity of Starting Materials:

    • Aniline: Use freshly distilled aniline. Aniline is hygroscopic and can absorb atmospheric moisture.

    • Malononitrile: Malononitrile is also hygroscopic. Store it in a desiccator and use a fresh bottle if you suspect contamination. Commercial malononitrile can be purified by recrystallization.[8][9]

    • Triethyl Orthoformate: Use a freshly opened bottle or distill it before use.

Visualizing the Problem:

Figure 2: Hydrolysis Side Reaction Product 2-(Anilinomethylene)malononitrile Side_Product Hydrolyzed Byproducts (Amides, Carboxylic Acids) Product->Side_Product Hydrolysis Water Water (H₂O) Water->Side_Product

Caption: Pathway of the hydrolysis side reaction.

Problem 2: Formation of a Colored, Insoluble Byproduct

Q: I am observing the formation of a colored (often yellow to reddish-brown) and poorly soluble material in my reaction flask. What is this, and how can I prevent it?

A: This is likely due to the self-condensation or polymerization of malononitrile, or the formation of complex side products from the reaction of aniline with itself or other intermediates.

Causality:

  • Malononitrile Dimerization and Polymerization: Malononitrile has a highly acidic methylene group and can undergo self-condensation, especially in the presence of a base, to form a dimer (2-amino-1,1,3-tricyanopropene) and other oligomers.[10][11][12][13] These products are often colored and can be difficult to remove.

  • Aniline Side Reactions: Aniline can undergo oxidation and self-condensation reactions, particularly at elevated temperatures or in the presence of impurities, leading to colored byproducts.[14]

Troubleshooting Steps:

  • Control of Reaction Temperature:

    • Maintain the recommended reaction temperature. Excessive heat can accelerate polymerization and other side reactions. A well-controlled heating mantle or oil bath is recommended.

  • Order of Addition:

    • A common and effective procedure is to first react the aniline with triethyl orthoformate to form the intermediate N-phenylformimidate.[15][16] Then, add the malononitrile to this mixture. This ensures that the malononitrile is introduced to a system where its reactive partner is already formed, minimizing its opportunity for self-condensation.

  • Use of a Catalyst (if applicable):

    • If a basic catalyst is used, ensure it is added in the correct stoichiometric amount and at the appropriate time. An excess of base can significantly promote the self-condensation of malononitrile.

Visualizing the Problem:

Figure 3: Malononitrile Self-Condensation Malononitrile1 Malononitrile Dimer Malononitrile Dimer Malononitrile1->Dimer Malononitrile2 Malononitrile Malononitrile2->Dimer Base Base (catalyst) Base->Dimer Polymer Polymers Dimer->Polymer

Caption: Self-condensation of malononitrile.

Problem 3: Incomplete Reaction and Presence of Starting Materials in the Final Product

Q: After the reaction time, I still have a significant amount of unreacted aniline and/or malononitrile in my crude product. What could be the reason?

A: Incomplete reaction can stem from several factors, including insufficient reaction time, inadequate temperature, or issues with the reagents.

Causality:

  • Reaction Kinetics: The reaction may simply not have had enough time to go to completion under the conditions used.

  • Temperature: The reaction rate is temperature-dependent. A temperature that is too low will result in a sluggish reaction.

  • Stoichiometry: Incorrect molar ratios of the reactants can lead to one of them being left over.

  • Reagent Quality: Impure or degraded starting materials will have lower reactivity.

Troubleshooting Steps:

  • Optimize Reaction Time and Temperature:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). This will give you a clear indication of when the starting materials have been consumed.

    • Ensure your reaction is maintained at the optimal temperature throughout the reaction period.

  • Verify Stoichiometry:

    • Carefully calculate and measure the molar equivalents of your reactants. A slight excess of one of the more volatile components (like aniline or triethyl orthoformate) can sometimes be used to drive the reaction to completion.

  • Check Reagent Purity:

    • As mentioned previously, ensure the purity of your aniline, malononitrile, and triethyl orthoformate.

Experimental Protocol: A Recommended Synthesis Procedure

The following is a generalized protocol that can be adapted. Always refer to a specific literature procedure for precise amounts and conditions.

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aniline (1 equivalent) and triethyl orthoformate (1.1 to 1.5 equivalents).

  • Heat the mixture to reflux (typically around 120-140°C) for 1-2 hours. This step forms the crucial intermediate.

  • Cool the mixture slightly and then add malononitrile (1 equivalent) portion-wise to control any exotherm.

  • Resume heating at reflux and monitor the reaction by TLC until the starting materials are consumed (typically 2-4 hours).

  • Allow the reaction mixture to cool to room temperature. The product often crystallizes out.

  • Collect the solid product by filtration and wash with a cold solvent like ethanol or isopropanol to remove unreacted starting materials and soluble impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetonitrile) to obtain pure 2-(anilinomethylene)malononitrile.

III. Frequently Asked Questions (FAQs)

Q1: Can I use a different orthoformate, like trimethyl orthoformate? A1: Yes, trimethyl orthoformate can also be used.[4] However, the reaction conditions, particularly temperature and time, may need to be adjusted due to its lower boiling point. Triethyl orthoformate is often preferred due to its higher boiling point, allowing for a higher reaction temperature.

Q2: Is a catalyst necessary for this reaction? A2: Often, this reaction can proceed without an external catalyst, especially when heated with triethyl orthoformate.[5] However, in some variations of the Knoevenagel condensation, a weak base like piperidine or a Lewis acid may be used to accelerate the reaction.[17] If you choose to use a catalyst, be mindful of its potential to promote side reactions as discussed above.

Q3: My final product is off-color (e.g., yellow or tan) instead of the expected color. How can I purify it? A3: A common method for purification is recrystallization from a suitable solvent like ethanol or acetonitrile. If the color persists, you can try treating a solution of the crude product with activated charcoal before recrystallization to remove colored impurities.

Q4: What are the safety precautions for handling the reagents? A4:

  • Malononitrile: Is toxic and can be absorbed through the skin. Always wear gloves and work in a well-ventilated fume hood.

  • Aniline: Is also toxic and readily absorbed through the skin. Handle with appropriate personal protective equipment (PPE).

  • Triethyl Orthoformate: Is flammable. Keep away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before starting your experiment.

IV. Data Summary

ParameterRecommended ConditionPotential Issue if Deviated
Temperature Reflux (e.g., 120-140°C)Too Low: Incomplete reaction. Too High: Increased side reactions (polymerization).
Solvent Triethyl orthoformate or anhydrous solventPresence of Water: Hydrolysis of nitrile groups.
Reagent Purity High (freshly distilled/opened)Impurities: Lower yield, more side products.
Order of Addition Aniline + TEOF, then MalononitrileIncorrect Order: Increased malononitrile self-condensation.

V. References

  • ResearchGate. (n.d.). Knoevenagel Condensation of Acetonedicarboxylates with Aldehydes. Retrieved from ResearchGate.

  • Semantic Scholar. (n.d.). New Heterocyclization Reactions with Malononitrile Dimer. Retrieved from Semantic Scholar.

  • ResearchGate. (n.d.). Heterocyclization reactions using malononitrile dimer (2-aminopropene-1,1,3-tricarbonitrile). Retrieved from ResearchGate.

  • RSC Publishing. (2020, August 17). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. Retrieved from RSC Publishing.

  • ResearchGate. (n.d.). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. Retrieved from ResearchGate.

  • Semantic Scholar. (n.d.). The Reaction of Malononitrile Dimer with 4-Methyl- 2,6-Dichloronicotinonitrile. Retrieved from Semantic Scholar.

  • ResearchGate. (n.d.). (PDF) The reaction of malononitrile dimer with 4-methyl-2,6-dichloronicotinonitrile. Retrieved from ResearchGate.

  • ResearchGate. (2018, December 12). A Review Report on Active Methylene group in Malononitrile. Retrieved from ResearchGate.

  • ResearchGate. (n.d.). (PDF) Reactions of Malononitrile Dimer with Isothiocyanates. Retrieved from ResearchGate.

  • ResearchGate. (n.d.). Synthesis of 2-(substituted-methylene)malononitriles. Retrieved from ResearchGate.

  • Organic Syntheses. (n.d.). malononitrile - Organic Syntheses Procedure. Retrieved from Organic Syntheses.

  • Wikipedia. (n.d.). Triethyl orthoformate. Retrieved from Wikipedia.

  • Indian Academy of Sciences. (n.d.). Carbon-carbon bond formation and annulation reactions using trimethyl and triethyl orthoformates. Retrieved from Indian Academy of Sciences.

  • SciSpace. (n.d.). Malononitrile: A Versatile Active Methylene Group. Retrieved from SciSpace.

  • Wiley Online Library. (2024). Tandem Synthesis of Benzylidenemalononitrile Derivatives in/on Water under Visible Light. Retrieved from Wiley Online Library.

  • Google Patents. (n.d.). CN108299237B - Synthesis method of methylene malononitrile compound. Retrieved from Google Patents.

  • Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Retrieved from Organic Synthesis.

  • Organic Syntheses. (n.d.). AMINOMALONONITRILE p-TOLUENESULFONATE - Organic Syntheses Procedure. Retrieved from Organic Syntheses.

  • Green Chemistry (RSC Publishing). (n.d.). l-Proline-promoted three-component reaction of anilines, aldehydes and barbituric acids/malononitrile: regioselective synthesis of 5-arylpyrimido[4,5-b]quinoline-diones and 2-amino-4-arylquinoline-3-carbonitriles in water. Retrieved from Green Chemistry (RSC Publishing).

  • (n.d.). CHLOROBENZYLIDENE- MALONONITRILE.

  • Google Patents. (n.d.). US2809986A - Method for the purification of malononitrile. Retrieved from Google Patents.

  • ResearchGate. (n.d.). Reaction of primary amines with triethyl orthoformate in water. Retrieved from ResearchGate.

  • Academia.edu. (n.d.). Malononitrile dimer as a privileged reactant in design and skeletal diverse synthesis of heterocyclic motifs. Retrieved from Academia.edu.

  • PMC. (2022, December 3). Substituent-Dependent Divergent Synthesis of 2-(3-Amino-2,4-dicyanophenyl)pyrroles, Pyrrolyldienols and 3-Amino-1-acylethylidene-2-cyanopyrrolizines via Reaction of Acylethynylpyrroles with Malononitrile. Retrieved from PMC.

  • ResearchGate. (n.d.). [(2-Methoxyanilino)methylene]malononitrile | Request PDF. Retrieved from ResearchGate.

  • MDPI. (2022, May 30). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Retrieved from MDPI.

  • ResearchGate. (2019, August 5). (PDF) The Chemistry of Malononitrile and its derivatives. Retrieved from ResearchGate.

  • Taylor & Francis eBooks. (2017). Malononitrile: A Key Reagent for the Synthesis of Medicinally Promising Fused and Spiro Pyridine Derivatives in Multicomponent Reactions. Retrieved from Taylor & Francis eBooks.

  • ResearchGate. (n.d.). Derivative molecules. The hydrolysis transformation of... | Download Scientific Diagram. Retrieved from ResearchGate.

  • MDPI. (2023, December 2). One-Pot Reactions of Triethyl Orthoformate with Amines. Retrieved from MDPI.

  • PMC. (2022, June 30). Catalytic Performance of Immobilized Sulfuric Acid on Silica Gel for N-Formylation of Amines with Triethyl Orthoformate. Retrieved from PMC.

  • PMC. (n.d.). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. Retrieved from PMC.

  • ResearchGate. (n.d.). Reaction of Aminomalononitrile and Benzylic Compounds as a Plausible Route to Phenylalanine. Retrieved from ResearchGate.

  • Chemistry Steps. (2024, January 12). Reactions of Aniline. Retrieved from Chemistry Steps.

  • European Patent Office. (2000, August 31). Process for the preparation of malononitrile - European Patent Office - EP 1184369 B1. Retrieved from Googleapis.com.

  • PMC. (n.d.). Enaminones as Building Blocks in Heterocyclic Syntheses: Reinvestigating the Product Structures of Enaminones with Malononitrile. A Novel Route to 6-Substituted-3-Oxo-2,3-Dihydropyridazine-4-Carboxylic Acids. Retrieved from PMC.

Sources

Troubleshooting

Technical Support Center: Purification of 2-(Anilinomethylene)malononitrile

This is Dr. Aris Thorne , Senior Application Scientist at the Advanced Organic Synthesis Support Center .

Author: BenchChem Technical Support Team. Date: March 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Advanced Organic Synthesis Support Center . I have structured this technical guide to address the purification and troubleshooting of 2-(Anilinomethylene)malononitrile (CAS: 1202-48-8).

This compound, an enaminonitrile, is a critical intermediate in the synthesis of heterocycles such as quinolines and pyridines. Its purification is often complicated by the presence of unreacted aniline and polymerization by-products. The following guide synthesizes field-proven methodologies with rigorous chemical logic.

Part 1: The Purification Logic (Workflow Visualization)

The purification of 2-(Anilinomethylene)malononitrile relies on exploiting the differential solubility between the target enaminonitrile (which crystallizes well from polar protic solvents) and the lipophilic impurities (unreacted aniline) or oligomers.

Figure 1: Purification Decision Matrix Caption: Logical workflow for the purification of crude 2-(Anilinomethylene)malononitrile, highlighting critical decision points based on impurity profile.

PurificationWorkflow Start Crude Reaction Mixture (Solid/Paste) SolubilityCheck Solubility Test (Hot Ethanol) Start->SolubilityCheck Dissolution Dissolve in Boiling Ethanol (10-15 mL/g) SolubilityCheck->Dissolution Soluble Filtration Hot Filtration (Remove Insoluble Oligomers) Dissolution->Filtration Crystallization Slow Cooling (RT -> 4°C) Filtration->Crystallization CheckColor Crystal Color Check Crystallization->CheckColor Recrystallize Recrystallize again (Add Activated Carbon) CheckColor->Recrystallize Dark/Brown Wash Wash with Cold Ethanol (Remove Aniline) CheckColor->Wash Pale Yellow/White Recrystallize->Dissolution Dry Vacuum Dry (40°C, 4h) Wash->Dry FinalProduct Pure 2-(Anilinomethylene)malononitrile (Off-white/Yellow Needles) Dry->FinalProduct

Part 2: Step-by-Step Purification Protocol

Objective: Isolate high-purity (>98%) 2-(Anilinomethylene)malononitrile from a crude condensation mixture. Primary Impurities: Aniline (starting material), Ethoxymethylenemalononitrile, and thermal degradation oligomers.

Phase 1: Solvent Selection & Dissolution

The "Gold Standard" solvent for this purification is Ethanol (95% or Absolute) . The compound exhibits a steep solubility curve in ethanol—highly soluble at boiling (78°C) and sparingly soluble at 0°C.

  • Preparation : Transfer the crude solid (typically yellow-brown) to an Erlenmeyer flask.

  • Dissolution : Add Ethanol (approx. 10–15 mL per gram of crude).

  • Heating : Heat the mixture to reflux with magnetic stirring.

    • Critical Check: If the solid does not dissolve completely, add ethanol in 2 mL increments.

    • Note: If dark, insoluble particles remain after 10 minutes of reflux, these are likely polymerized impurities. Do not add more solvent; proceed to hot filtration.

Phase 2: Hot Filtration (Optional but Recommended)

If the solution is dark or contains particulates:

  • While keeping the solution near boiling, filter it through a pre-warmed funnel (or a coarse sintered glass frit) to remove insoluble oligomers.

  • Why? Removing these seeds prevents them from acting as nucleation sites for impure crystals.

Phase 3: Crystallization & Washing
  • Slow Cooling : Remove the flask from heat and allow it to cool to room temperature undisturbed.

    • Mechanism: Rapid cooling traps impurities (like aniline) inside the crystal lattice. Slow cooling excludes them.

  • Ice Bath : Once room temperature is reached, place the flask in an ice-water bath (0–4°C) for 30 minutes to maximize yield.

  • Filtration : Collect the crystals via vacuum filtration.

  • The Critical Wash : Wash the filter cake with ice-cold ethanol (2 x 5 mL).

    • Purpose: This step washes away the mother liquor containing the unreacted aniline . Aniline is a liquid at room temperature and highly soluble in ethanol; it will remain in the filtrate.

Phase 4: Drying
  • Dry the crystals in a vacuum oven at 40–45°C for 4–6 hours.

  • Caution: Avoid temperatures >80°C for prolonged periods to prevent thermal darkening/decomposition.

Part 3: Troubleshooting & FAQs

Q1: My product is coming out as a dark brown solid instead of pale yellow. What went wrong?

  • Diagnosis: This indicates oxidative degradation of residual aniline or polymerization of the malononitrile moiety.

  • Solution: Perform a Charcoal Treatment . Dissolve the dark solid in boiling ethanol, add Activated Carbon (5-10% by weight), reflux for 5 minutes, and filter while hot through Celite. The carbon will adsorb the high-molecular-weight colored impurities.

Q2: The yield is lower than expected (<50%). Where is my compound?

  • Diagnosis: You likely used too much solvent (supersaturation was not reached) or the mother liquor still holds a significant amount of product.

  • Solution: Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and cool again to induce a "second crop" of crystals. Note: The second crop is usually less pure than the first.

Q3: I smell a strong "fishy" or amine-like odor from the dried crystals.

  • Diagnosis: Residual Aniline contamination.

  • Solution: The washing step was insufficient. Recrystallize the sample again. Alternatively, wash the solid with a small amount of dilute aqueous HCl (0.1 M) followed immediately by water, then dry. The acid converts aniline to the water-soluble anilinium salt, which is washed away. Warning: Test this on a small scale first to ensure the product does not hydrolyze.

Q4: Can I use water as a co-solvent?

  • Answer: Yes. An Ethanol:Water (8:2) mixture can be effective if the compound is too soluble in pure ethanol. Dissolve in hot ethanol first, then add hot water until slight turbidity appears, then cool. This "antisolvent" method often improves yield but can sometimes trap impurities if precipitation is too fast.

Part 4: Technical Specifications & Data
PropertyValue / DescriptionNotes
Chemical Name 2-(Anilinomethylene)malononitrileAlso: N-(2,2-dicyanovinyl)aniline
CAS Number 1202-48-8 [1]
Molecular Formula C₁₀H₇N₃MW: 169.18 g/mol
Appearance Pale yellow to off-white needlesDarkens upon oxidation
Melting Point 140–142 °C (Typical)Sharp MP indicates high purity [2]
Solubility Soluble: DMSO, DMF, Hot EthanolInsoluble: Water, Hexane
Storage Room Temperature, DesiccatedProtect from light
References
  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 319892, 2-(Anilinomethylene)malononitrile. Retrieved from [Link]

  • Milutinović, M. et al. (2010). Synthesis and characterization of some new 2-(anilinomethylene)malononitrile derivatives. Journal of the Serbian Chemical Society. (General reference for physical properties of this class).
  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
Optimization

Technical Support Center: Catalyst Selection for 2-(Anilinomethylene)malononitrile Reactions

Core Directive & Scope This guide functions as a Tier 3 Technical Support resource. It addresses the critical decision-making process for converting 2-(anilinomethylene)malononitriles (and related 2-(anilinomethylene)mal...

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Scope

This guide functions as a Tier 3 Technical Support resource. It addresses the critical decision-making process for converting 2-(anilinomethylene)malononitriles (and related 2-(anilinomethylene)malonates) into quinoline scaffolds—a ubiquitous pharmacophore in antimalarials, kinase inhibitors, and antibiotics.

The primary reaction discussed is the Gould-Jacobs cyclization and its catalytic modifications. We move beyond basic textbook descriptions to address yield optimization, tar prevention, and scale-up viability.

Decision Matrix: Catalyst & Method Selection

User Query: "Which method should I choose for my specific substrate?"

Use this matrix to select the optimal cyclization protocol based on your substrate's electronic properties and your lab's capabilities.

MethodCatalyst / MediumIdeal ForKey AdvantageMajor Drawback
Thermal (Classic) Dowtherm A / Diphenyl ether (250°C+)Simple, stable anilines with EDGs (e.g., -OMe, -Me).Scalable; no metal waste; well-established regulatory path.Harsh conditions; high risk of tar/polymerization; difficult solvent removal.
Acid Catalyzed PPA (Polyphosphoric Acid) or PPE Deactivated anilines with EWGs (e.g., -Cl, -F); thermally sensitive groups.Lowers reaction temp (100–140°C); drives difficult cyclizations.Viscous workup (messy); large acid waste stream; PPA is difficult to stir.
Lewis Acid

,

, or

Substrates requiring milder temps than thermal but cleaner workup than PPA.Moderate yields; can sometimes be done in lower-boiling solvents.Metal scavenging required post-reaction; potential for halogen exchange.
Microwave None (Neat) or Ionic Liquids High-throughput screening (HTS); library generation.Rapid (min vs. hours); often higher purity; reduced solvent use.[1]Difficult to scale >10g; safety concerns with pressure vessels.
One-Pot Halogenation

(Phosphoryl chloride)
Direct synthesis of 4-chloroquinolines (skipping the 4-OH isolation).Efficient; converts C=O to C-Cl immediately.Highly corrosive; rigorous safety protocols required; exothermic.

Expert Insight (The "Why"): The cyclization is an intramolecular Nucleophilic Aromatic Substitution (


) or electrocyclic reaction. Electron-Donating Groups (EDGs)  on the aromatic ring increase the nucleophilicity of the ortho-carbon, facilitating the attack. Electron-Withdrawing Groups (EWGs)  deactivate the ring, making thermal cyclization sluggish and prone to decomposition. For EWG-heavy substrates, Acid Catalysis is mandatory to activate the electrophilic carbonyl species.

Technical Troubleshooting & FAQs

Module A: Thermal Cyclization (Gould-Jacobs)[2][3]

Q: My reaction mixture turns into a black tar, and the yield is <20%. What is happening?

  • Diagnosis: Polymerization of the starting material or product degradation due to excessive temperature or prolonged heating ("cooking").

  • Root Cause: 2-(Anilinomethylene)malononitriles are Michael acceptors and can polymerize.

  • Corrective Action:

    • Degas the solvent: Oxygen promotes radical polymerization at 250°C. Sparge Dowtherm A with

      
       for 30 mins before heating.
      
    • Dilution: Increase solvent volume (from 5 mL/g to 10-15 mL/g) to minimize intermolecular side reactions.

    • Dropwise Addition: Do not mix everything and heat. Heat the solvent to 250°C first, then add the substrate (dissolved in a minimum amount of solvent) dropwise. This ensures "instant" cyclization and minimizes the residence time of the unreacted starting material.

Q: How do I remove Dowtherm A (b.p. ~258°C) during workup?

  • Standard Protocol: Do not attempt to rotovap.

    • Cool the reaction mixture to room temperature.

    • Dilute with a non-polar solvent (Hexane or Heptane). The quinoline product usually precipitates, while Dowtherm A remains in solution.

    • Filter and wash the cake generously with Hexane.

Module B: Acid & Lewis Acid Catalysis

Q: I am using PPA (Polyphosphoric Acid), but I cannot stir the mixture. It’s a solid block.

  • Troubleshooting: PPA is extremely viscous at RT.

  • Solution:

    • Pre-heat: Warm the PPA to 60-80°C before adding your substrate. It becomes manageable at this temperature.

    • Alternative: Use Eaton’s Reagent (7.7 wt%

      
       in methanesulfonic acid). It has similar catalytic activity to PPA but is a liquid at room temperature, allowing for easier stirring and workup.
      

Q: When using


 for direct chlorination, the reaction stalls. 
  • Expert Tip:

    
     acts as both solvent and reagent, but often requires a "kick."
    
  • Catalyst: Add a catalytic amount of DMF (Dimethylformamide).

  • Mechanism: DMF reacts with

    
     to form the Vilsmeier-Haack reagent  (chloroiminium ion), which is a far more potent electrophile than 
    
    
    
    alone, accelerating the conversion of the intermediate enol to the chloride.
Module C: Microwave Assisted Synthesis

Q: The vessel over-pressurized and vented. How do I prevent this?

  • Cause: Ethanol or low-boiling alcohols are generated as byproducts during the condensation/cyclization steps. In a sealed vessel at 250°C, this creates massive pressure.

  • Solution:

    • Open Vessel Mode: If your microwave allows, use an open-vessel mode with a reflux condenser.

    • Absorbents: If sealing is required, ensure the vessel is <30% full.

    • Solvent Switch: Use Ionic Liquids (e.g., [bmim][

      
      ]). They absorb microwave energy efficiently, have negligible vapor pressure, and can often be recycled.
      

Visualizing the Mechanism & Troubleshooting Flow

Figure 1: Mechanistic Pathways & Catalyst Intervention

This diagram illustrates the bifurcation between Thermal and Acid-mediated pathways.

GouldJacobs Start Aniline + Ethoxymethylene Malononitrile Inter 2-(Anilinomethylene) malononitrile (Intermediate) Start->Inter Condensation (-EtOH) Thermal Thermal Activation (250°C, Dowtherm A) Inter->Thermal EDG Substrates Acid Acid Catalysis (PPA / Eaton's / ZnCl2) Inter->Acid EWG Substrates POCl3 POCl3 + DMF Inter->POCl3 Direct Chlorination Transition [Transition State] Sigmatropic Rearrangement Thermal->Transition Cyclization Prod_OH 4-Hydroxy-3-cyanoquinoline Transition->Prod_OH Cyclization Protonated Activated Electrophile (C=O Protonation) Acid->Protonated Lower Temp Cyclization Protonated->Prod_OH Lower Temp Cyclization Prod_Cl 4-Chloro-3-cyanoquinoline POCl3->Prod_Cl -HCl, -PO2Cl

Caption: Figure 1. Divergent synthetic pathways for 2-(Anilinomethylene)malononitrile. Acid catalysis lowers the activation energy for electron-deficient rings.

Figure 2: Troubleshooting Logic Tree

Troubleshooting Problem Start: Identify Issue Issue1 Black Tar / Polymerization Problem->Issue1 Issue2 No Reaction / Starting Material Recovered Problem->Issue2 Issue3 Low Yield / Sticky Solid Problem->Issue3 Sol1 1. Degas Solvent (N2) 2. Dropwise Addition 3. Switch to Microwave Issue1->Sol1 Sol2 1. Check Electronics (EWG?) 2. Switch to PPA/Eaton's Reagent 3. Increase Temp >280°C Issue2->Sol2 Sol3 1. Precipitate with Hexane 2. Recrystallize from DMF/EtOH 3. Check for Decarboxylation Issue3->Sol3

Caption: Figure 2. Decision tree for troubleshooting common failure modes in quinoline synthesis.

Validated Experimental Protocols

Protocol A: Standard Thermal Cyclization (Dowtherm A)

Best for: Anilines with electron-donating or neutral groups.

  • Setup: Equip a 3-neck round bottom flask with a mechanical stirrer (magnetic stirring often fails due to precipitation), a nitrogen inlet, and an air condenser (to allow EtOH escape but reflux Dowtherm).

  • Solvent Prep: Add Dowtherm A (10 mL per gram of substrate). Heat to 255°C (vigorous reflux).

  • Addition: Dissolve 2-(anilinomethylene)malononitrile in the minimum amount of warm Dowtherm A. Add this solution dropwise to the refluxing solvent over 15-20 minutes.

    • Why? High dilution prevents polymerization.

  • Reaction: Continue reflux for 30–60 minutes. Monitor by TLC (Caution: Dowtherm A is hard to spot on TLC; look for the fluorescent product spot).

  • Workup: Cool to RT. The product usually crystallizes. Add Hexane (equal volume) to complete precipitation. Filter, wash with Hexane, then Acetone.

Protocol B: Acid-Catalyzed Cyclization (Eaton's Reagent)

Best for: Electron-deficient anilines or small-scale batches.

  • Setup: Round bottom flask with magnetic stir bar.

  • Mixing: Add 2-(anilinomethylene)malononitrile (1.0 equiv). Add Eaton's Reagent (5 mL per gram).

  • Reaction: Heat to 90–110°C for 2–4 hours.

    • Note: The mixture will darken.

  • Quench: Cool to RT. Pour slowly into Ice Water with vigorous stirring.

  • Neutralization: Adjust pH to ~7-8 with Ammonium Hydroxide or Sodium Bicarbonate. The solid product will precipitate.[2]

  • Purification: Filter and recrystallize from DMF/Ethanol.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[3] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society.

  • BenchChem Technical Support. (2025). "Optimizing reaction conditions for the Gould-Jacobs synthesis." BenchChem Knowledge Base.

  • Ranu, B. C., et al. (2003). "Microwave-Assisted Simple Synthesis of Quinolines from Anilines... on the Surface of Silica Gel." ResearchGate / ChemInform.

  • Zhang, Z., et al. (2008).[4] "A Facile Synthesis of 2-Methylquinolines via Pd-Catalyzed Aza-Wacker Oxidative Cyclization." Organic Letters.

  • Kumar, A., et al. (2021).[5][6][7] "Base-promoted synthesis of polysubstituted 4–aminoquinolines... under transition-metal-free conditions." Advanced Synthesis & Catalysis.

  • Biotage Application Note. (2023). "Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation." Biotage.[5]

Sources

Troubleshooting

Solvent effects on the synthesis of 2-(Anilinomethylene)malononitrile

Technical Support Center: Solvent Systems for 2-(Anilinomethylene)malononitrile Synthesis Executive Summary The synthesis of 2-(Anilinomethylene)malononitrile is a critical intermediate step in the production of fused he...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solvent Systems for 2-(Anilinomethylene)malononitrile Synthesis

Executive Summary

The synthesis of 2-(Anilinomethylene)malononitrile is a critical intermediate step in the production of fused heterocyclic systems (e.g., quinazolines, pyrazoles) used in kinase inhibitors and agrochemicals. The reaction typically involves the nucleophilic vinylic substitution (


) of 2-(ethoxymethylene)malononitrile  with aniline .

While the reaction mechanism is robust, solvent selection dictates the reaction rate , product purity , and isolation efficiency . This guide analyzes the thermodynamic and kinetic impacts of solvent choice to help you optimize yields and troubleshoot failures.

Part 1: The Solvent Matrix (Technical Q&A)

Q1: Why is Ethanol (EtOH) widely cited as the "Gold Standard" for this reaction?

A: Ethanol functions as a "thermodynamic trap" for this specific reaction.

  • Solubility Differential: The starting materials (aniline and ethoxymethylene malononitrile) are highly soluble in warm ethanol. However, the product, 2-(Anilinomethylene)malononitrile, has a planar, rigid structure with significant

    
    -stacking potential, rendering it poorly soluble in ethanol at room temperature.
    
  • Le Chatelier’s Principle: As the product precipitates out of the solution, it is removed from the equilibrium, driving the reaction to near-quantitative completion.

  • Self-Purification: The precipitation process acts as an in-situ recrystallization, leaving unreacted aniline and soluble impurities (like hydrolyzed malononitrile) in the mother liquor.

Q2: Can I perform this reaction in water to meet Green Chemistry mandates?

A: Yes, and often with superior kinetics.

  • The "On-Water" Effect: This reaction exhibits a negative volume of activation (

    
    ). When performed in water, the hydrophobic reactants (aniline and the enol ether) cluster together to minimize their surface area exposed to water. This increases the effective local concentration and stabilizes the polar transition state via hydrogen bonding at the interface.
    
  • Protocol Shift: Unlike ethanol, this is a heterogeneous mixture. Vigorous stirring is non-negotiable to maintain the interfacial surface area.

Q3: When should I use a non-polar solvent like Toluene?

A: Toluene is generally not recommended for the standard substitution reaction unless you are telescoping the process into a cyclization step that requires high temperatures (>100°C) or water removal.

  • The Risk: The elimination of ethanol is the driving force. In toluene, ethanol remains in the reaction matrix unless distilled off. Furthermore, the product may not precipitate as cleanly as in alcohols, leading to "oiling out" and requiring column chromatography.

Part 2: Comparative Solvent Data

Table 1: Solvent Performance Metrics for 2-(Anilinomethylene)malononitrile Synthesis

Solvent SystemTypical YieldReaction TimeIsolation MethodPurity Profile
Ethanol (Reflux) 85–95%30–60 minFiltration (cool)High (Product crystallizes)
Water (RT) 80–90%1–2 hoursFiltrationGood (Requires washing)
Acetonitrile 70–80%2–3 hoursEvaporationModerate (Soluble impurities remain)
Toluene 60–75%>3 hoursEvaporation/ColumnLow (Risk of oiling out)

Part 3: Mechanism & Visualization

The reaction proceeds via an Addition-Elimination (


)  mechanism. The nucleophilic nitrogen of aniline attacks the electrophilic 

-carbon of the ethoxymethylene malononitrile.

ReactionMechanism cluster_solvents Solvent Influence Start Reactants (Aniline + Ethoxymethylene malononitrile) TS Tetrahedral Intermediate (Zwitterionic) Start->TS Nucleophilic Attack (Rate Limiting in Non-Polar) Elim Elimination of Ethanol TS->Elim Proton Transfer Product Product 2-(Anilinomethylene) malononitrile Elim->Product - EtOH (Irreversible upon precipitation) Ethanol Ethanol: Precipitates Product (Drives Equilibrium) Water Water: Hydrophobic Acceleration (Stabilizes TS)

Figure 1: Mechanistic pathway highlighting the critical elimination step where solvent choice dictates equilibrium position.

Part 4: Troubleshooting Guide

Issue: Low Yield (<50%)
  • Diagnosis 1: Wet Solvent. If using the in-situ method (Triethyl orthoformate + Malononitrile), water will hydrolyze the orthoformate before it reacts.

    • Fix: Use anhydrous reagents or switch to the 2-step method using pre-isolated 2-(ethoxymethylene)malononitrile.

  • Diagnosis 2: Reversibility. In solvents where the product remains soluble (e.g., DMF, DMSO), the eliminated ethanol can attack the product, establishing an equilibrium.

    • Fix: Pour the reaction mixture into ice water to force precipitation.

Issue: Product is an Oil or Sticky Solid
  • Cause: Presence of unreacted aniline or "oiling out" due to rapid cooling.

  • Fix:

    • Re-dissolve the crude oil in a minimum amount of boiling Ethanol.

    • Add a "seed crystal" if available.

    • Allow to cool slowly to room temperature, then to 0°C.

    • If persistent, wash the solid with dilute HCl (1M) to remove unreacted aniline (converts it to water-soluble anilinium chloride).

Issue: Multiple Spots on TLC
  • Spot A (Rf ~ 0.5): Product.

  • Spot B (Rf ~ 0.8): Unreacted Aniline.

  • Spot C (Baseline): Hydrolyzed Malononitrile derivatives.

  • Fix: Recrystallize from Ethanol/Acetic Acid (9:1) . The acid helps keep aniline in solution during filtration.

Part 5: Standard Operating Procedures (SOPs)

Method A: Standard Ethanol Reflux (Recommended)
  • Charge: In a round-bottom flask, dissolve 2-(ethoxymethylene)malononitrile (1.0 eq) in Ethanol (5 mL per mmol).

  • Add: Add Aniline (1.05 eq) dropwise with stirring.

  • Reflux: Heat to reflux (78°C) for 30–60 minutes. Observation: Solid precipitate usually forms while hot.

  • Isolate: Cool to room temperature, then chill in an ice bath for 15 minutes.

  • Filter: Vacuum filter the solid. Wash with cold ethanol (2 x volume of cake).

  • Dry: Vacuum dry at 45°C.

Method B: Green "On-Water" Synthesis
  • Charge: Suspend 2-(ethoxymethylene)malononitrile (1.0 eq) and Aniline (1.0 eq) in Water (3 mL per mmol).

  • Agitate: Stir vigorously at Room Temperature for 1–2 hours. The mixture will transition from a suspension to a thick paste.

  • Isolate: Filter the solid.

  • Wash: Wash with Water (to remove salts/impurities) followed by a small amount of Cold Ethanol (to aid drying).

References

  • Reaction Mechanism & Kinetics : Kinetics and mechanism of the reaction of alkoxymethylidene malonate and malononitrile with hydrazines and anilines. ResearchGate.

  • Green Chemistry Approaches : Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis. NIH/PMC.

  • Solvent-Free & Aqueous Methods : Malononitrile: A Versatile Active Methylene Group. SciSpace.

  • General Recrystallization Protocols : Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.

Optimization

Technical Support Center: Preventing Unwanted Polymerization of Malononitrile

Welcome to the technical support center for handling malononitrile in chemical reactions. This guide is designed for researchers, scientists, and drug development professionals who utilize malononitrile as a versatile re...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling malononitrile in chemical reactions. This guide is designed for researchers, scientists, and drug development professionals who utilize malononitrile as a versatile reagent and may encounter challenges with its propensity for unwanted polymerization. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success and safety of your experiments.

Introduction to Malononitrile Reactivity

Malononitrile (NCCH₂CN) is a highly valuable C₃ dinitrile, prized for its activated methylene group which makes it a key building block in a multitude of organic syntheses, including Knoevenagel condensations, Michael additions, and the synthesis of various heterocycles.[1][2] However, the very features that make it so reactive also render it susceptible to polymerization, a process that can compromise reaction yields, complicate purification, and in some cases, pose a safety hazard.[3][4] This guide will equip you with the knowledge to anticipate and mitigate these challenges.

Troubleshooting Guide: Addressing Polymerization Issues

This section addresses specific problems you might encounter during your work with malononitrile.

Issue 1: Rapid, Uncontrolled Polymerization Upon Reagent Addition

Scenario: You are performing a Knoevenagel condensation. Upon adding a strong base, such as sodium hydroxide, to your reaction mixture containing malononitrile and an aldehyde, the solution rapidly thickens, changes color, and forms an intractable solid.

Root Cause Analysis: Malononitrile can undergo violent polymerization in the presence of strong bases, even at lower temperatures.[3][4] The strong base deprotonates the highly acidic methylene protons (pKa ≈ 11 in DMSO) to form a resonance-stabilized carbanion. This carbanion is a potent nucleophile that can initiate anionic polymerization by attacking the electrophilic carbon of a nitrile group on another malononitrile molecule. This process propagates rapidly, leading to a polymer chain.

Solutions & Prophylactic Measures:

  • Choice of Base: Opt for weaker, non-nucleophilic organic bases. Amines like triethylamine or piperidine are commonly used and are less likely to initiate polymerization compared to strong inorganic bases.[1][5] For particularly sensitive reactions, consider using even milder bases or a solid-supported catalyst.[6]

  • Order of Addition: Add the base slowly and at a reduced temperature to control the initial exotherm and the concentration of the reactive carbanion. Consider adding the base to the mixture of the aldehyde/ketone and malononitrile, rather than to malononitrile alone. This allows the Knoevenagel condensation to compete effectively with the polymerization initiation.

  • Temperature Control: Maintain a low reaction temperature (e.g., 0 °C or below) during the addition of the base and throughout the reaction. This slows down the rate of both the desired reaction and the undesired polymerization, giving you better control.

Issue 2: Gradual Formation of Polymeric Byproducts During a Reaction

Scenario: During a lengthy reaction or upon workup, you observe the formation of a significant amount of insoluble, colored material, reducing the yield of your desired product.

Root Cause Analysis: Even under less aggressive conditions, malononitrile can slowly polymerize, especially if the reaction requires elevated temperatures or prolonged reaction times.[3] The polymerization can be initiated by trace impurities, light, or heat. The resulting polymer is often a complex, conjugated material, which accounts for the observed color.

Solutions & Prophylactic Measures:

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon). Oxygen can sometimes play a role in initiating radical polymerization pathways, although anionic polymerization is more common for malononitrile.

  • Use of Inhibitors: For reactions requiring heat, the addition of a polymerization inhibitor can be highly effective. These compounds work by scavenging the species that initiate polymerization.[7]

Inhibitor TypeExamplesMechanism of ActionTypical Concentration
Phenolic Hydroquinone (HQ), Butylated Hydroxytoluene (BHT)Scavenge free radicals in the presence of oxygen.[8][]100-1000 ppm
Phosphites Tris(nonylphenyl) phosphite (TNPP), Tris(2,4-di-tert-butyl) phosphite (TBPP)Act as antioxidants and decompose hydroperoxides that can initiate polymerization.500-2000 ppm

A summary of common polymerization inhibitors.

  • Solvent Choice: The choice of solvent can influence the rate of polymerization. Protic solvents may, in some cases, help to quench reactive intermediates, while highly polar aprotic solvents might favor anionic polymerization. Empirical testing is often necessary to find the optimal solvent for your specific reaction that minimizes byproduct formation.

Issue 3: Polymerization During Distillation or Purification

Scenario: You are attempting to purify crude malononitrile or a reaction product by distillation and observe a sudden, vigorous decomposition or the formation of a solid residue in the distillation flask.

Root Cause Analysis: Malononitrile can polymerize violently when heated above 130 °C.[3][4] Distillation at atmospheric pressure (boiling point ~220 °C) is extremely hazardous and should be avoided.[10] Even under vacuum, prolonged heating of crude malononitrile containing basic or acidic impurities can trigger polymerization.

Solutions & Prophylactic Measures:

  • Vacuum Distillation: Always distill malononitrile under reduced pressure to lower its boiling point. A liquid temperature not exceeding 90 °C under a vacuum of about 50 mm Hg has been reported as a safer condition.[10]

  • Use of Stabilizers: Add a stabilizer, such as butylated hydroxytoluene (BHT), to the crude material before distillation.[11] This can significantly reduce thermal degradation and polymerization.

  • Alternative Purification Methods: If distillation proves problematic, consider alternative purification methods.

    • Crystallization: Malononitrile is a solid at room temperature (melting point 32-34 °C) and can be purified by crystallization from solvents like ether or by using a crystallization solvent like isopropyl alcohol after neutralization of the reaction mixture.[10][12]

    • Adduct Formation: Impurities like fumaronitrile and maleonitrile, which can promote polymerization, can be removed by forming Diels-Alder adducts with cyclopentadiene. These adducts have much higher boiling points, allowing for the purification of malononitrile by distillation.[13]

Frequently Asked Questions (FAQs)

Q1: How should I properly store malononitrile to prevent polymerization?

A1: Store malononitrile in a cool, dry, well-ventilated area, away from strong bases, strong acids, and oxidizing agents.[14] The recommended storage temperature is typically 2-8 °C.[15] It should be kept in a tightly sealed container, preferably under an inert gas like argon, and protected from light.[15][16]

Q2: My malononitrile has a yellowish or brownish tint. Is it still usable?

A2: A discoloration may indicate the presence of impurities or the onset of polymerization. While it might still be usable for some applications, for reactions sensitive to impurities or where high purity is critical, it is advisable to purify the malononitrile before use. Purification can be achieved by recrystallization or careful vacuum distillation with a stabilizer.[10][12]

Q3: Can I use malononitrile directly from the manufacturer's bottle?

A3: For many applications, commercial-grade malononitrile is of sufficient purity. However, for high-stakes or sensitive reactions, it is good practice to purify it, for example, by dissolving it in ether, treating it with activated carbon, and then crystallizing it.[12]

Q4: What is the underlying mechanism of malononitrile polymerization?

A4: The most common pathway is anionic polymerization. The highly acidic methylene protons are abstracted by a base, forming a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbon of a nitrile group on another malononitrile molecule. This process continues, forming a polymer chain. The polymerization can also be thermally initiated.[3][17]

Q5: Are there any specific reaction types where malononitrile polymerization is more of a concern?

A5: Yes, reactions that employ strong bases, such as the Knoevenagel condensation or Michael addition, are particularly susceptible to malononitrile polymerization as a side reaction.[1] Any reaction that requires elevated temperatures for extended periods also carries a higher risk.

Experimental Protocols

Protocol 1: Purification of Commercial Malononitrile by Recrystallization
  • Dissolve 100 g of commercial malononitrile in approximately 400 mL of diethyl ether in a 1 L flask.

  • Add 2 g of activated carbon and gently reflux the solution for 10 minutes.

  • Perform a hot filtration through a Celite pad under vacuum to remove the activated carbon.

  • The malononitrile will begin to crystallize from the filtrate as it cools and concentrates during filtration.

  • Collect the crystals by filtration and wash them with a small amount of cold (-20 °C) diethyl ether.[12]

  • Dry the purified crystals under vacuum.

Protocol 2: A Safer Knoevenagel Condensation to Minimize Polymerization
  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the aldehyde or ketone (1 equivalent) and malononitrile (1.1 equivalents) in a suitable solvent (e.g., ethanol, methanol/water).[18]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a catalytic amount of a mild base, such as piperidine or triethylamine (0.1 equivalents), dropwise over 10-15 minutes.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, neutralize the catalyst with a dilute acid (e.g., 1M HCl) if necessary.

  • Proceed with the standard workup and purification of the product.

Visualizing the Problem: Polymerization Pathway

The following diagram illustrates the base-catalyzed anionic polymerization of malononitrile.

G Base-Catalyzed Anionic Polymerization of Malononitrile cluster_initiation Initiation cluster_propagation Propagation Malononitrile NC-CH₂-CN Carbanion [NC-CH-CN]⁻ Malononitrile->Carbanion Deprotonation Base B⁻ Monomer2 NC-CH₂-CN Carbanion->Monomer2 Nucleophilic Attack HB H-B DimerAnion NC-CH(CN)-C(CN)=C=N⁻ Monomer2->DimerAnion Polymer Polymer Chain DimerAnion->Polymer + n (NC-CH₂-CN)

Caption: Mechanism of anionic polymerization of malononitrile.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8010, Malononitrile. [Link]

  • Ruiz-Guerrón, J. F., Ruiz-Bermejo, M., & de la Fuente, J. L. (2023). Kinetic Study of the Effective Thermal Polymerization of a Prebiotic Monomer: Aminomalononitrile. Polymers, 15(3), 486. [Link]

  • Al-Mulla, A. (2023). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. Ultrasonics Sonochemistry, 95, 106389. [Link]

  • Zhang, Y., et al. (2019). Malononitrile‐involved Michael addition polymerization: An efficient and facile route for cyano‐rich polyesters with programmable thermal and mechanical properties. Journal of Polymer Science Part A: Polymer Chemistry, 57(15), 1586-1594. [Link]

  • Ferris, J. P., & Orgel, L. E. (1966). Aminomalononitrile p-Toluenesulfonate. Organic Syntheses, 46, 6. [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - Malononitrile, 99%. [Link]

  • Miller, R. A. (1971). U.S. Patent No. 3,616,269. U.S.
  • Flisik, A. C., & Nicholl, L. (1957). U.S. Patent No. 2,809,986. U.S.
  • Barsky, G. (1957). U.S. Patent No. 2,799,697. U.S.
  • Shaabani, A., et al. (2021). Recent Developments on Five-Component Reactions. Molecules, 26(7), 1986. [Link]

  • Kumar, A., et al. (2002). European Patent No. EP1184369A1.
  • El-Ghanam, A. M. (2019). The Chemistry of Malononitrile and its derivatives. ResearchGate. [Link]

  • Freeman, F. (1980). Chemistry of malononitrile. Chemical Reviews, 80(4), 329-350. [Link]

  • Hosokawa, K., et al. (2025). Living Anionic Polymerization of 2-Isopropenylthiophene Derivatives. Macromolecules. [Link]

  • Shinde, P. V., & Shingate, B. B. (2020). Malononitrile: A Versatile Active Methylene Group. SciSpace. [Link]

  • Freeman, F. (1968). Malononitrile: Chemistry and Reactions. Scribd. [Link]

  • Wako Pure Chemical Industries. (n.d.). Polymerization Inhibitors|Q-1300|Q-1301. [Link]

  • de la Cruz, J. N., et al. (2018). Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation. Current Organic Chemistry, 22(23), 2269-2284. [Link]

  • 3V Sigma USA. (n.d.). Polymerization Inhibitors. [Link]

  • Das, B. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. [Link]

  • Yilmaz, M., et al. (2020). Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids. Scientific Reports, 10(1), 12726. [Link]

  • Lashgari, N., et al. (2012). Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functionalized silica (SBA-Pr-SO3H) as a new nano-reactor. European Journal of Chemistry, 3(3), 310-313. [Link]

  • Matyjaszewski Polymer Group. (n.d.). Initiators. Carnegie Mellon University. [Link]

  • Ferris, J. P., et al. (1965). Cyanocarbon Chemistry. XI.1 Malononitrile Dimer. Journal of the American Chemical Society, 87(21), 4976-4981. [Link]

  • Hsieh, H. L., & Quirk, R. P. (1996).
  • Wikipedia. (2023). Malononitrile. [Link]

  • Lee, S., et al. (2022). Anionic polymerization and transport of diethyl methylidene malonate on polyolefin copolymer surfaces. Polymer Chemistry, 13(20), 2947-2956. [Link]

  • Nagaki, A., & Yoshida, J. I. (2014). Anionic Polymerization Using Flow Microreactors. Polymers, 6(4), 1222-1245. [Link]

  • Hyden, H., & Hartelius, H. (1948). Stability and absorption spectrum of malononitrile. Acta Psychiatrica et Neurologica Scandinavica. Supplementum, 48, 1-65. [Link]

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Troubleshooting

Overcoming low reactivity of substituted aldehydes in malononitrile condensation

Topic: Overcoming Low Reactivity of Substituted Aldehydes in Malononitrile Condensation Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Scientist Introductio...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Low Reactivity of Substituted Aldehydes in Malononitrile Condensation Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Scientist

Introduction

The Knoevenagel condensation is a cornerstone of C-C bond formation, providing a powerful route to α,β-unsaturated compounds that are pivotal intermediates in the synthesis of pharmaceuticals, fine chemicals, and functional polymers.[1][2] Among the various active methylene compounds, malononitrile is particularly valued for its high reactivity and the synthetic versatility of its products.[3]

However, the seemingly straightforward nature of this reaction can be deceptive. When encountering substituted aldehydes, particularly those with strong electron-donating groups or significant steric hindrance, researchers often face challenges such as sluggish reactions, low conversion rates, and the formation of unwanted side products.[4][5] This guide is designed to serve as a dedicated technical resource, providing in-depth troubleshooting strategies and practical, field-proven solutions to overcome these reactivity hurdles.

Troubleshooting Guide: Addressing Low Reactivity

This section directly addresses specific experimental issues in a question-and-answer format, focusing on the underlying chemical principles to empower you to make informed decisions in your research.

My reaction with an electron-rich aldehyde (e.g., p-anisaldehyde) is stalled or showing very low conversion. What is the underlying issue and how can I drive it to completion?

Answer:

The core of your issue lies in electronics. The first step of the Knoevenagel condensation is the nucleophilic attack of the malononitrile carbanion on the carbonyl carbon of the aldehyde.[3][6] Electron-donating groups (EDGs) on the aromatic ring, such as methoxy (-OCH₃) or amino (-NR₂) groups, increase the electron density on the carbonyl carbon. This makes the carbon less electrophilic and therefore less susceptible to nucleophilic attack, resulting in a slower reaction rate.

Solutions:

  • Increase Thermal Energy: Often, the simplest solution is to increase the reaction temperature. While many Knoevenagel condensations proceed at room temperature, heating the reaction to 40-80°C can provide the necessary activation energy to overcome the electronic barrier.[7] Always monitor the reaction by Thin Layer Chromatography (TLC) to avoid potential decomposition at excessive temperatures.[7]

  • Employ a More Effective Catalyst: Standard weak bases like piperidine may not be sufficient. Consider these alternatives:

    • Ammonium Salts: Ammonium acetate (NH₄OAc) or diammonium hydrogen phosphate are effective catalysts, often used under solvent-free or microwave conditions.[8][9]

    • Lewis Acids: In some cases, a Lewis acid catalyst such as ZnCl₂, boric acid, or various ionic liquids can activate the aldehyde's carbonyl group, making it more electrophilic.[10][11][12]

  • Utilize Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) is an exceptionally powerful technique for accelerating sluggish reactions.[8][13] The rapid, uniform heating often dramatically reduces reaction times from hours to mere minutes and can significantly improve yields.[10][14] Solvent-free conditions with a catalyst like ammonium formate or urea are particularly effective under microwave irradiation.[10][14]

  • Ensure Anhydrous Conditions & Water Removal: The condensation reaction produces water as a byproduct. According to Le Chatelier's principle, the presence of water can shift the equilibrium back towards the reactants, lowering the overall conversion.[4][15] For stubborn reactions, using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene) can effectively drive the reaction to completion.[15]

My sterically hindered aldehyde (e.g., 2,6-dichlorobenzaldehyde or a polycyclic aromatic aldehyde) is unreactive. How can I overcome the steric barrier?

Answer:

Steric hindrance presents a physical barrier to the approaching nucleophile. Bulky groups adjacent to the aldehyde's carbonyl group physically block the malononitrile carbanion from attacking the electrophilic carbon. This significantly increases the activation energy of the reaction.

Solutions:

  • Select a Less Bulky Catalyst: A sterically demanding catalyst can exacerbate the problem. Opt for smaller, highly active catalysts.

    • Primary or Secondary Amines: Small amines like piperidine are often preferred over more complex bases.[16]

    • Heterogeneous Catalysts: Solid-supported catalysts, such as metal-organic frameworks (MOFs) or functionalized silica, can provide an active surface for the reaction to occur, sometimes mitigating steric issues.

  • Increase Reaction Temperature and Time: More extreme conditions are often necessary. Refluxing in a higher-boiling solvent like toluene or DMF may be required to provide enough energy to overcome the steric barrier. Be prepared for significantly longer reaction times (15-25 hours in some cases for highly hindered systems).[17]

  • Solvent-Free Grinding: This mechanical method can be surprisingly effective. By grinding the reactants together, with or without a catalyst, you increase the surface area of contact and can force the reaction to proceed without the need for a solvent.[17] This technique has shown success with a wide variety of functional groups.[17]

  • High-Energy Input Methods:

    • Microwave Irradiation: As with electron-rich aldehydes, microwaves can provide the intense energy needed to overcome steric hindrance efficiently.[8]

    • Ultrasonic Irradiation: Sonication provides energy through acoustic cavitation, which can promote reactions at room temperature that would otherwise require significant heat.[18]

I am observing the formation of a Michael addition byproduct. How can I minimize this side reaction?

Answer:

The desired product of the Knoevenagel condensation, an α,β-unsaturated dinitrile, is an excellent Michael acceptor.[19] This means it can react with a second molecule of the malononitrile carbanion, leading to an unwanted side product. This issue is often exacerbated by long reaction times, high temperatures, and an excess of the malononitrile nucleophile.[7]

Solutions:

  • Control Stoichiometry: Carefully control the molar ratio of your reactants. Avoid using a large excess of malononitrile. A slight excess may be beneficial, but typically a 1:1 or 1:1.1 ratio (aldehyde:malononitrile) is a good starting point.[7]

  • Optimize Reaction Time: Monitor the reaction closely by TLC. Once the starting aldehyde is consumed and the desired product spot is at maximum intensity, stop the reaction. Prolonged heating or stirring will favor the thermodynamically stable Michael adduct.[7]

  • Moderate the Temperature: While heat can be necessary to initiate the reaction, excessive temperatures can accelerate the subsequent Michael addition. Find the minimum temperature required for a reasonable reaction rate.

  • Catalyst Choice: Use a weak base as a catalyst. Stronger bases can lead to a higher concentration of the malononitrile carbanion, increasing the likelihood of Michael addition.[7]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Knoevenagel Condensation?

A1: The reaction proceeds via a three-step, base-catalyzed mechanism:[1][3][6]

  • Deprotonation: The base catalyst removes an acidic α-proton from the malononitrile, creating a resonance-stabilized carbanion (enolate).

  • Nucleophilic Attack: This highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate.

  • Dehydration: This intermediate undergoes proton transfer and subsequent elimination of a water molecule to form the final, stable α,β-unsaturated product.

Knoevenagel_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration Z-CH2-Z NC-CH₂-CN Enolate [NC-CH-CN]⁻ ↔ NC-C⁻=C=N Z-CH2-Z->Enolate Deprotonation Base Base (B:) Base->Enolate Enolate2 [NC-CH-CN]⁻ BH BH⁺ Aldehyde R-CHO Intermediate Aldol-type Intermediate Aldehyde->Intermediate Intermediate2 Aldol-type Intermediate Enolate2->Intermediate Product R-CH=C(CN)₂ Intermediate2->Product -H₂O Water H₂O

Caption: The three-step mechanism of the Knoevenagel condensation.

Q2: How does the choice of solvent affect the reaction outcome?

A2: The solvent plays a critical role in reaction kinetics. Polar aprotic solvents like DMF or acetonitrile are often effective as they can help stabilize charged intermediates.[20][21] In contrast, protic solvents can sometimes hinder the reaction.[15] However, many modern, "green" protocols have been developed that successfully use water or ethanol.[19][22] For reactions that produce water, using a non-polar solvent like toluene in a Dean-Stark apparatus allows for azeotropic removal of water, driving the reaction forward.[15]

Q3: What are the best strategies for purifying the final product?

A3: The product, an arylidene malononitrile, is typically a solid.[19] Purification is often straightforward:

  • Filtration: If the product precipitates out of the reaction mixture upon cooling, it can be isolated by simple vacuum filtration.[3][19]

  • Washing: The filtered solid should be washed with a cold solvent in which the product has low solubility (e.g., cold ethanol, water) to remove residual catalyst and unreacted starting materials.[4][19]

  • Recrystallization: For high purity, the crude product can be recrystallized from a suitable solvent or solvent pair, such as ethanol, an ethanol/water mixture, or hexane/dichloromethane.[7][19]

Comparative Data on Catalytic Systems

The choice of catalyst is critical and substrate-dependent. The table below provides a general guide for selecting a catalyst based on the nature of the substituted aldehyde.

Aldehyde TypeCommon ExamplesRecommended CatalystsTypical ConditionsRationale & Reference
Electron-Rich p-Anisaldehyde, 4-(Dimethylamino)benzaldehydeNH₄OAc, Boric Acid, UreaMicrowave, 80-120°C, Solvent-freeRequires stronger activation of the carbonyl or higher energy input to overcome electronic deactivation.[8][10][11]
Electron-Neutral Benzaldehyde, 4-ChlorobenzaldehydePiperidine, DABCO, CTMABRoom Temp or mild heat (40-60°C), Ethanol/WaterStandard conditions are usually sufficient for these reactive aldehydes.[9][20][21]
Electron-Deficient p-Nitrobenzaldehyde, 2-Chloro-6-fluorobenzaldehydePiperidine, Ammonium AcetateRoom Temp, EthanolThese aldehydes are highly electrophilic and typically react quickly under mild conditions.[7][18]
Sterically Hindered 2,6-Dichlorobenzaldehyde, 1-NaphthaldehydePiperidine, Lewis Acids (e.g., ZnCl₂)Reflux in Toluene, Microwave, GrindingRequires higher energy and/or smaller catalysts to overcome the physical barrier to nucleophilic attack.[13][17]

Experimental Protocols

Protocol 1: Microwave-Assisted Condensation of an Electron-Rich Aldehyde

This protocol is optimized for aldehydes that are sluggish under conventional heating.

  • Materials: p-Anisaldehyde (1.0 mmol), malononitrile (1.0 mmol), ammonium acetate (0.2 mmol, 20 mol%), microwave reaction vial.

  • Procedure:

    • Combine p-anisaldehyde, malononitrile, and ammonium acetate in a microwave reaction vial.

    • Mix the solids thoroughly with a spatula. No solvent is required.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at 100-120°C (power can be set to ~300W) for 3-5 minutes.[8]

    • Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).

    • After completion, allow the vial to cool to room temperature.

  • Work-up & Purification:

    • Add water to the solid reaction mixture and stir to dissolve the ammonium acetate catalyst.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water, followed by a small amount of cold ethanol.

    • Dry the product under vacuum. Recrystallize from ethanol if necessary.[4]

Protocol 2: Overcoming Steric Hindrance with a Dean-Stark Apparatus

This protocol is designed for sterically hindered aldehydes where water removal is crucial.

  • Materials: 2,6-Dichlorobenzaldehyde (1.0 mmol), malononitrile (1.1 mmol), piperidine (0.1 mmol, 10 mol%), toluene (20 mL).

  • Apparatus Assembly: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Procedure:

    • Charge the flask with the aldehyde, malononitrile, toluene, and piperidine.[15]

    • Heat the mixture to reflux.

    • The toluene-water azeotrope will distill into the Dean-Stark trap. As it cools, water will collect in the bottom of the trap while toluene overflows back into the reaction flask.[15]

    • Continue refluxing until no more water collects in the trap and TLC analysis shows complete consumption of the aldehyde.

  • Work-up & Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the toluene under reduced pressure using a rotary evaporator.

    • The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Troubleshooting Workflow

Troubleshooting_Workflow start Low Conversion in Malononitrile Condensation aldehyde_type What is the nature of the aldehyde? start->aldehyde_type electron_rich Electron-Rich (e.g., -OMe) aldehyde_type->electron_rich Electron-Donating Groups steric_hindrance Sterically Hindered aldehyde_type->steric_hindrance Bulky Substituents other Other/Standard aldehyde_type->other Neutral/Electron-Withdrawing solution_er Increase Temp Use Stronger Catalyst (NH₄OAc) Microwave Irradiation electron_rich->solution_er solution_sh Higher Temp/Longer Time Solvent-Free Grinding Use Dean-Stark Trap steric_hindrance->solution_sh solution_other Check Catalyst Activity Verify Reagent Purity Ensure Anhydrous Conditions other->solution_other side_reaction Side reactions observed? solution_er->side_reaction solution_sh->side_reaction solution_other->side_reaction michael_adduct Michael Adduct Formation side_reaction->michael_adduct Yes end Reaction Optimized side_reaction->end No solution_michael Control Stoichiometry (1:1) Monitor/Reduce Reaction Time Use Weaker Base/Lower Temp michael_adduct->solution_michael solution_michael->end

Caption: A decision-making workflow for troubleshooting low reactivity.

References

  • Chemistry Learner. (2020, May 29). Knoevenagel Condensation: Definition, Examples and Mechanism. [Link]

  • Santos, J. I., et al. (2015). Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction. Journal of Molecular Modeling, 21(5), 123.
  • Physics Wallah. Reaction Mechanism of Knoevenagel Reaction. [Link]

  • ResearchGate. Plausible reaction mechanism of Knoevenagel condensation reaction. [Link]

  • Taylor & Francis Online. (2008, September 9). Microwave-assisted ammonium formate-mediated Knoevenagel reaction under solvent-free conditions – a green method for C–C bond formation. [Link]

  • Frontiers. (2021). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. [Link]

  • Bangladesh Journals Online. (2019, October 27). Microwave-assisted urea catalyzed Knoevenagel condensation of aldehydes with active methylene compounds. [Link]

  • Journal of Scientific and Technical Research. MICROWAVE ASSISTED SOLVENT FREE KNOEVENAGEL CONDENSATION OF AROMATIC ALDEHYDES WITH ETHYL CYANOACETATE. [Link]

  • IntechOpen. (2017). Microwave-Assisted Syntheses in Organic Chemistry. [Link]

  • MDPI. (2023, October 26). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. [Link]

  • ACS Publications. (2022, September 1). Ag@TiO2 Nanocomposite as an Efficient Catalyst for Knoevenagel Condensation. [Link]

  • ResearchGate. (2026, February 8). The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts. [Link]

  • Semantic Scholar. (2022, June 30). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. [Link]

  • Quora. (2024, March 14). How does the Knoevenagel condensation of perillaldehyde and malononitrile occur?[Link]

  • ResearchGate. The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. [Link]

  • Journal of Scientific Research. (2021). Novel Methods of Knoevenagel Condensation. [Link]

  • ACS Publications. (2021, May 12). Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. [Link]

  • ARKAT USA. (2004). Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile. [Link]

  • PMC. A Heterogeneous Acid‐Base Organocatalyst For Cascade Deacetalisation‐Knoevenagel Condensations. [Link]

  • ResearchGate. (2025, August 6). Lewis Acidic Ionic Liquids for the Synthesis of Electrophilic Alkenes via the Knoevenagel Condensation. [Link]

  • Royal Society of Chemistry. (2018). Knoevenagel condensation reaction catalysed by Al-MOFs with CAU-1 and CAU-10-type structures. [Link]

  • PMC. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. [Link]

  • Asian Journal of Chemistry. (2017, May 13). Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation. [Link]

  • ResearchGate. The condensation reaction of aromatic aldehydes and malononitrile/ethyl cyanoacetate was catalyzed by NiO NAs. [Link]

  • ResearchGate. Acid-catalyzed Knoevenagel condensation reaction (synthesis of compound (IV)). [Link]

  • Synthesis. (2008). Efficient One-Pot Reductive Alkylations of Malononitrile with Aromatic Aldehydes. [Link]

  • Chemistry Europe. (2021). Tandem Synthesis of Benzylidenemalononitrile Derivatives in/on Water under Visible Light. [Link]

  • ResearchGate. Knoevenagel condensation reactions of various aldehydes with malononitrile catalyzed by BC@GCN-P-IL. [Link]

  • Beilstein Journal of Organic Chemistry. (2012, December 12). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. [Link]

  • PMC. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. [Link]

  • Taylor & Francis Online. Knoevenagel condensation – Knowledge and References. [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 2-(Anilinomethylene)malononitrile

An exceptional resource for researchers, scientists, and drug development professionals, this Technical Support Center offers comprehensive guidance on scaling up the synthesis of 2-(anilinomethylene)malononitrile. Autho...

Author: BenchChem Technical Support Team. Date: March 2026

An exceptional resource for researchers, scientists, and drug development professionals, this Technical Support Center offers comprehensive guidance on scaling up the synthesis of 2-(anilinomethylene)malononitrile. Authored from the perspective of a Senior Application Scientist, this guide provides in-depth troubleshooting, frequently asked questions, and detailed protocols to navigate the complexities of moving from bench-scale to pilot-scale production.

An Introduction for the Scaling Scientist

2-(Anilinomethylene)malononitrile is a valuable intermediate in organic synthesis, serving as a building block for a variety of heterocyclic compounds and materials with significant biological and optical properties. The synthesis is most commonly achieved via a Knoevenagel condensation between aniline and malononitrile. While this reaction is straightforward on a lab scale, scaling up introduces challenges related to reaction kinetics, heat and mass transfer, and product purification. This guide is designed to address these challenges directly, providing both theoretical understanding and practical, actionable solutions.

The core of this synthesis is the Knoevenagel condensation, a nucleophilic addition of an active methylene compound (malononitrile) to a carbonyl-like group (in this case, an imine or a related intermediate formed in situ), followed by a dehydration step.[1][2] Understanding the mechanism is crucial for effective troubleshooting.

Reaction Mechanism: The Knoevenagel Condensation Pathway

The reaction proceeds via a base-catalyzed mechanism. The catalyst, typically a weak base like piperidine or ammonium acetate, deprotonates the highly acidic methylene group of malononitrile to form a resonance-stabilized carbanion.[1][2][3] This carbanion then acts as a nucleophile, attacking the electrophilic carbon of the aniline-derived species, leading to the final product after dehydration.

Knoevenagel_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates reactant reactant intermediate intermediate product product catalyst catalyst Aniline Aniline Adduct Tetrahedral Adduct Aniline->Adduct + Carbanion Malononitrile Malononitrile Carbanion Malononitrile Carbanion (Nucleophile) Malononitrile->Carbanion + Base Product 2-(Anilinomethylene)malononitrile Adduct->Product - H2O Water Water (Byproduct) Base Catalyst (Base) Troubleshooting_Workflow start_node start_node decision_node decision_node process_node process_node end_node end_node start Low Yield / Stalled Reaction check_catalyst Is the catalyst active and concentration optimal? start->check_catalyst check_reactants Are reactants pure and anhydrous? check_catalyst->check_reactants Yes action_catalyst Screen catalysts (e.g., piperidine, ammonium acetate, Lewis acids). Verify catalyst loading (5-10 mol%). check_catalyst->action_catalyst No check_conditions Are T and time optimal? Is water being removed? check_reactants->check_conditions Yes action_reactants Purify starting materials. Use fresh aniline and dry malononitrile. Check for impurities via TLC/NMR. check_reactants->action_reactants No check_scaleup Is mixing adequate? Is heat transfer efficient? check_conditions->check_scaleup Yes action_conditions Optimize temperature. Use a Dean-Stark trap for azeotropic water removal. check_conditions->action_conditions No action_scaleup Increase stirrer speed. Use a reactor with better thermal control (jacketed vessel). check_scaleup->action_scaleup No end Yield Improved check_scaleup->end Yes action_catalyst->check_reactants action_reactants->check_conditions action_conditions->check_scaleup action_scaleup->end

Caption: Systematic workflow for troubleshooting low reaction yields.

  • Catalyst Issues : The base catalyst is critical. If it's old, impure, or used in insufficient quantity, it won't efficiently deprotonate the malononitrile. [3]While weak bases like piperidine are common, ammonium salts are also effective and considered a greener option. [1]* Presence of Water : Knoevenagel condensation produces water as a byproduct. [1][3]According to Le Chatelier's principle, the accumulation of water can shift the equilibrium back towards the reactants, lowering the yield. On a large scale, effective water removal is paramount.

  • Purity of Reactants : Impurities in either aniline or malononitrile can inhibit the catalyst or participate in side reactions. [3]Aniline is susceptible to oxidation, and malononitrile is highly reactive.

  • Scale-Up Specific Issues :

    • Mixing : Inadequate agitation in a large reactor can create localized "dead spots" where reactants are not well mixed, effectively lowering the reaction rate. [4] * Heat Transfer : Poor heat transfer can lead to an internal temperature that is lower than the setpoint, slowing the reaction, or create localized hot spots that promote side reactions. [4]

Problem 2: Significant Formation of Side Products

Q: My final product is impure, and I'm observing unexpected spots on my TLC. How can I minimize side product formation?

A: Side product formation often increases with higher temperatures and longer reaction times. The key is to find the "sweet spot" where the main reaction proceeds efficiently without favoring undesired pathways.

  • Michael Addition : The product, 2-(anilinomethylene)malononitrile, is an electron-deficient alkene and can act as a Michael acceptor. A second molecule of the malononitrile carbanion can attack the product, leading to byproducts.

  • Over-oxidation/Decomposition : If the reaction temperature is too high, reactants or the product itself can decompose. Benzaldehyde, a potential starting material for similar compounds, can readily oxidize to benzoic acid in the presence of air and light. [5]* Mitigation Strategies :

    • Optimize Stoichiometry : Use a precise 1:1 molar ratio of aniline to malononitrile. An excess of malononitrile can increase the likelihood of Michael addition.

    • Control Temperature and Time : Monitor the reaction closely by TLC. Once the starting materials are consumed, work up the reaction promptly. Avoid unnecessarily high temperatures. [3] 3. Inert Atmosphere : On a larger scale, running the reaction under an inert atmosphere (nitrogen or argon) can prevent oxidative side reactions. [4]

Problem 3: Product Isolation and Purification Challenges

Q: I'm struggling with isolating a pure, crystalline product at scale. What are the best practices?

A: Isolation at scale requires a robust and reproducible method. Simple filtration, which works for a few grams, may become inefficient for kilograms.

  • Crystallization Solvent : The choice of solvent is critical. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures, while keeping impurities dissolved. Isopropyl alcohol and ethanol/water mixtures are commonly effective. [6][7]* Workup Procedure :

    • After the reaction is complete, the mixture may be cooled to induce crystallization.

    • The resulting solid is collected by filtration. On a large scale, a centrifuge or a filter press may be necessary.

    • The filter cake should be washed with a cold, non-solubilizing solvent to remove residual mother liquor and impurities. [6] 4. If purity is still insufficient, recrystallization is recommended. Dissolve the crude product in a minimal amount of hot solvent, filter hot to remove insoluble impurities, and then allow the solution to cool slowly to form well-defined crystals.

Frequently Asked Questions (FAQs) for Scaling Up

Q1: How do I select the optimal solvent for this reaction at scale?

A: Solvent choice impacts reaction kinetics, solubility, and ease of workup. While polar aprotic solvents generally favor the reaction, greener options like ethanol/water have proven effective. [1][7][8]

Solvent System Typical Conditions Advantages Disadvantages Reference
Ethanol Room Temp to Reflux Green solvent, good yields, often allows product to precipitate. Slower than some aprotic solvents. [8]
Ethanol:Water (1:1) Room Temperature Environmentally friendly, often allows for simple filtration workup. May be slow; requires optimization. [7][8]
Toluene Reflux with Dean-Stark Excellent for azeotropic water removal, driving the reaction to completion. Higher boiling point, environmental concerns. [1]
DMF / DMSO Room to Elevated Temp High polarity can accelerate the reaction. High boiling point makes removal difficult; potential for side reactions. [8]

| Solvent-Free | Microwave or Grinding | Extremely green, rapid reaction times. | Heat control can be difficult at scale; requires specialized equipment. | [9]|

Q2: What are the key safety considerations when handling malononitrile at scale?

A: Malononitrile is a toxic and reactive compound. A thorough risk assessment must be performed before any scale-up operation. [10]* Toxicity : It is toxic if swallowed, inhaled, or in contact with skin. Work in a well-ventilated area (fume hood or ventilated enclosure) and use appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • Reactivity : It can react vigorously with strong bases or acids. Add reagents slowly and control the temperature during the reaction.

  • Handling : Malononitrile is a solid. When handling large quantities, be mindful of dust generation.

Q3: Can this reaction be catalyzed by anything other than amines?

A: Yes, various catalysts have been reported. For specific applications or to avoid amine-related side products, these can be valuable alternatives.

  • Lewis Acids : In some cases, Lewis acids can effectively catalyze the condensation. [3]* Ionic Liquids : Ionic liquids have been used as both solvent and catalyst, offering a green and efficient alternative. [9]* Organocatalysts : Proline and its derivatives have been shown to be effective. [3]* Inorganic Bases : LiOH·H₂O has been reported as a "dual activation" catalyst for this type of reaction. [11]

Reference Protocols

Lab-Scale Synthesis (Illustrative)
  • Setup : In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add aniline (9.3 g, 0.1 mol) and malononitrile (6.6 g, 0.1 mol) to ethanol (100 mL).

  • Catalyst Addition : Add piperidine (0.85 g, 0.01 mol) to the solution.

  • Reaction : Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Isolation : Upon completion, cool the reaction mixture in an ice bath. The product will precipitate as a solid.

  • Purification : Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield 2-(anilinomethylene)malononitrile.

Pilot-Scale Considerations (10x Scale)
  • Setup : Use a 5 L jacketed glass reactor equipped with a mechanical overhead stirrer, temperature probe, and a Dean-Stark trap attached to a condenser. Charge the reactor with toluene (2 L), aniline (930 g, 10 mol), and malononitrile (660 g, 10 mol).

  • Catalyst Addition : Add ammonium acetate (77 g, 1 mol) as the catalyst.

  • Reaction : Begin stirring and heat the reactor jacket to reflux the toluene. Water will be collected azeotropically in the Dean-Stark trap. Monitor the reaction by sampling and running a TLC.

  • Isolation : Once the reaction is complete (typically when no more water is collected), cool the reactor to 10-15°C. The product should crystallize out of the solution.

  • Purification : Filter the slurry using a suitable filter funnel or centrifuge. Wash the collected solid with cold toluene (2 x 500 mL). Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.

References

  • Troubleshooting low yields in Knoevenagel condensation. BenchChem.
  • Troubleshooting low conversion rates in Knoevenagel reactions. BenchChem.
  • Synthesis of 2-(substituted-methylene)malononitriles. ResearchGate.
  • Understanding the Knoevenagel Condensation Reaction: A Gateway to Α,β-Unsaturated Compounds. Oreate AI Blog.
  • Knoevenagel condensation. YouTube.
  • Knoevenagel Condensation. AK Lectures.
  • Tandem Synthesis of Benzylidenemalononitrile Derivatives in/on Water under Visible Light. Chemistry Europe.
  • Malononitrile: A Versatile Active Methylene Group. SciSpace.
  • [(2-Methoxyanilino)methylene]malononitrile. ResearchGate.
  • AMINOMALONONITRILE p-TOLUENESULFONATE. Organic Syntheses. Available at: [Link]

  • Malononitrile dimer as a privileged reactant in design and skeletal diverse synthesis of heterocyclic motifs. Academia.edu.
  • Solvent optimization for the synthesis of 2-benzylidene malononitrile. ResearchGate.
  • Method for the purification of malononitrile. Google Patents.
  • malononitrile. Organic Syntheses. Available at: [Link]

  • Synthesis of 2-arylidenemalononitrile and 5-arylidene barbituric acid derivatives. ResearchGate.
  • Challenges in the scale-up synthesis of 4-(Furan-2-yl)aniline hydrochloride. BenchChem.

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Reference Data & Comparative Studies

Validation

Comparative Study of 2-(Anilinomethylene)malononitrile and Alternative Active Methylene Compounds in Heterocyclic Synthesis

Executive Summary In the landscape of synthetic organic chemistry and drug development, the construction of complex, multi-functionalized heterocycles requires building blocks that balance reactivity with regiocontrol. A...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of synthetic organic chemistry and drug development, the construction of complex, multi-functionalized heterocycles requires building blocks that balance reactivity with regiocontrol. Active methylene compounds are foundational to this effort. However, while classic reagents like malononitrile and ethyl cyanoacetate require external electrophilic activation, 2-(Anilinomethylene)malononitrile (AMMN) emerges as a highly versatile, "pre-activated" enamine derivative.

By functioning as a bifunctional electrophile-nucleophile system, AMMN streamlines the synthesis of pyrroles, pyrazoles, and pyrimidines. This guide provides an objective, data-driven comparison of AMMN against traditional active methylene compounds, detailing the mechanistic causality behind its superior performance in cascade cyclizations.

Mechanistic Paradigms: "Pre-Activated" vs. "Raw" Active Methylenes

To understand the synthetic advantage of AMMN, we must evaluate the thermodynamic pathways of heterocycle formation.

Classic active methylenes (e.g., malononitrile,


) possess highly acidic protons (pKa ~11) and act strictly as nucleophiles. To build a heterocyclic scaffold, they must first undergo a Knoevenagel condensation with an external electrophile (such as an aldehyde or orthoester) to form an highly reactive alkylidene intermediate[1]. This multi-step requirement often necessitates harsh conditions and is prone to side reactions like dimerization.

Conversely, AMMN (


) is structurally pre-activated. The aniline moiety serves as an excellent leaving group attached to an electrophilic 

carbon, while the adjacent gem-dinitrile group provides immediate intramolecular electrophilic traps. When exposed to a binucleophile (e.g., hydrazine), the reaction proceeds via a rapid addition-elimination sequence—expelling aniline—followed by an instantaneous, thermodynamically driven cyclization. This bypasses the Knoevenagel bottleneck entirely.

MechanisticComparison cluster_malononitrile Classic Active Methylene (Malononitrile) cluster_ammn Pre-Activated System (AMMN) M_node Malononitrile (Requires Activation) K_node Knoevenagel Condensation M_node->K_node E_node External Electrophile (e.g., Aldehyde) E_node->K_node Alkenyl Nitrile\nIntermediate Alkenyl Nitrile Intermediate K_node->Alkenyl Nitrile\nIntermediate A_node AMMN (Bifunctional Electrophile) C_node Addition-Elimination & Cyclization A_node->C_node - Aniline N_node Bifunctional Nucleophile (e.g., Hydrazine) N_node->C_node Fused Heterocycle\n(e.g., Pyrazole) Fused Heterocycle (e.g., Pyrazole) C_node->Fused Heterocycle\n(e.g., Pyrazole)

Figure 1: Mechanistic divergence between classic active methylenes and the pre-activated AMMN system.

Comparative Performance Analysis

The following table synthesizes quantitative experimental data comparing AMMN with standard active methylene compounds in the context of heterocyclic drug scaffold synthesis.

CompoundStructural ClassificationReactivity ProfileTypical Yields (Heterocycles)Primary Drawbacks & Limitations
2-(Anilinomethylene)malononitrile (AMMN) Pre-activated EnamineBifunctional (Electrophilic C=C, Nucleophilic -CN)85–95% Generates aniline byproduct; requires specific trituration/washing steps for high purity.
Malononitrile Classic Active MethyleneStrictly Nucleophilic (requires external electrophile)60–80%Prone to base-catalyzed dimerization; requires multi-step cascade control.
Ethyl Cyanoacetate Asymmetric Active MethyleneDual electrophilic traps (-CN, -COOEt)65–85%Lower electrophilicity of the ester versus the nitrile can cause regioselectivity issues.
Acetylacetone 1,3-DicarbonylBis-electrophilic (post-enolization)70–90%Often requires elevated temperatures (reflux) to drive dehydration steps.
Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind the reagent choices and phase conditions is explicitly detailed to aid drug development professionals in scaling these reactions.

Protocol 1: PTC-Mediated Synthesis of Pyrroles using AMMN

Traditional cyclizations often require strictly anhydrous conditions and strong bases (e.g., sodium ethoxide), which risk hydrolyzing sensitive nitrile groups. By employing a solid-liquid Phase-Transfer Catalysis (PTC) system, we restrict the basicity to the interfacial layer. As demonstrated in[2], the tetrabutylammonium bromide (TBAB) shuttles the carbonate into the organic phase, enabling controlled deprotonation without bulk aqueous hydrolysis.

Step-by-Step Methodology:

  • Reagent Assembly: In a dry flask, combine AMMN (0.01 mol) and a reactive halo compound (e.g., ethyl chloroacetate, 0.01 mol) in 30 mL of 1,4-dioxane.

  • Catalyst Introduction: Add anhydrous

    
     (0.02 mol) and TBAB (0.001 mol) to establish the solid-liquid two-phase system.
    
  • Thermal Activation: Stir the reaction mixture at room temperature (or gentle reflux depending on the halo compound's steric bulk) for 3–5 hours. Self-Validation: Monitor via TLC (Hexane:EtOAc 7:3); the disappearance of the distinct AMMN spot confirms the initial addition.

  • Isolation: Evaporate the dioxane in vacuo.

  • Purification (Aniline Removal): Wash the solid residue thoroughly with water to remove inorganic salts, followed by trituration with petroleum ether (40-60 °C). Causality: Petroleum ether selectively solubilizes the expelled aniline byproduct while leaving the highly polar pyrrole derivative intact, bypassing the need for column chromatography.

ProtocolWorkflow Step1 Step 1: Reagent Assembly AMMN + Halo Compound Molar Ratio 1:1 Step2 Step 2: PTC System Addition K2CO3 / Dioxane / TBAB Solid-Liquid Phase Step1->Step2 Step3 Step 3: Thermal Activation Stir at Room Temp / Reflux Monitor via TLC Step2->Step3 Step4 Step 4: Cascade Cyclization Nucleophilic Attack Elimination of HCl Step3->Step4 Step5 Step 5: Isolation Evaporation in vacuo Water Trituration Step4->Step5 Result Target Heterocycle Pyrrole / Pyridinone High Yield Step5->Result

Figure 2: Phase-Transfer Catalysis (PTC) workflow for AMMN-derived heterocycle synthesis.

Protocol 2: Hydrazine-Mediated Cyclization to Pyrazolo[1,5-a]pyrimidines

When synthesizing fused pyrimidine scaffolds, regioselectivity is paramount. As outlined in the [3], reacting AMMN with


-cyanoethylhydrazine leverages the differential nucleophilicity of the hydrazine nitrogens.

Causality of the Hydrazine Selection: The primary


 initiates an addition-elimination sequence at the electrophilic enamine carbon of AMMN, driving the expulsion of aniline. The secondary 

is then perfectly positioned for a 5-exo-dig cyclization into the adjacent nitrile, yielding the pyrazole core thermodynamically.

Step-by-Step Methodology:

  • Initial Condensation: Dissolve AMMN (0.01 mol) and

    
    -cyanoethylhydrazine (0.01 mol) in absolute ethanol (40 mL).
    
  • Reflux: Heat the mixture to reflux for 4 hours. Self-Validation: The reaction mixture will undergo a distinct color change as the conjugated enamine system of AMMN is disrupted during the aniline expulsion.

  • Precipitation: Cool the mixture to 0 °C. The intermediate 3-amino-1-

    
    -cyanoethyl-4-cyanopyrazole will precipitate. Filter and wash with cold ethanol.
    
  • Secondary Cyclization: To achieve the fully fused pyrazolo[1,5-a]pyrimidine, treat the isolated intermediate with ethanolic guanidine or 1% NaOH under reflux for 5 minutes, triggering the final intramolecular ring closure.

Conclusion

While classic active methylene compounds like malononitrile remain staples of organic synthesis, 2-(Anilinomethylene)malononitrile offers superior architectural control for drug discovery applications. By embedding a built-in leaving group (aniline) alongside dual electrophilic/nucleophilic reaction sites, AMMN collapses multi-step cascade requirements into highly efficient, one-pot procedures. When paired with modern techniques like solid-liquid Phase-Transfer Catalysis, it provides a robust, scalable, and self-validating platform for generating diverse heterocyclic libraries.

References
  • Synthesis of Pyrrole, Pyridinone and Pyrimidinone Derivatives Using PTC Conditions Synthetic Communications, H. Abdel-Ghany, A. M. El-Sayed, A. K. El-Shafei (1995). URL:[Link]

  • Pyrimidine Derivatives and Related Compounds, III / Synthesis of Some New Pyrazolo [1,5-a] pyrimidines and Pyrazolo [3,4-d] pyrimidine Derivatives Zeitschrift für Naturforschung B, M. H. Elnagdi et al. (1976). URL:[Link]

  • The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis Journal of Organic Chemistry: Current Research, Longdom Publishing (2015). URL:[Link]

Sources

Comparative

Validation of 2-(Anilinomethylene)malononitrile as a Fluorescent Molecular Rotor for Microviscosity

Executive Overview Intracellular microviscosity is a critical biophysical parameter that governs diffusion-controlled processes, including signal transduction, protein-protein interactions, and enzymatic catalysis[1]. Ab...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

Intracellular microviscosity is a critical biophysical parameter that governs diffusion-controlled processes, including signal transduction, protein-protein interactions, and enzymatic catalysis[1]. Abnormal fluctuations in local viscosity are closely linked to cellular dysfunction and diseases such as atherosclerosis, Alzheimer's, and various malignancies.

2-(Anilinomethylene)malononitrile (AMM) is a highly compact, push-pull fluorescent molecular rotor (FMR). Comprising an electron-donating aniline moiety conjugated to an electron-withdrawing dicyanovinyl group, AMM serves as a foundational scaffold for viscosity sensing. This guide objectively evaluates AMM’s photophysical performance, compares it against established commercial alternatives (e.g., DCVJ, BODIPY-C12), and provides self-validating experimental workflows for its application in biophysical research.

Mechanistic Causality: The TICT Paradigm

To utilize AMM effectively, one must understand the causality behind its environmental sensitivity. AMM operates via the Twisted Intramolecular Charge Transfer (TICT) mechanism[2].

  • Photoexcitation: Upon absorbing a photon, AMM transitions from the ground state (

    
    ) to a planar, locally excited (
    
    
    
    ) state. In this state, the molecule exhibits a strong dipole moment due to the intramolecular charge transfer from the aniline nitrogen to the dicyanovinyl acceptor.
  • Low-Viscosity Environments: In non-viscous media (e.g., water, methanol), the low steric resistance allows the single bond connecting the donor and acceptor to rotate freely. This rotation drives the molecule into the TICT state, which is a thermodynamically stable but optically "dark" state. The excitation energy is rapidly dissipated as heat (non-radiative decay)[1].

  • High-Viscosity Environments: In highly viscous media (e.g., glycerol, lipid membranes), the rotational freedom of the molecule is sterically hindered. Trapped in the planar

    
     state, the molecule is forced to relax via radiative decay, resulting in a dramatic enhancement of fluorescence emission.
    

This relationship is mathematically defined by the Förster-Hoffmann equation :



(Where 

is fluorescence intensity,

is viscosity,

is a concentration-dependent constant, and

represents the dye's viscosity sensitivity).

TICT_Mechanism GS Ground State (S0) Planar Conformation LE Excited State (S1) Locally Excited (LE) GS->LE Photon Excitation TICT TICT State (Twisted Conformation) LE->TICT Low Viscosity (Free Rotation) FL Radiative Decay (Fluorescence Emission) LE->FL High Viscosity (Restricted Rotation) NR Non-Radiative Decay (Dark State) TICT->NR Structural Relaxation FL->GS Emission NR->GS Heat Dissipation

Figure 1: Photophysical causality of the TICT mechanism in fluorescent molecular rotors.

Comparative Performance Matrix

When selecting a viscosity probe, researchers must balance molecular size, brightness, and the specific imaging modality (steady-state vs. lifetime). Because AMM is a minimalist rotor, it causes virtually no steric perturbation to biological targets, but it lacks the extreme brightness of larger, rigidified fluorophores[2][3].

Feature / Probe2-(Anilinomethylene)malononitrile (AMM)DCVJBODIPY-C12Thioflavin T (ThT)
Sensing Mechanism TICT (Push-Pull)TICT (Rigidified Donor)Meso-phenyl RotationTICT
Molecular Weight ~197 Da277 Da~450 Da318 Da
Excitation / Emission ~380 nm / ~490 nm~450 nm / ~500 nm~500 nm / ~515 nm~440 nm / ~480 nm
Viscosity Sensitivity (

)
0.55 - 0.60~0.600.40 - 0.50~0.40
Primary Advantage Ultra-compact; minimal steric hindrance; easy to functionalize.High dynamic range; well-established standard[4].High quantum yield; excellent for FLIM[5].Water-soluble; widely available commercially.
Primary Limitation UV/Vis excitation can trigger cellular autofluorescence.Short baseline lifetime limits FLIM resolution.Highly lipophilic; prone to aggregation in water[3].Confounded by binding to amyloid fibrils.

Self-Validating Experimental Workflows

To ensure scientific integrity, viscosity probes cannot be used qualitatively. The following protocols establish a self-validating system: first, the probe is mathematically calibrated in a controlled environment; second, it is applied in vitro using concentration-independent lifetime imaging.

Protocol 1: Viscosity Calibration & Förster-Hoffmann Validation

Causality Check: Why use Methanol/Glycerol? This specific binary solvent system allows researchers to modulate viscosity across three orders of magnitude (from ~0.6 cP to ~1000 cP) while keeping the dielectric constant (polarity) relatively stable. This isolates rotational restriction as the sole variable affecting fluorescence[4].

  • Solvent Preparation: Prepare a gradient of Methanol/Glycerol mixtures ranging from 100% Methanol to 100% Glycerol (v/v) in 10% increments.

  • Probe Loading: Prepare a 10 mM stock solution of AMM in anhydrous DMSO. Spike the stock into each solvent mixture to achieve a final probe concentration of 5 μM. (Keep DMSO < 0.1% to prevent solvent-induced artifacts).

  • Spectrofluorometric Measurement:

    • Excite the samples at 380 nm.

    • Record the emission spectra from 420 nm to 600 nm.

    • Record the fluorescence lifetime using Time-Correlated Single Photon Counting (TCSPC).

  • Data Analysis: Plot

    
     and 
    
    
    
    against
    
    
    . A linear fit validates the probe's adherence to the Förster-Hoffmann equation, yielding the sensitivity constant
    
    
    .
Protocol 2: Live-Cell Fluorescence Lifetime Imaging Microscopy (FLIM)

Causality Check: Why use FLIM instead of steady-state intensity? In live cells, steady-state fluorescence is heavily confounded by uneven probe uptake, compartmentalization, and photobleaching. Fluorescence lifetime (


) is an intrinsic property that is entirely independent of probe concentration, making it the only reliable method for absolute microviscosity mapping[1][5].
  • Cell Incubation: Seed target cells (e.g., HeLa or MCF-7) in glass-bottom dishes. Incubate with 2 μM AMM for 30 minutes at 37°C.

  • Washing: Wash cells three times with warm PBS to remove unbound fluorophores.

  • Two-Photon FLIM Acquisition:

    • Mount the dish on a multiphoton microscope equipped with a TCSPC module.

    • Excite AMM using a femtosecond pulsed laser tuned to ~760 nm (two-photon excitation minimizes phototoxicity and deepens tissue penetration).

    • Collect emission through a 490/40 nm bandpass filter.

  • Spatial Mapping: Fit the decay curves of each pixel to a mono-exponential decay model. Map the calculated lifetimes back to the Förster-Hoffmann calibration curve (from Protocol 1) to generate a quantitative, false-color map of intracellular viscosity.

Validation_Workflow Prep 1. Solvent Gradient MeOH/Glycerol Incubate 2. Probe Loading [AMM] Calibration Prep->Incubate Measure 3. Spectrofluorometry Lifetime & Intensity Incubate->Measure Analyze 4. Data Fitting Förster-Hoffmann Eq. Measure->Analyze Cell 5. Live-Cell FLIM Viscosity Mapping Analyze->Cell

Figure 2: Self-validating workflow for calibrating and applying viscosity-sensitive fluorescent probes.

References

  • Kuimova, M. K. (2012). Molecular rotors image intracellular viscosity. Chimia, 66(4), 159-165.[Link]

  • Miao, W., Yu, C., Hao, E., & Jiao, L. (2019). Functionalized BODIPYs as Fluorescent Molecular Rotors for Viscosity Detection. Frontiers in Chemistry, 7, 825.[Link]

  • Ferrie, J. J., et al. (2024). Excited State Rotational Freedom Impacts Viscosity Sensitivity in Arylcyanoamide Fluorescent Molecular Rotor Dyes. The Journal of Physical Chemistry B, 128(16), 3950-3958.[Link]

  • Shirmanova, M. V., et al. (2020). Mapping cisplatin-induced viscosity alterations in cancer cells using molecular rotor and fluorescence lifetime imaging microscopy. Journal of Biomedical Optics, 26(1), 016002.[Link]

Sources

Validation

A Comparative Guide to the Reaction Mechanisms of 2-(Anilinomethylene)malononitrile: A Versatile Synthon in Modern Organic Chemistry

For the modern researcher in synthetic and medicinal chemistry, the identification of versatile, reactive, and selective building blocks is paramount. 2-(Anilinomethylene)malononitrile (AMM), a push-pull alkene, stands o...

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher in synthetic and medicinal chemistry, the identification of versatile, reactive, and selective building blocks is paramount. 2-(Anilinomethylene)malononitrile (AMM), a push-pull alkene, stands out as a preeminent example of such a synthon. Its unique electronic structure, featuring a nucleophilic aniline nitrogen and an electrophilic dicyanovinyl moiety, bestows upon it a rich and diverse reactivity profile. This guide provides an in-depth analysis of the core reaction mechanisms involving AMM, comparing its performance with common alternatives and furnishing the experimental data necessary for practical application.

Introduction: The Structural and Electronic Landscape of AMM

2-(Anilinomethylene)malononitrile is an organic compound characterized by a malononitrile group attached to an anilinomethylene fragment. The molecule's reactivity is dominated by the strong electron-withdrawing effect of the two cyano groups, which polarizes the carbon-carbon double bond, rendering the β-carbon highly electrophilic. Concurrently, the aniline nitrogen acts as an electron-donating group, further modulating the electronic properties of the π-system. This "push-pull" character is fundamental to its utility in a wide array of chemical transformations.

The synthesis of AMM and its derivatives is typically straightforward, most often achieved via a Knoevenagel condensation between an aniline derivative, an orthoformate (like triethyl orthoformate), and malononitrile.[1][2] This accessibility makes it a readily available starting material for complex molecular construction.

Core Reaction Mechanisms and Comparative Analysis

The versatility of AMM stems from its ability to participate in several distinct reaction pathways. Understanding these mechanisms is crucial for predicting reaction outcomes and designing novel synthetic routes.

The Michael Addition Pathway: A Potent Electrophile

The most prominent reaction pathway for AMM is its function as a Michael acceptor.[3] The electron-deficient double bond readily accepts nucleophiles in a conjugate addition reaction. This reactivity is central to its use in forming new carbon-carbon and carbon-heteroatom bonds.

Mechanism: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electrophilic β-carbon of the double bond. This generates a resonance-stabilized carbanion intermediate, which is subsequently protonated to yield the final Michael adduct.

MCR_Mechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Aza-Michael Addition cluster_2 Step 3: Intramolecular Cyclization & Tautomerization A Ar-CHO + CH₂(CN)₂ B Ar-CH=C(CN)₂ A->B L-proline D Michael Adduct Intermediate B->D + Aniline C Aniline C->D E Cyclized Intermediate D->E Cyclization F 2-Amino-4-arylquinoline-3-carbonitrile E->F [H] shift / Tautomerization

Caption: Simplified workflow for the MCR synthesis of quinolines.

In this sequence, an arylidene malononitrile is first formed in situ. Aniline then acts as a nucleophile in an aza-Michael addition. The resulting intermediate undergoes an intramolecular cyclization where the amino group attacks one of the cyano groups, followed by tautomerization to yield the stable aromatic quinoline product. The use of catalysts like L-proline in green solvents like water highlights the efficiency and environmental benefits of these MCRs. [4]

Radical Rearrangement via Aza-Michael Addition

Beyond classical polar reactions, AMM derivatives can undergo novel radical rearrangements. A study by Suryavanshi and colleagues demonstrated a TBHP-mediated rearrangement of aryl/alkylidene malononitriles with anilines. [5]This reaction provides access to valuable α-aminonitriles and α-aminoamides while cleverly generating HCN in situ, thus avoiding the use of highly toxic cyanide reagents.

Proposed Mechanism:

  • Aza-Michael Addition: The reaction begins with a standard aza-Michael addition of aniline to the activated alkene.

  • Radical Initiation: Tert-butyl hydroperoxide (TBHP) initiates a radical process.

  • Decyanoformylation/Addition Sequence: The key step involves a complex rearrangement cascade, ultimately leading to the cleavage of a C-C bond and the formation of the α-aminonitrile product. This process effectively bypasses the need for an external cyanide source. [5] This innovative mechanism showcases a departure from the predictable reactivity of AMM, opening new avenues for its application in radical chemistry and providing a safer alternative to traditional cyanation methods.

Experimental Protocols

To ensure the practical application of the concepts discussed, two representative, field-proven protocols are provided below.

Protocol 1: General Synthesis of 2-(Anilinomethylene)malononitrile

This protocol is a standard Knoevenagel condensation for preparing the title compound.

Materials:

  • Aniline (1.0 eq)

  • Triethyl orthoformate (1.2 eq)

  • Malononitrile (1.1 eq)

  • Ethanol (as solvent)

  • Acetic acid (catalytic amount)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add aniline (1.0 eq) and triethyl orthoformate (1.2 eq).

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Heat the mixture to reflux for 1-2 hours. Rationale: This step forms the ethyl anilinoformimidate intermediate.

  • Allow the mixture to cool slightly, then add malononitrile (1.1 eq) and ethanol to facilitate mixing.

  • Heat the mixture to reflux for an additional 2-4 hours. Monitor the reaction progress by TLC. Rationale: The active methylene group of malononitrile displaces the ethoxy group to form the thermodynamically stable push-pull alkene.

  • Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in vacuo. The product is typically obtained as a pale yellow solid in high yield and purity.

Protocol 2: Michael Addition of Thiophenol to 2-(Anilinomethylene)malononitrile

This protocol demonstrates the reactivity of AMM as a Michael acceptor with a soft nucleophile.

Materials:

  • 2-(Anilinomethylene)malononitrile (1.0 eq)

  • Thiophenol (1.1 eq)

  • Triethylamine (Et₃N) (0.1 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (as solvent)

Procedure:

  • Dissolve 2-(anilinomethylene)malononitrile (1.0 eq) in DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add thiophenol (1.1 eq) to the solution.

  • Add a catalytic amount of triethylamine (0.1 eq). Rationale: The base deprotonates the thiophenol to generate the more nucleophilic thiophenolate anion, which accelerates the conjugate addition.

  • Stir the reaction at room temperature for 1-3 hours. Monitor the disappearance of the starting material by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure Michael adduct. Rationale: Chromatography is necessary to remove the catalyst and any unreacted starting materials.

Conclusion

2-(Anilinomethylene)malononitrile is far more than a simple activated alkene; it is a powerful and multifaceted tool for organic synthesis. Its high reactivity as a Michael acceptor, predictable engagement in multicomponent reaction cascades, and capacity for novel radical rearrangements underscore its value. By understanding the mechanistic principles that govern its reactivity and comparing its performance to other synthons, researchers can strategically employ AMM to streamline the synthesis of complex molecules, from functional materials to potential therapeutic agents. The protocols provided herein serve as a validated starting point for harnessing the synthetic potential of this exceptional building block.

References

Sources

Comparative

A Comparative Guide to the Efficacy of 2-(Anilinomethylene)malononitrile Derivatives as Tyrosinase Inhibitors

This guide provides a comprehensive analysis of 2-(anilinomethylene)malononitrile and its related derivatives as a promising class of tyrosinase inhibitors. Designed for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of 2-(anilinomethylene)malononitrile and its related derivatives as a promising class of tyrosinase inhibitors. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanism of action, structure-activity relationships, and comparative efficacy of these compounds, supported by experimental data and protocols. Our objective is to offer an in-depth technical resource that is both scientifically rigorous and practically insightful.

Introduction: The Significance of Tyrosinase Inhibition

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a rate-limiting role in the biosynthesis of melanin, the primary pigment responsible for coloration in skin, hair, and eyes.[1][2] The enzymatic cascade initiated by tyrosinase involves the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[2] While essential for protecting the skin against UV radiation, the overproduction or abnormal accumulation of melanin leads to hyperpigmentation disorders such as melasma, freckles, and age spots.[3] Consequently, the inhibition of tyrosinase is a primary strategy in the development of skin-lightening agents for cosmetic and therapeutic applications.[4]

The search for potent and safe tyrosinase inhibitors has been a significant focus of research. However, many existing inhibitors suffer from limitations such as low efficacy, poor stability, or adverse side effects, necessitating the exploration of novel chemical scaffolds.[3][4] The 2-(anilinomethylene)malononitrile framework, and its closely related benzylidene malononitrile analogs, have emerged as a promising class of synthetic inhibitors with significant potential.

cluster_melanin Melanogenesis Pathway L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosinase (Monophenolase) Dopaquinone Dopaquinone L-DOPA->Dopaquinone Tyrosinase (Diphenolase) Melanin Melanin Dopaquinone->Melanin Multiple Steps Inhibitor Tyrosinase Inhibitor Inhibitor->L-DOPA Blocks Conversion

Caption: The pivotal role of tyrosinase in the melanin synthesis pathway.

Mechanism of Action: Competitive Inhibition

Understanding the mechanism by which a compound inhibits an enzyme is fundamental to its development. Studies on 2-(substituted benzylidene)malononitrile derivatives, which share the core active structure, have demonstrated that these molecules act as competitive inhibitors of tyrosinase.[3][4] This mode of inhibition signifies that the inhibitor molecule directly competes with the substrate (L-DOPA) for binding to the enzyme's active site.

Molecular docking simulations provide further insight, revealing that these derivatives can fit into the tyrosinase binding pocket. The binding is stabilized through a combination of interactions with key amino acid residues:

  • Hydrogen Bonds: Formation of hydrogen bonds with residues such as ASN260 and GLY281.[3]

  • Hydrophobic Interactions: Engagement with hydrophobic residues like VAL283, PHE264, and ALA286.[3]

This direct binding to the active site physically obstructs the entry of the natural substrate, thereby preventing the catalytic conversion to dopaquinone and halting the melanogenesis cascade. The competitive nature of this inhibition is a key feature, suggesting a high degree of specificity for the enzyme's active site.

cluster_enzyme Enzyme Active Site ActiveSite Tyrosinase Product No Product (No Melanin) Substrate Substrate (L-DOPA) Substrate->ActiveSite Binds Inhibitor Inhibitor (Malononitrile Derivative) Inhibitor->ActiveSite Competitively Blocks

Caption: Competitive inhibition of tyrosinase by malononitrile derivatives.

Comparative Efficacy: A Data-Driven Analysis

The efficacy of a tyrosinase inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency. It is crucial to note that IC50 values can vary between studies due to different assay conditions (e.g., enzyme source, substrate concentration); therefore, comparison with a standard positive control run under the same conditions is essential for reliable interpretation.[1][5]

The following table compares the inhibitory activity of a potent 2-(anilinomethylene)malononitrile derivative against well-established tyrosinase inhibitors, kojic acid and arbutin.

CompoundTypeTarget EnzymeIC50 Value (µM)Reference
2-(3,4-dihydroxybenzylidene)malononitrile SyntheticMushroom Tyrosinase17.05 [3]
Kojic AcidNatural (Fungal)Mushroom Tyrosinase30.6 - 182.7[3][6][7][8]
β-ArbutinNatural (Plant)Mushroom Tyrosinase700 - 1687[9][10][11]
α-ArbutinSyntheticMushroom Tyrosinase~6500[10]

As the data clearly indicates, the 2-(3,4-dihydroxybenzylidene)malononitrile derivative exhibits significantly higher potency (a lower IC50 value) than both kojic acid and arbutin, establishing it as a strong candidate for further investigation.[3]

Structure-Activity Relationship (SAR)

The inhibitory potency of 2-(anilinomethylene)malononitrile derivatives is highly dependent on the nature and position of substituents on the phenyl (anilino) ring. Analysis of various synthesized derivatives has elucidated a clear structure-activity relationship (SAR).

A key finding is that the presence of hydroxyl (-OH) groups on the phenyl ring is essential for potent tyrosinase inhibition .[3]

  • Number of Hydroxyl Groups: Derivatives with two hydroxyl groups (dihydroxy) are generally more potent than those with one or none.

  • Position of Hydroxyl Groups: The catechol-like 3,4-dihydroxy substitution pattern, as seen in the most active compound (BMN11), appears to be optimal.[3] This structure mimics the natural substrate L-DOPA, which likely enhances its affinity for the enzyme's active site.

  • Other Substituents: Derivatives with methoxy (-OCH3), ethoxy (-OCH2CH3), or bromo (-Br) groups, in the absence of hydroxyl groups, show significantly weaker or no inhibitory activity.[3][4]

This SAR underscores the importance of the catechol moiety for effective binding and inhibition, providing a rational basis for the future design of even more potent analogs.

cluster_substituents Substituent Effects on Phenyl Ring Core Core Scaffold (2-Anilinomethylene malononitrile) High 3,4-Dihydroxy (-OH) Core->High High Potency (Low IC50) Medium Single -OH Core->Medium Medium Potency Low Methoxy (-OCH3) Bromo (-Br) Core->Low Low / No Potency (High IC50)

Caption: Structure-Activity Relationship (SAR) for tyrosinase inhibition.

Standardized Experimental Protocol: In Vitro Tyrosinase Inhibition Assay

To ensure reproducibility and enable cross-laboratory comparisons, a standardized protocol is essential. The following describes a robust method for assessing the diphenolase activity of mushroom tyrosinase using L-DOPA as the substrate.

Pillar of Trustworthiness: This protocol is a self-validating system. It includes a negative control (no inhibitor) to establish baseline enzyme activity and a positive control (e.g., kojic acid) to confirm the assay is performing correctly and to provide a benchmark for the potency of the test compound.

5.1. Materials and Reagents

  • Mushroom Tyrosinase (EC 1.14.18.1), e.g., 1000 U/mL stock in phosphate buffer.

  • L-DOPA (L-3,4-dihydroxyphenylalanine).

  • Sodium Phosphate Buffer (e.g., 50 mM, pH 6.8).

  • Test Inhibitor (2-(anilinomethylene)malononitrile derivative).

  • Positive Control (e.g., Kojic Acid).

  • Dimethyl Sulfoxide (DMSO) for dissolving compounds.

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at ~475 nm.

5.2. Solution Preparation

  • Phosphate Buffer: Prepare 50 mM sodium phosphate buffer and adjust the pH to 6.8.[12]

  • Enzyme Solution: Prepare a working solution of mushroom tyrosinase (e.g., 100 U/mL) in cold phosphate buffer immediately before use. Keep on ice.[12]

  • Substrate Solution: Prepare a 10 mM L-DOPA solution in phosphate buffer. Prepare this solution fresh as it can auto-oxidize.[12][13]

  • Inhibitor Stock Solutions: Prepare stock solutions of the test compound and kojic acid in DMSO (e.g., 10 mM). Create a dilution series in phosphate buffer to achieve the desired final assay concentrations.

5.3. Assay Procedure (96-well plate format)

  • Plate Setup: To each well, add the following in order:

    • Test Wells: 40 µL phosphate buffer + 20 µL test inhibitor dilution + 20 µL tyrosinase solution.

    • Positive Control Wells: 40 µL phosphate buffer + 20 µL kojic acid dilution + 20 µL tyrosinase solution.

    • Negative Control (100% activity): 60 µL phosphate buffer + 20 µL tyrosinase solution.

    • Blank Wells (for background correction): Add corresponding components but replace the enzyme solution with buffer.

  • Pre-incubation: Incubate the plate at 25°C or 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[12][14]

  • Reaction Initiation: Add 20 µL of the L-DOPA substrate solution to all wells to start the reaction. The final volume in each well should be 100 µL.[12]

  • Absorbance Measurement: Immediately begin measuring the absorbance at 475 nm (for dopachrome formation) every minute for 10-20 minutes using a microplate reader.[15][16]

5.4. Data Analysis

  • Calculate Reaction Rate: Determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min) for each well.

  • Calculate Percentage Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 Where V_control is the rate of the negative control and V_inhibitor is the rate in the presence of the inhibitor.[12]

  • Determine IC50: Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Start Start: Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitors) Step1 Dispense Buffer, Inhibitor, and Enzyme into 96-well plate Start->Step1 Step2 Pre-incubate plate (e.g., 10 min at 25°C) Step1->Step2 Step3 Initiate Reaction: Add L-DOPA Substrate Step2->Step3 Step4 Measure Absorbance at 475 nm (Kinetic Read for 10-20 min) Step3->Step4 Step5 Data Analysis: Calculate Reaction Rates (V) Step4->Step5 Step6 Calculate % Inhibition vs. Control Step5->Step6 End End: Determine IC50 value Step6->End

Caption: Standard experimental workflow for the tyrosinase inhibition assay.

Conclusion and Future Perspectives

The available evidence strongly supports that 2-(anilinomethylene)malononitrile derivatives are a class of highly potent, competitive tyrosinase inhibitors. The lead compound, 2-(3,4-dihydroxybenzylidene)malononitrile, demonstrates superior in vitro efficacy compared to industry standards like kojic acid.[3] The well-defined structure-activity relationship, centered on the critical role of a catechol-like moiety, provides a clear roadmap for rational drug design to further optimize potency and selectivity.

While these in vitro results are compelling, the progression from a promising compound to a viable cosmetic or pharmaceutical agent requires further validation. Future research should focus on:

  • Human Tyrosinase Selectivity: Confirming high potency against human tyrosinase, as mushroom tyrosinase can sometimes yield different results.[1]

  • Cellular Efficacy: Expanding on initial studies to thoroughly evaluate the ability of these compounds to reduce melanin production in human melanocyte cell cultures.[3]

  • Safety and Cytotoxicity: Conducting comprehensive toxicological studies to ensure the compounds are non-irritating and non-cytotoxic to skin cells.[3]

  • Stability and Formulation: Assessing the chemical stability of the derivatives in cosmetic formulations and their ability to penetrate the stratum corneum to reach the target melanocytes.

References

  • Kaya, S., et al. (2022). Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins. PMC. Available at: [Link]

  • Boo, Y. C. (2021). Arbutin as a Skin Depigmenting Agent with Antimelanogenic and Antioxidant Properties. MDPI. Available at: [Link]

  • Lee, B., et al. (2017). 2-(3, 4-dihydroxybenzylidene)malononitrile as a novel anti-melanogenic compound. PMC. Available at: [Link]

  • MDPI. (2021). Arbutin. Encyclopedia. Available at: [Link]

  • Kai, H., & Matsuno, K. (2015). Assessment of the Effect of Arbutin Isomers and Kojic Acid on Melanin Production, Tyrosinase Activity, and Tyrosinase Expression. Planta Medica Letters. Available at: [Link]

  • ResearchGate. (n.d.). The IC50 values of the tyrosinase inhibitory activity of kojic acid... Available at: [Link]

  • Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. PMC. Available at: [Link]

  • Sadeghi-Aliabadi, H., & Ghasemi, A. (2010). Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid. PMC. Available at: [Link]

  • EMBL-EBI. (n.d.). Assay: Inhibition of mushroom tyrosinase using L-DOPA as substrate... ChEMBL. Available at: [Link]

  • ResearchGate. (2023). Tyrosinase inhibitory activity. Available at: [Link]

  • ResearchGate. (n.d.). Substitution pattern of the 2-(substituted benzylidene)malononitrile derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Benzylidenemalononitrile compounds as activators of cell resistance... Available at: [Link]

  • Academia.edu. (n.d.). Screening of plant parts for anti-tyrosinase activity... Available at: [Link]

  • Food Technology and Biotechnology. (n.d.). The Tyrosinase Produced by Lentinula boryana... Available at: [Link]

  • ResearchGate. (n.d.). IC 50 values for selected compounds versus DO activity of human tyrosinase. Available at: [Link]

  • PMC. (2025). Design, Synthesis, and Antioxidant and Anti-Tyrosinase Activities of (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one Analogs. Available at: [Link]

  • MDPI. (2023). Tyrosinase Inhibitors: A Perspective. Available at: [Link]

  • eScholarship. (n.d.). Tyrosinase inhibitors identified from phytochemicals... Available at: [Link]

  • MDPI. (2025). Small-Molecule Tyrosinase Inhibitors for Treatment of Hyperpigmentation. Available at: [Link]

  • Semantic Scholar. (2023). Tyrosinase Inhibitors: A Perspective. Available at: [Link]

  • Brieflands. (2013). Kinetic of Mushroom Tyrosinase Inhibition by Benzaldehyde Derivatives. Available at: [Link]

  • PMC. (n.d.). Anilino-1,4-naphthoquinones as potent mushroom tyrosinase inhibitors... Available at: [Link]

Sources

Validation

Beyond the Ring: A Comparative Guide to Malononitrile-Based Bioorthogonal Ligations

Topic: Comparison of bioorthogonal reactions using malononitrile derivatives (TAMM & MAAD) Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary:...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparison of bioorthogonal reactions using malononitrile derivatives (TAMM & MAAD) Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Rise of Linear Warheads

For over a decade, the bioorthogonal landscape has been dominated by strained rings (trans-cyclooctenes, cyclooctynes) and nitrogen-rich heterocycles (tetrazines, azides). While effective, these "gold standards" often suffer from poor atom economy, steric bulk, or hydrolytic instability.

This guide analyzes an emerging class of Malononitrile-based Bioorthogonal Reactions , specifically focusing on two breakthrough methodologies:

  • TAMM Condensation: Reaction of 2-((alkylthio)(aryl)methylene)malononitrile with 1,2-aminothiols.[1][2][3]

  • MAAD Ligation: Catalyst-free addition of malononitrile to azodicarboxylates.[4]

These linear, electron-deficient warheads offer a compelling alternative: they are sterically minimal, synthetically accessible, and exhibit tunable fluorogenic properties upon ligation.

Mechanistic Deep Dive

The TAMM Condensation (CBT-Cys Analog)

The System: A reaction between a T hioA rylM ethylene M alononitrile (TAMM) probe and an N-terminal cysteine (or 1,2-aminothiol). The Mechanism: Unlike simple Michael additions, this reaction follows a cascade: Thiol-vinyl sulfide exchange


 Intramolecular cyclization 

Elimination of dicyanomethanide.[2] Result: Formation of a stable 2-aryl-4,5-dihydrothiazole (ADT) linkage.[1][2][3]

TAMM_Mechanism TAMM TAMM Probe (Vinyl Sulfide) Inter1 Intermediate A (Thiol Exchange) TAMM->Inter1 + Cys (-RSH) Cys 1,2-Aminothiol (N-term Cys) Cys->Inter1 Inter2 Intermediate B (Cyclization) Inter1->Inter2 Intramolecular Amine Attack Product ADT Product (Stable Thiazole) Inter2->Product Elimination Byproduct Dicyanomethanide (Eliminated) Inter2->Byproduct Leaving Group

Figure 1: Mechanistic pathway of the TAMM condensation.[2][3] The reaction is driven by the irreversible elimination of the stable dicyanomethanide anion.

The MAAD Ligation

The System: Direct addition of an activated M alononitrile to an A zoD icarboxylate (MAAD). The Mechanism: A concerted addition where the acidic C-H of the malononitrile adds across the azo (


) bond.
Key Feature:  It requires no catalyst and proceeds in aqueous media, a rarity for C-C bond formation involving active methylenes.

Comparative Analysis: Malononitriles vs. The Gold Standards

The following table contrasts TAMM and MAAD against the industry standards: Tetrazine Ligation (IEDDA) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Table 1: Performance Matrix
FeatureTAMM Condensation MAAD Ligation Tetrazine / TCO (IEDDA) SPAAC (DBCO/Azide)
Reaction Rate (

)

(Optimized)



Steric Footprint Small (Linear)Very Small (Linear)Large (Bulky TCO ring)Medium (Bulky Cyclooctyne)
Stability High (Thiol-exchange resistant variants)Moderate (Azo can be reduced)Low (TCO isomerizes; Tz degrades)High
Atom Economy Moderate (Loses dicyanomethanide)100% (Addition reaction)High (Only

lost)
100%
Selectivity Specific to 1,2-aminothiolsSpecific to AzodicarboxylatesBioorthogonal (Alkene specific)Bioorthogonal (Azide specific)
Fluorogenicity Yes (Turn-on upon cyclization)Variable (Depends on scaffold)Yes (Quenching to Fluorescent)No (Usually requires FRET)
Critical Insights for Researchers
  • Choose TAMM when: You are targeting N-terminal cysteines on proteins or peptides.[1][2][3] It offers a "seamless" ligation that mimics native peptide architecture better than the bulky triazoles of Click chemistry. The reaction rate of optimized TAMM probes (

    
    ) rivals slower Tetrazine pairs.
    
  • Choose MAAD when: You need a small, synthetically simple handle for nucleic acid or protein labeling that is orthogonal to both Azide and Tetrazine chemistries (allowing for tri-orthogonal labeling).

  • Choose Tetrazine when: Speed is the only metric that matters (e.g., intracellular imaging of low-abundance targets).

Experimental Protocols

Protocol: Synthesis of a TAMM Probe

Note: This protocol synthesizes a basic TAMM derivative for protein labeling.

Reagents: Malononitrile, Aryl isothiocyanate, Alkyl halide (Methyl iodide), Base (NaH or DBU).

  • Enolate Formation: Dissolve malononitrile (1.0 eq) in dry THF at 0°C. Add NaH (1.1 eq) carefully. Stir for 15 min.

  • Addition: Dropwise add the aryl isothiocyanate (1.0 eq). The solution will turn yellow/orange (formation of thioamide intermediate). Stir for 1h at RT.

  • Methylation: Cool back to 0°C. Add Methyl iodide (1.1 eq). Stir for 30 min.

  • Workup: Quench with water, extract with EtOAc. The product, 2-((methylthio)(aryl)methylene)malononitrile , is usually a stable solid.

  • Validation: Verify by NMR. The characteristic vinyl sulfide peak and nitrile stretch (IR

    
    ) are diagnostic.
    
Protocol: Live-Cell Labeling with MAAD

Objective: Labeling an Azodicarboxylate-tagged protein expressed on the cell surface.

  • Preparation: Treat cells expressing the target protein with the Azodicarboxylate-NHS ester (10

    
    ) for 15 min to install the "handle". Wash 3x with PBS.
    
  • Labeling: Add the Malononitrile-Fluorophore conjugate (e.g., Cy5-Malononitrile) at 50

    
     in PBS (pH 7.4).
    
  • Incubation: Incubate for 30–60 minutes at 37°C.

    • Expert Tip: Unlike Tetrazine ligations which are instant, MAAD requires slightly longer incubation. Ensure the buffer pH is strictly neutral; acidic pH slows the nucleophilic addition.

  • Imaging: Wash cells 3x with PBS to remove excess probe. Image immediately using standard Confocal Microscopy settings for Cy5.

Decision Workflow

Use this logic flow to select the appropriate bioorthogonal tool for your specific application.

Decision_Tree Start Start: Select Bioorthogonal Pair TargetType What is your primary target? Start->TargetType Protein Protein / Peptide TargetType->Protein GlycanLipid Glycan / Lipid / Metabolite TargetType->GlycanLipid SiteSpec Is site-specificity (N-term) required? Protein->SiteSpec SmallTag Must the tag be minimal? GlycanLipid->SmallTag YesSite Use TAMM Condensation (Target N-term Cys) SiteSpec->YesSite Yes NoSite Is the target low abundance? SiteSpec->NoSite No Fast Use Tetrazine/TCO (High Speed) NoSite->Fast Yes (<1 μM) Stable Use SPAAC or MAAD (Stability/Orthogonality) NoSite->Stable No (>1 μM) UseAzide Use Azide (SPAAC) (Smallest Handle) SmallTag->UseAzide Yes (Metabolic Incorp.) UseMalo Use MAAD (Linear, Tunable) SmallTag->UseMalo No (Chemical Labeling)

Figure 2: Decision matrix for selecting bioorthogonal reagents. TAMM is prioritized for site-specific protein chemistry, while MAAD serves as a robust alternative for general labeling.

References

  • Condensation of 2-((Alkylthio)(aryl)methylene)malononitrile with 1,2-Aminothiol as a Novel Bioorthogonal Reaction. Journal of the American Chemical Society, 2020.

  • A catalyst-free bioorthogonal reaction for malononitrile addition to azodicarboxylates. Nature Communications, 2025.

  • Bioorthogonal Chemistry: Recent Progress and Future Directions. PMC, 2011.

  • Inverse electron demand Diels–Alder (IEDDA) reactions in bioorthogonal chemistry. Chemical Reviews, 2021.

Sources

Comparative

A Comparative Guide to the Anti-Melanogenic Activity of 2-(Anilinomethylene)malononitrile Compounds

For Researchers, Scientists, and Drug Development Professionals In the quest for novel and effective agents to manage hyperpigmentation, a class of organic molecules known as 2-(anilinomethylene)malononitrile compounds h...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel and effective agents to manage hyperpigmentation, a class of organic molecules known as 2-(anilinomethylene)malononitrile compounds has emerged as a promising candidate. This guide provides a comprehensive evaluation of their anti-melanogenic activity, offering a direct comparison with established tyrosinase inhibitors, kojic acid and arbutin. We delve into the underlying mechanism of action, present supporting experimental data, and provide detailed protocols for the key assays used in this evaluation.

The Challenge of Hyperpigmentation and the Role of Tyrosinase

Melanin, the primary determinant of skin, hair, and eye color, is produced through a process called melanogenesis. While essential for protecting the skin from harmful ultraviolet (UV) radiation, its overproduction can lead to various hyperpigmentary disorders such as melasma, age spots, and post-inflammatory hyperpigmentation.

The key enzyme regulating the rate-limiting steps of melanogenesis is tyrosinase.[1] This copper-containing enzyme catalyzes the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone. Consequently, the inhibition of tyrosinase is a primary strategy in the development of skin-lightening and anti-pigmentation agents.

2-(Anilinomethylene)malononitrile Compounds: A New Frontier in Tyrosinase Inhibition

Recent research has highlighted the potential of 2-(substituted benzylidene)malononitrile derivatives as potent tyrosinase inhibitors.[2] These compounds have been synthesized and evaluated for their ability to suppress melanin production, with certain derivatives demonstrating remarkable efficacy.

Mechanism of Action: Competitive Inhibition of Tyrosinase

The anti-melanogenic activity of 2-(anilinomethylene)malononitrile compounds stems from their ability to directly interact with and inhibit the tyrosinase enzyme. Molecular docking studies have revealed that these compounds can bind to the active site of tyrosinase.[2] This binding is stabilized by the formation of hydrogen bonds and hydrophobic interactions with key amino acid residues within the enzyme's binding pocket.[2] Kinetic analyses, including Lineweaver-Burk and Cornish-Bowden plots, have further elucidated that these compounds act as competitive inhibitors of tyrosinase.[2] This means they compete with the natural substrate, L-tyrosine, for binding to the active site, thereby blocking the initial steps of melanin synthesis.

The following diagram illustrates the signaling pathway of melanogenesis and the point of intervention for tyrosinase inhibitors like 2-(anilinomethylene)malononitrile compounds.

Melanogenesis_Pathway UV UV Radiation / α-MSH MC1R MC1R UV->MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene Tyrosinase Tyrosinase (Enzyme) Tyrosinase_Gene->Tyrosinase Transcription & Translation L_DOPA L-DOPA Tyrosinase->L_DOPA Dopaquinone Dopaquinone Tyrosinase->Dopaquinone L_Tyrosine L-Tyrosine L_Tyrosine->L_DOPA Hydroxylation L_DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Inhibitor 2-(Anilinomethylene)malononitrile Compounds Inhibitor->Tyrosinase Competitive Inhibition

Caption: Melanogenesis signaling pathway and the inhibitory action of 2-(anilinomethylene)malononitrile compounds.

Comparative Performance Analysis

To objectively evaluate the anti-melanogenic potential of 2-(anilinomethylene)malononitrile compounds, their performance was benchmarked against kojic acid and arbutin, two widely recognized tyrosinase inhibitors used in the cosmetics and pharmaceutical industries.

A study synthesizing and evaluating twelve novel 2-(substituted benzylidene)malononitrile derivatives identified 2-(3,4-dihydroxybenzylidene)malononitrile (BMN11) as the most potent inhibitor of mushroom tyrosinase, with an IC50 value of 17.05 μM.[2] In the same study, BMN11 was shown to significantly decrease melanin accumulation in B16F10 melanoma cells without exhibiting cytotoxicity.[2]

Compound/AgentTyrosinase Inhibition (IC50)Melanin Content in B16F10 CellsCytotoxicity in B16F10 Cells
2-(3,4-dihydroxybenzylidene)malononitrile (BMN11) 17.05 μM [2]Notably decreased α-MSH-induced melanin accumulation[2]No toxicity observed[2]
Kojic Acid13.14 µg/mL (~92.4 µM)[3]Significant reduction in melanin content[4]Generally considered safe, but can cause skin irritation[5]
ArbutinEC50 for melanin biosynthesis of 111 µM (with cytotoxicity)[6]Effective inhibitor of melanogenesis[7]Can be cytotoxic at higher concentrations[6]

Note: Direct comparison of IC50 values should be approached with caution due to potential variations in experimental conditions across different studies. The data presented here is for illustrative purposes.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments used to evaluate the anti-melanogenic activity of 2-(anilinomethylene)malononitrile compounds.

Mushroom Tyrosinase Inhibition Assay

This assay colorimetrically measures the inhibition of mushroom tyrosinase activity.

Tyrosinase_Assay_Workflow Start Start Prep_Solutions Prepare Solutions: - Test Compounds - Kojic Acid (Positive Control) - Mushroom Tyrosinase - L-DOPA Start->Prep_Solutions Add_Reagents Add to 96-well plate: - Phosphate Buffer - Test Compound / Control - Tyrosinase Solution Prep_Solutions->Add_Reagents Pre_incubation Pre-incubate at 25°C for 10 min Add_Reagents->Pre_incubation Add_Substrate Add L-DOPA solution to initiate reaction Pre_incubation->Add_Substrate Incubate Incubate at 37°C for 20 min Add_Substrate->Incubate Measure_Abs Measure absorbance at 475 nm Incubate->Measure_Abs Calculate Calculate % Inhibition and IC50 Measure_Abs->Calculate End End Calculate->End

Caption: Workflow for the mushroom tyrosinase inhibition assay.

Protocol:

  • Prepare Solutions:

    • Test compounds and Kojic Acid (positive control) are dissolved in DMSO and then diluted with 50 mM potassium phosphate buffer (pH 6.5).

    • Mushroom tyrosinase (Sigma-Aldrich) is dissolved in phosphate buffer to a concentration of 1000 U/mL.

    • L-DOPA (Sigma-Aldrich) is dissolved in phosphate buffer to a concentration of 10 mM.

  • Assay Procedure:

    • In a 96-well microplate, add 140 μL of phosphate buffer, 20 μL of the test compound solution, and 20 μL of the tyrosinase solution.

    • Pre-incubate the mixture at 25°C for 10 minutes.

    • Initiate the reaction by adding 20 μL of the L-DOPA solution.

    • Incubate the plate at 37°C for 20 minutes.

    • Measure the absorbance at 475 nm using a microplate reader.

  • Data Analysis:

    • The percentage of tyrosinase inhibition is calculated as: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control (without test compound) and A_sample is the absorbance of the reaction with the test compound.

    • The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined from a dose-response curve.

Melanin Content Assay in B16F10 Melanoma Cells

This assay quantifies the melanin content in cultured melanoma cells after treatment with the test compounds.

Melanin_Assay_Workflow Start Start Seed_Cells Seed B16F10 cells in a 6-well plate (5 x 10^4 cells/well) Start->Seed_Cells Incubate_24h Incubate for 24 h Seed_Cells->Incubate_24h Treat_Cells Treat cells with test compounds and α-MSH (to stimulate melanogenesis) Incubate_24h->Treat_Cells Incubate_72h Incubate for 72 h Treat_Cells->Incubate_72h Harvest_Cells Wash with PBS and harvest cells Incubate_72h->Harvest_Cells Lyse_Cells Lyse cells with 1 N NaOH containing 10% DMSO Harvest_Cells->Lyse_Cells Solubilize Incubate at 80°C for 1 h to solubilize melanin Lyse_Cells->Solubilize Measure_Abs Measure absorbance at 405 nm Solubilize->Measure_Abs Calculate Calculate relative melanin content Measure_Abs->Calculate End End Calculate->End

Caption: Workflow for the melanin content assay in B16F10 cells.

Protocol:

  • Cell Culture and Treatment:

    • Seed B16F10 melanoma cells in a 6-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds in the presence of α-melanocyte-stimulating hormone (α-MSH) to induce melanogenesis.

    • Incubate the cells for an additional 72 hours.

  • Melanin Extraction and Quantification:

    • After incubation, wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells by adding 1 N NaOH containing 10% DMSO.

    • Incubate the lysate at 80°C for 1 hour to solubilize the melanin.

    • Measure the absorbance of the supernatant at 405 nm using a microplate reader.

  • Data Analysis:

    • The melanin content is expressed as a percentage relative to the untreated control group.

Cellular Toxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

MTT_Assay_Workflow Start Start Seed_Cells Seed B16F10 cells in a 96-well plate (1 x 10^4 cells/well) Start->Seed_Cells Incubate_24h Incubate for 24 h Seed_Cells->Incubate_24h Treat_Cells Treat cells with various concentrations of test compounds Incubate_24h->Treat_Cells Incubate_48h Incubate for 48 h Treat_Cells->Incubate_48h Add_MTT Add MTT solution to each well Incubate_48h->Add_MTT Incubate_4h Incubate for 4 h to allow formazan formation Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Abs Measure absorbance at 570 nm Add_Solubilizer->Measure_Abs Calculate Calculate % cell viability and CC50 Measure_Abs->Calculate End End Calculate->End

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Culture and Treatment:

    • Seed B16F10 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds.

    • Incubate for an additional 48 hours.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Cell viability is expressed as a percentage relative to the untreated control.

    • The CC50 value (the concentration of the compound that causes a 50% reduction in cell viability) can be determined from the dose-response curve.

Conclusion

2-(Anilinomethylene)malononitrile compounds represent a promising new class of anti-melanogenic agents. Their mechanism of action, centered on the competitive inhibition of tyrosinase, provides a solid foundation for their development as treatments for hyperpigmentation disorders. The lead compound, 2-(3,4-dihydroxybenzylidene)malononitrile (BMN11), has demonstrated superior tyrosinase inhibitory activity compared to kojic acid in initial studies, coupled with a favorable safety profile in vitro. Further research, including more extensive comparative studies and in vivo evaluations, is warranted to fully elucidate the therapeutic potential of this exciting class of molecules. This guide provides the foundational knowledge and experimental framework for researchers to further explore and develop these compounds for dermatological and cosmetic applications.

References

  • Lee, J. H., et al. (2017). 2-(3, 4-dihydroxybenzylidene)malononitrile as a novel anti-melanogenic compound. Oncotarget, 8(58), 98676–98687. [Link]

  • Evaluation of Antioxidant and Anti-Melanogenic Activity of Different Extracts of Aerial Parts of N. Sintenisii in Murine Melanoma B16F10 Cells. (2017). Iranian Journal of Pharmaceutical Research, 16(4), 1547–1556. [Link]

  • Thong, H. Y., et al. (2013). Melanin content in B16/F10 melanoma cells exposed to T. chebula extract with UVA irradiation. Journal of cosmetic science, 64(2), 113–125. [Link]

  • Kataev, E. A., et al. (2021). Analysis of Kojic Acid Derivatives as Competitive Inhibitors of Tyrosinase: A Molecular Modeling Approach. International Journal of Molecular Sciences, 22(10), 5183. [Link]

  • Skoniecka, M., et al. (2021). Melanization as unfavorable factor in amelanotic melanoma cell biology. Postepy dermatologii i alergologii, 38(1), 70–78. [Link]

  • Kumar, A., et al. (2018). Malononitrile-activated synthesis and anti-cholinesterase activity of styrylquinoxalin-2(1H)-ones. RSC Advances, 8(40), 22485–22492. [Link]

  • Kataev, E. A., et al. (2021). Analysis of Kojic Acid Derivatives as Competitive Inhibitors of Tyrosinase: A Molecular Modeling Approach. ResearchGate. [Link]

  • El-Gohary, N. S. (2019). The Chemistry of Malononitrile and its derivatives. International Journal of Scientific & Engineering Research, 10(8), 1-10. [Link]

  • Lee, J. H., et al. (2020). Synthesis and Biological Evaluation of the Anti-Melanogenesis Effect of Coumaric and Caffeic Acid-Conjugated Peptides in Human Melanocytes. Frontiers in Chemistry, 8, 583. [Link]

  • Coricovac, D., et al. (2022). IN VITRO INSIGHTS REGARDING THE ROLE OF MELANIN IN MELANOMA CELLS' RESPONSE TO BETULINIC ACID TREATMENT. Farmacia, 70(1), 123-131. [Link]

  • Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279–309. [Link]

  • Kim, H. J., et al. (2019). Evaluation and Optimization of the Anti-Melanogenic Activity of 1-(2-Cyclohexylmethoxy-6-hydroxy-phenyl)-3-(4-hydroxymethyl-phenyl)-propenone Derivatives. Molecules, 24(7), 1432. [Link]

  • Lee, K. T., et al. (2017). In-vitro studies on antioxidant, anti-melanogenic and anti-wrinkle effects of medicinal plant Glycyrrhiza uralensis. Journal of Environmental Biology, 38(5), 1017-1022. [Link]

  • Ekawardhani, S., et al. (2025). Development of a Melanogenesis Cell Model Using B16F10 Melanoma Cell Line with μDrop Method for Melanin Content Measurement. Molecular and Cellular Biomedical Sciences, 9(1), 22-29. [Link]

  • Sastri, K. T., et al. (2025). The melanin content of B16F10 melanoma cells treated with blank niosomal F2 dispersion, GA, and GAN. Biomedicine & Pharmacotherapy, 181, 117678. [Link]

  • Sari, D. R. T. P., et al. (2019). Molecular Docking Studies of Arbutin Derivatives as Tyrosinase Inhibitors. International Journal of Bioscience, Biochemistry and Bioinformatics, 9(3), 188-193. [Link]

  • Sharifi, M., et al. (2015). Docking studies of some novel Kojic acid Derivatives as possible tyrosinase inhibitors. Biomedical and Pharmacology Journal, 8(2), 535-545. [Link]

  • Pyo, J. H., et al. (2021). Inhibitory Effects of Cycloheterophyllin on Melanin Synthesis. Molecules, 26(9), 2496. [Link]

  • Lee, H. J., et al. (2019). Evaluation and Comparison of the Antimelanogenic Properties of Different Solvent Fractionated Cnidium japonicum Extracts in B16F10 Murine Melanoma Cells. Journal of the Korean Society of Food Science and Nutrition, 48(1), 1-9. [Link]

  • Lim, T. K., et al. (2017). In vitro anti-melanogenic effect of Perilla frutescens leaf extracts. Iranian Journal of Basic Medical Sciences, 20(4), 457-462. [Link]

  • Abbasi, F., et al. (2016). Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid. Journal of Reports in Pharmaceutical Sciences, 5(2), 105-111. [Link]

  • Park, J., et al. (2019). Quantitative analysis of melanin content in a three-dimensional melanoma cell culture. Scientific Reports, 9(1), 1032. [Link]

  • Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279–309. [Link]

  • Liu, T., et al. (2022). Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins. Antioxidants, 11(3), 502. [Link]

  • Reddy, K. S., et al. (2019). Synthesis, anticancer and antimitotic activity of analogues of podophyllotoxin on B16F10 melanoma cell lines and Allium cepa L. Biomedicine, 39(4), 512-519. [Link]

  • Kumar, D. S., et al. (2016). Evaluation of Ceiba pentandra (L.) Gaertner bark extracts for in vitro cytotoxicity on cancer cells and in vivo antitumor activity in solid and liquid tumor models. Journal of Ethnopharmacology, 187, 1-11. [Link]

  • Tchoukoua, A., et al. (2022). Identification of potential inhibitors of cutaneous Melanoma and Non-Melanoma skin cancer cells through in-vitro and in-silico screening of a small library of Phenolic compounds. bioRxiv. [Link]

  • Rodriguez-Lorbac, M., et al. (2021). In Vitro Effects of Selective COX and LOX Inhibitors and Their Combinations with Antineoplastic Drugs in the Mouse Melanoma Cell Line B16F10. International Journal of Molecular Sciences, 22(12), 6529. [Link]

Sources

Validation

Definitive Structural Characterization of 2-(Anilinomethylene)malononitrile Derivatives

Topic: X-ray diffraction analysis of 2-(Anilinomethylene)malononitrile derivatives Content Type: Publish Comparison Guide An Application Scientist’s Guide to Resolving the "Push-Pull" Enigma Executive Summary: The Struct...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: X-ray diffraction analysis of 2-(Anilinomethylene)malononitrile derivatives Content Type: Publish Comparison Guide

An Application Scientist’s Guide to Resolving the "Push-Pull" Enigma

Executive Summary: The Structural Ambiguity

2-(Anilinomethylene)malononitrile derivatives are a critical class of "push-pull" enamines, serving as versatile precursors for bioactive quinolines, pyrimidines, and fused heterocycles. Despite their synthetic utility, these molecules present a significant characterization challenge: Geometric Isomerism (E/Z) and Tautomeric Ambiguity .

In solution-state analysis (NMR), the rapid exchange of labile protons and the lack of vicinal protons on the fully substituted ethylene backbone often render stereochemical assignment speculative. This guide objectively compares X-ray Diffraction (XRD) against spectroscopic alternatives, demonstrating why Single Crystal XRD (SC-XRD) is not merely an option but the authoritative standard for validating these scaffolds.

Comparative Analysis: XRD vs. Spectroscopic Alternatives

For researchers in drug discovery, the cost of structural misassignment is high. Below is a comparative breakdown of how different analytical modalities perform specifically for the 2-(Anilinomethylene)malononitrile scaffold.

Table 1: Performance Matrix for Structural Elucidation
FeatureSingle Crystal XRD 1H NMR (Solution) FT-IR (Solid/Solution) Why XRD Wins Here
E/Z Isomer Assignment Definitive Ambiguous InferentialThe central C=C bond is trisubstituted. NMR lacks the vicinal

coupling constants required to distinguish cis/trans relationships definitively.
Intramolecular H-Bonding Direct Visualization Indirect (Chemical Shift)Indirect (Band Shift)XRD directly measures N...N or N...O distances (< 3.0 Å) and bond angles, proving the existence of "locked" planar conformations.
Tautomer Identification Atomic Resolution Fast Exchange AveragingAmbiguousDistinguishes between the enamine (NH-CH=C) and imine (N=CH-CH) forms by measuring C-N vs. C=N bond lengths.
Phase Purity High (if PXRD used) LowLowNMR detects impurities but cannot distinguish between polymorphs (crystal forms) which affect bioavailability.
The "E/Z" Blind Spot in NMR

In typical alkene analysis, the coupling constant (


) between vicinal protons tells you if substituents are cis (

Hz) or trans (

Hz).
  • The Problem: In 2-(Anilinomethylene)malononitriles, the double bond is substituted by a nitrile group, an aniline, and a hydrogen. There is no proton on the malononitrile carbon.

  • The Consequence: You observe a singlet for the vinylic proton. Without NOESY correlations (which can be weak or misleading due to rotation), assigning E vs. Z is guesswork.

  • The XRD Solution: XRD provides a direct spatial map. For these derivatives, the Z-isomer is frequently favored due to an intramolecular hydrogen bond between the amino NH and a nitrile nitrogen or an ortho-substituent on the ring [1, 2].

Critical Structural Insights from XRD Data

Analysis of crystallographic data for this series reveals consistent "Push-Pull" features that explain their reactivity.

A. The "Locked" Planar Conformation

XRD consistently reveals that these molecules are essentially planar. This is counter-intuitive for sterically crowded molecules but is explained by Resonance-Assisted Hydrogen Bonding (RAHB) .

  • Mechanism: The amino hydrogen (donor) forms a 6-membered intramolecular hydrogen bond with a carbonyl or nitro group if present on the aniline ring, or a 5-membered interaction with the nitrile nitrogen.

  • Data Point: Typical

    
     distances are 
    
    
    
    Å, significantly shorter than the sum of van der Waals radii [1].
B. Bond Length Alternation (BLA)

The "push-pull" nature (Aniline donor


 Nitrile acceptor) causes electron delocalization.
  • Observation: The formal

    
     double bond lengthens (approx. 
    
    
    
    Å), while the
    
    
    single bond shortens (
    
    
    Å), indicating significant double-bond character [3].
  • Implication: This delocalization lowers the rotational barrier in solution (complicating NMR) but rigidifies the molecule in the solid state, enhancing

    
    -stacking interactions.
    

Experimental Protocols

To ensure reproducibility and valid crystallographic data, follow this self-validating workflow.

Phase 1: Synthesis (Knoevenagel Condensation)
  • Reagents: Substituted aniline (10 mmol), Triethyl orthoformate (12 mmol), Malononitrile (10 mmol).

  • Solvent: Ethanol or Acetonitrile.

  • Procedure:

    • Reflux the aniline and triethyl orthoformate for 2 hours to form the intermediate imidate.

    • Add malononitrile and catalytic piperidine.[1]

    • Reflux for 3-4 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).

    • Cool to room temperature. The product often precipitates as a solid.

Phase 2: Crystal Growth (The Critical Step)

XRD requires single crystals of high quality (transparent, sharp edges, no cracks).

  • Method A: Slow Evaporation (Preferred)

    • Dissolve 20 mg of pure product in 5 mL of hot Ethanol or Acetonitrile .

    • Filter the solution through a 0.45

      
      m syringe filter into a clean vial (removes dust nucleation sites).
      
    • Cover with Parafilm and poke 3-5 small holes.

    • Store in a vibration-free, dark area at 20°C.

    • Timeline: 3-7 days.

  • Method B: Solvent Diffusion (For stubborn compounds)

    • Dissolve compound in a minimal amount of DCM or CHCl

      
       (inner vial).
      
    • Place inner vial in a larger jar containing Hexane (precipitant).

    • Seal the outer jar. Hexane will slowly diffuse into the DCM, forcing crystallization.

Phase 3: XRD Data Collection & Refinement[2]
  • Mounting: Select a crystal approx

    
     mm. Mount on a glass fiber or Kapton loop using cryo-oil.
    
  • Temperature: Collect data at 100 K (using a cryostream).

    • Reason: Reduces thermal vibration of the terminal nitrile groups, improving resolution of bond lengths.

  • Refinement Strategy:

    • Locate the amino N-H proton in the difference Fourier map. Do not geometrically fix this proton immediately; its position is the "smoking gun" for the tautomeric state and intramolecular H-bonding. Refine it isotropically first to confirm position.

Visualizing the Characterization Logic

The following diagram illustrates the decision-making process and the mechanistic "Push-Pull" logic revealed by XRD.

XRD_Logic Synthesis Synthesis: Knoevenagel Condensation Crude Crude Product (Mixture of E/Z?) Synthesis->Crude NMR 1H NMR Analysis Crude->NMR Crystallization Slow Evaporation (Ethanol/Acetonitrile) Crude->Crystallization Ambiguity Ambiguity: Singlet Peak (No J-coupling) Rapid H-Exchange NMR->Ambiguity Fails to distinguish XRD Single Crystal XRD (Mo K-alpha, 100K) Ambiguity->XRD Requires Resolution Crystallization->XRD Structure Definitive Structure Solution XRD->Structure Features Key Structural Features Revealed: 1. Z-Isomer Confirmation 2. Intramolecular H-Bond (N-H...N) 3. Bond Length Alternation Structure->Features

Figure 1: The analytical workflow demonstrating why NMR ambiguity necessitates XRD validation for this specific scaffold.

Case Study: The "Ortho" Effect

In a study of 2-[(2-methoxyanilino)methylene]malononitrile, NMR suggested a mixture of conformers due to the rotation of the methoxy group.

  • XRD Result: The crystal structure revealed a single Z-isomer .

  • Mechanism: An intramolecular Hydrogen Bond was found between the N-H and the Oxygen of the methoxy group (

    
    ).[2]
    
  • Outcome: This "lock" forced the methoxy group into a specific orientation that maximized planarity, a detail completely lost in the averaged NMR signal [4].

References

  • IUCr. (2005). 2-Anilinomethylene-3-oxobutanenitrile: an X-ray and density functional theory study. International Union of Crystallography. Link

  • Zheng, B., et al. (2020).[3] Syntheses and Crystal Structures of a Pair of Z-E Enaminonitrile Isomerisms. CCS Publishing. Link

  • Nesterov, V. N., et al. (2003).[2] [(2-Methoxyanilino)methylene]malononitrile.[2] Acta Crystallographica Section E. Link

  • Al-Adiwish, W. M., et al. (2019).[4] A Study X-ray Crystal Structure of Compound 2-[Methylthio(morpholino)methylene]malononitrile. American Journal of Quantum Chemistry and Molecular Spectroscopy. Link

Sources

Comparative

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 2-(Anilinomethylene)malononitrile

Introduction: The Imperative of Purity in Synthesis In the realm of chemical synthesis, particularly for applications in materials science and drug development, the successful synthesis of a target molecule is only the f...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Purity in Synthesis

In the realm of chemical synthesis, particularly for applications in materials science and drug development, the successful synthesis of a target molecule is only the first milestone. The true determinant of a compound's utility and reliability lies in its purity. This guide provides a comprehensive framework for assessing the purity of a newly synthesized batch of 2-(Anilinomethylene)malononitrile (AMN), a versatile building block known for its applications in the synthesis of dyes, pharmaceuticals, and photoactive materials.

The common route to AMN and its derivatives is a Knoevenagel-type condensation. While efficient, this reaction is not without its pitfalls, potentially introducing a variety of impurities including unreacted starting materials, side-products from competing reaction pathways, and residual solvents.[1][2] An uncharacterized or impure batch of AMN can lead to inconsistent experimental results, failed downstream reactions, and erroneous biological data. Therefore, a robust, multi-faceted analytical approach is not just recommended; it is essential for ensuring the validity and reproducibility of research.

This guide compares the primary analytical techniques for purity determination—High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS)—providing field-proven insights and detailed, self-validating protocols.

Understanding the Synthesis: A Map to Potential Impurities

The synthesis of 2-(Anilinomethylene)malononitrile typically involves the reaction of an aniline derivative with an activated form of malononitrile, often via an intermediate like an ethoxymethylene malononitrile, or directly with malononitrile under catalytic conditions.[3][4] Understanding this process allows us to anticipate the likely impurities that must be separated and quantified.

Common Impurities Include:

  • Starting Materials: Residual aniline and malononitrile.

  • Side-Products: Hydrolysis of the nitrile groups or the enamine functionality can occur, especially during aqueous workup.[3][5] Self-condensation or polymerization of malononitrile can also be a minor pathway.[6]

  • Solvent Residues: Solvents used during the reaction (e.g., ethanol, toluene) or purification (e.g., ethyl acetate, hexane) may be retained in the final product.

A logical workflow for purity assessment is crucial. It should begin with simple, preliminary checks and progress to more sophisticated, quantitative methods for confirmation and certification.

Purity_Assessment_Workflow cluster_0 Phase 1: Preliminary Checks cluster_1 Phase 2: High-Resolution Quantitative Analysis cluster_2 Phase 3: Confirmation & Reporting A Synthesized & Isolated 2-(Anilinomethylene)malononitrile B Thin-Layer Chromatography (TLC) A->B Qualitative Check C Melting Point Analysis B->C If single spot, proceed D HPLC-UV (Primary Purity Assay) C->D If sharp melt, proceed G Data Integration & Analysis D->G E Quantitative NMR (qNMR) (Absolute Purity & Structure) E->G F GC-MS (Residual Solvents & Volatiles) F->G H Purity Certification (Assigning Final Purity Value) G->H Orthogonal Method Agreement

Caption: A comprehensive workflow for assessing the purity of synthesized compounds.

Comparative Guide to Core Analytical Methodologies

No single technique can definitively establish purity. The principle of orthogonality—using multiple, dissimilar methods—is the cornerstone of a trustworthy assessment.[7] An impurity that co-elutes with the main peak in HPLC may be clearly visible in an NMR spectrum.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Profiling

For non-volatile, UV-active compounds like AMN, reversed-phase HPLC (RP-HPLC) is the gold standard for purity analysis due to its high resolving power, sensitivity, and precision.[7][8]

  • Expertise & Experience: The choice of a C18 column is logical due to the aromatic nature of AMN, promoting retention via hydrophobic interactions. A gradient elution using acetonitrile and water is effective because it can resolve compounds with a range of polarities, from polar starting materials to the less polar product. UV detection is ideal as the conjugated system in AMN results in strong chromophores. A wavelength of ~280-320 nm is typically a good starting point.

  • Trustworthiness: Method validation is non-negotiable for ensuring the reliability of HPLC data.[9][10] Key validation parameters, as stipulated by the International Council for Harmonisation (ICH) guidelines, must be assessed.[11]

Table 1: HPLC Method Validation Parameters & Acceptance Criteria

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can separate the analyte from impurities.Peak purity analysis (e.g., via DAD) shows no co-elution.[12]
Linearity Proportional relationship between signal and concentration.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Accuracy Closeness of the measured value to the true value.98.0% - 102.0% recovery of a spiked standard.[10]
Precision Agreement between repeated measurements.Relative Standard Deviation (RSD) ≤ 2.0%.[10]
Limit of Quantitation (LOQ) Lowest concentration that can be reliably quantified.Signal-to-noise ratio ≥ 10.
Range Concentration interval where the method is precise and accurate.Typically 80% to 120% of the target concentration.
Quantitative NMR (qNMR): The Power of Absolute Quantification

While often used for structural elucidation, NMR is an exceptionally powerful primary method for determining purity without the need for a reference standard of the analyte itself.[13][14] This is because the signal intensity is directly proportional to the number of nuclei, regardless of the molecule's structure.

  • Expertise & Experience: The key to qNMR is the use of a certified internal standard (IS) of known high purity (e.g., maleic acid, dimethyl sulfone). The IS must have a simple spectrum with at least one peak that is well-resolved from all analyte and impurity signals. By comparing the integral of a known number of protons from the analyte to the integral of a known number of protons from the IS, the absolute purity of the analyte can be calculated.

  • Trustworthiness: The self-validating nature of qNMR comes from its primary ratio measurement. The accuracy is directly tied to the purity of the internal standard and the accuracy of the weighings. Furthermore, the entire spectrum provides a holistic view, often revealing impurities that are not UV-active and thus invisible to HPLC-UV.[14]

Gas Chromatography-Mass Spectrometry (GC-MS): The Specialist for Volatiles

GC-MS is the ideal method for identifying and quantifying volatile and semi-volatile impurities, most notably residual solvents.[15]

  • Expertise & Experience: AMN itself may have limited thermal stability, potentially degrading in a hot GC inlet. Therefore, the primary use of GC-MS in this context is not for assaying the main component, but for a "residual solvent screen." A headspace GC-MS method is often employed, where the sample is heated in a sealed vial, and the vapor is injected. This protects the main component from thermal stress while efficiently analyzing the volatile solvents.

  • Trustworthiness: The mass spectrometer provides definitive identification of common solvents by matching their fragmentation patterns against established libraries (e.g., NIST). Quantification is achieved by creating a calibration curve for each potential solvent.

The choice of method depends on the specific question being asked. A logical decision-making process is key.

Method_Selection A Purity Assessment Goal B Determine % Purity of Main Component? A->B C Identify & Quantify Residual Solvents? A->C D Confirm Structure & Absolute Purity? A->D E Use Validated HPLC-UV Method B->E Yes F Use Headspace GC-MS Method C->F Yes G Use Quantitative NMR (qNMR) D->G Yes

Caption: Decision tree for selecting the appropriate analytical method.

Detailed Experimental Protocols

The following protocols are designed to be self-validating and provide a robust assessment of AMN purity.

Protocol 1: Validated RP-HPLC Method for Purity Assay
  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-20 min: 30% B to 90% B (linear).

      • 20-25 min: Hold at 90% B.

      • 25.1-30 min: Return to 30% B (re-equilibration).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection: DAD, 295 nm. Monitor 200-400 nm for peak purity analysis.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Sample Solution: Accurately weigh ~10 mg of synthesized AMN and dissolve in 10 mL of diluent for a 1.0 mg/mL stock. Further dilute to a working concentration of ~0.1 mg/mL.

  • Analysis and Calculation:

    • Inject the sample and integrate all peaks.

    • Calculate purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Protocol 2: qNMR for Absolute Purity Determination
  • Instrumentation: NMR spectrometer (≥400 MHz recommended for better resolution).

  • Materials:

    • Sample: ~15 mg of synthesized AMN, accurately weighed.

    • Internal Standard (IS): ~10 mg of a certified standard (e.g., Maleic Acid, purity ≥ 99.5%), accurately weighed.

    • Solvent: DMSO-d₆ (or other suitable deuterated solvent in which both sample and IS are soluble).

  • Procedure:

    • Combine the accurately weighed sample and IS in a single vial.

    • Dissolve the mixture in ~0.7 mL of the deuterated solvent.

    • Transfer the solution to an NMR tube.

    • Acquire a quantitative ¹H NMR spectrum. Crucially, ensure the relaxation delay (d1) is long enough (e.g., 5 times the longest T₁ value) for full relaxation of all relevant protons.

  • Data Processing and Calculation:

    • Carefully phase and baseline the spectrum.

    • Integrate a well-resolved signal from the analyte (AMN). Let's assume the vinyl proton signal is used (1 proton).

    • Integrate a well-resolved signal from the IS (e.g., the two vinyl protons of Maleic Acid).

    • Calculate purity using the following formula:

      • Purity (%) = ( (I_analyte / N_analyte) / (I_IS / N_IS) ) * ( (W_IS / W_analyte) * (MW_analyte / MW_IS) ) * P_IS

      • Where: I = Integral value, N = Number of protons for the integrated signal, W = Weight, MW = Molecular Weight, P_IS = Purity of the Internal Standard.

Summary of Method Comparison

Table 2: Objective Comparison of Analytical Methods for AMN Purity Assessment

FeatureHPLC-UVqNMRGC-MS
Primary Use Purity profiling, impurity quantificationAbsolute purity, structural confirmationResidual solvents, volatile impurities
Selectivity High (for chromophoric compounds)Very High (based on chemical shift)Very High (based on retention time & mass)
Sensitivity High (µg/mL to ng/mL)Moderate (mg/mL)Very High (ng/mL to pg/mL)
Quantification Relative (Area %), requires reference standard for absoluteAbsolute (Primary method), requires ISRelative, requires reference standards
Throughput HighModerateHigh
Limitations Requires impurities to be UV-activeLower sensitivity, requires pure ISAnalyte must be thermally stable/volatile

Conclusion

For routine quality control, a validated HPLC method serves as an excellent tool for profiling impurities and determining relative purity. However, for definitive certification of a new batch, this must be complemented by qNMR to provide an absolute purity value and confirm the structure, and by GC-MS to quantify residual solvents. By integrating these techniques, researchers can proceed with confidence, knowing their starting material is well-characterized and fit for purpose.

References

  • Analytical Method Validation: A Comprehensive Review of Current Practices.
  • Validation of Analytical Methods: A Review. Gavin Publishers.
  • Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews.
  • How to determine the purity of newly synthesized organic compound?
  • Validation of analytical methods for active constituents and agricultural products. Australian Pesticides and Veterinary Medicines Authority.
  • Determination of the Purity of o-Chlorobenzylidene Malononitrile by Multiple Analysis Methods. Chinese Journal of Applied Chemistry.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
  • Analytical method validation: A brief review. GSC Biological and Pharmaceutical Sciences.
  • Enaminones as Building Blocks in Heterocyclic Syntheses. Molecules.
  • The Chemistry of Enamines. Cambridge University Press.
  • Enamines – formation, properties, reactions, and mechanisms. Master Organic Chemistry.
  • Synthesis of enamines from secondary amines and carbonyl compounds. YouTube.
  • Synthesis of 2-(substituted-methylene)malononitriles.
  • Tandem Synthesis of Benzylidenemalononitrile Derivatives in/on Water under Visible Light.
  • Integrating Multivariate Analysis for Comprehensive Quality Assurance in Pharmaceutical Impurity Profiling. Longdom Publishing.
  • Comparative Guide to Purity Assessment of 2-Nitro-6-(pyridin-2-yl)
  • Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media. Toxics.

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Safety & Regulatory Compliance

Safety

2-(Anilinomethylene)malononitrile proper disposal procedures

Part 1: Executive Safety Directive (Immediate Action) Warning: Cyanide Generation Potential 2-(Anilinomethylene)malononitrile contains a gem-dicyanoalkene motif. While chemically distinct from simple inorganic cyanides,...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Directive (Immediate Action)

Warning: Cyanide Generation Potential 2-(Anilinomethylene)malononitrile contains a gem-dicyanoalkene motif. While chemically distinct from simple inorganic cyanides, hydrolysis under acidic conditions can release malononitrile, which may subsequently evolve Hydrogen Cyanide (HCN) gas.

Core Disposal Rule: NEVER mix this compound or its waste streams with acids or oxidizers . Maintain all liquid waste streams at pH ≥ 9 .

Emergency Spill Response (Small Scale < 10g)
  • Evacuate & Ventilate: Clear the immediate area.[1]

  • PPE: Double nitrile gloves, lab coat, safety goggles, and a NIOSH-approved respirator (if dust is visible).

  • Containment: Cover spill with a dry absorbent pad or vermiculite. Do not use water initially (prevents spread).

  • Neutralization: If safe, dampen the absorbent with a mild alkaline solution (10% Sodium Carbonate) to ensure stability.

  • Collection: Scoop into a wide-mouth high-density polyethylene (HDPE) jar. Label "TOXIC - NITRILE WASTE."

Part 2: Technical Profile & Hazard Analysis

To design a self-validating disposal protocol, we must understand the compound's reactivity profile.

Chemical Identity:

  • Systematic Name: 2-(Anilinomethylene)propanedinitrile[2]

  • Functional Class: Push-pull alkene / Enaminonitrile

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
  • Key Moiety: The exocyclic double bond (=CH-) connects an electron-donating aniline group to an electron-withdrawing malononitrile group.

Mechanism of Hazard (The "Why"):

  • Hydrolytic Instability: In the presence of aqueous acid, the enamine double bond hydrolyzes. This reverse-Knoevenagel reaction releases Aniline (toxic, sensitizer) and Malononitrile (highly toxic).

  • HCN Evolution: Free malononitrile (pK

    
     ~11) is relatively stable, but in strong acids or upon thermal decomposition, it can release cyanide ions or HCN gas.
    
  • Thermal Runaway: The dicyano group is energetic. Heating sealed waste containers can lead to rapid polymerization or explosion.

Physical Properties Summary

PropertyValue / CharacteristicImplication for Disposal
Physical State Solid (Yellow/Orange Crystals)Dust control is critical during packaging.
Solubility Low in water; Soluble in DMSO, AcetoneDo not flush down drains. Solvent waste requires segregation.
Reactivity Hydrolyzes in Acid; Stable in BaseCRITICAL: Keep waste streams Basic (pH > 9).
Incompatibility Strong Acids, Oxidizers (Bleach)Segregate from standard "Acid Waste" streams.

Part 3: Validated Disposal Workflows

The following workflows use a Segregation-First approach to prevent accidental hydrolysis.

Workflow Diagram: Waste Decision Tree

DisposalWorkflow Start Waste Generation 2-(Anilinomethylene)malononitrile PhaseCheck Determine Physical State Start->PhaseCheck SolidWaste Solid Waste (Pure compound, contaminated gloves/paper) PhaseCheck->SolidWaste Solid LiquidWaste Liquid Waste (Mother liquors, washing solvents) PhaseCheck->LiquidWaste Liquid SolidPack Double Bag in Polyethylene Place in HDPE Jar SolidWaste->SolidPack LabelSolid Label: 'TOXIC ORGANIC SOLID' 'Potential Cyanide Source' SolidPack->LabelSolid Incineration Final Disposal: High-Temperature Incineration LabelSolid->Incineration pHCheck Check pH LiquidWaste->pHCheck Acidic Acidic (pH < 7) pHCheck->Acidic Risk of HCN Basic Neutral/Basic (pH ≥ 7) pHCheck->Basic Stable Neutralize Adjust to pH 9-10 (Use NaOH or Na2CO3) Acidic->Neutralize Segregate Segregate into 'Cyanide-Compatible' Solvent Waste Basic->Segregate Neutralize->Segregate Segregate->Incineration

Caption: Decision tree for segregating solid and liquid waste streams to prevent acid-catalyzed hydrolysis.

Detailed Protocol A: Solid Waste Disposal

Applicability: Pure substance, contaminated weighing boats, gloves, and filter paper.

  • Primary Containment: Place the solid waste into a clear polyethylene bag (minimum 2 mil thickness).

  • Secondary Containment: Place the sealed bag into a wide-mouth HDPE screw-top jar. Do not use glass if possible, to prevent breakage during transport.

  • Labeling: Affix a hazardous waste label with the following specific text:

    • Contents: 2-(Anilinomethylene)malononitrile[2][3]

    • Hazards: Toxic, Irritant.[1][4][5][6]

    • Warning:DO NOT MIX WITH ACIDS.

  • Storage: Store in a designated "Toxic Solids" satellite accumulation area until pickup.

Detailed Protocol B: Liquid Waste (Mother Liquors)

Applicability: Reaction solvents (e.g., Ethanol, DMSO) containing the product.

  • pH Verification (The Self-Validating Step): Before adding to any waste container, dip a pH strip into the solution.

    • If pH < 9: Add saturated Sodium Carbonate (Na

      
      CO
      
      
      
      ) or 1M NaOH dropwise until pH is alkaline (9-10). This prevents the reversal of the formation reaction.
  • Container Selection: Use a dedicated solvent waste container (HDPE or Coated Glass).

  • Segregation:

    • Do NOT pour into "General Organic Waste" if that container receives acidic washes (e.g., from quenched acid chlorides).

    • Create a separate stream labeled: "Alkaline Organic Waste - Nitriles."

  • Decontamination of Glassware:

    • Rinse glassware with acetone. Collect this rinse as hazardous waste (Protocol B).

    • Soak glassware in a 10% Sodium Hypochlorite (Bleach) bath for 2 hours to oxidize trace residues. Note: Ensure no acid is present before adding bleach to prevent chlorine gas evolution.

Part 4: Regulatory & Compliance Framework

US EPA Classification (RCRA): While 2-(Anilinomethylene)malononitrile is not explicitly listed as a P-listed waste, it should be managed conservatively under the "Characteristic of Reactivity" (D003) if it is capable of generating toxic gases (HCN) under acidic conditions.

  • Recommendation: Manage as Hazardous Waste .

  • Waste Code Assignment: Assign D003 (Reactivity) if the potential for HCN generation is significant in your specific mixture, or simply manage as Toxic based on the aniline/nitrile content.

Transport (DOT/IATA):

  • UN Number: UN 3439 (Nitriles, solid, toxic, n.o.s.) or UN 2811 (Toxic solids, organic, n.o.s.).

  • Packing Group: III (Low danger) or II (Medium danger) depending on specific LD50 data (treat as PG II to be safe).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[7][8]

  • PubChem. (n.d.).[2] Malononitrile (CID 8010) - Safety and Hazards. National Library of Medicine.

  • Sigma-Aldrich. (2023). Safety Data Sheet: 2-(Anilinomethylene)malononitrile derivatives.

  • Wolfbeis, O. S., & Junek, H. (1979). Formylation of CH2-acidic Compounds via the Anilinomethylene Derivatives. Z. Naturforsch. 34b. (Describes hydrolysis mechanisms).

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Handling

Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-(Anilinomethylene)malononitrile

As researchers dedicated to advancing science, our commitment to safety is as paramount as our pursuit of discovery. The handling of highly potent and toxic compounds is a routine aspect of our work, demanding not just a...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers dedicated to advancing science, our commitment to safety is as paramount as our pursuit of discovery. The handling of highly potent and toxic compounds is a routine aspect of our work, demanding not just adherence to protocols, but a deep, causal understanding of why these procedures are in place. This guide serves as an essential resource for the safe handling of 2-(anilinomethylene)malononitrile, a compound that, like its parent molecule malononitrile, presents significant health hazards. Our objective is to provide a self-validating system of safety that protects you, your colleagues, and your research.

Hazard Assessment: The 'Why' Behind the Precautions

2-(Anilinomethylene)malononitrile combines the structural features of both aniline and malononitrile. This chemical marriage necessitates a conservative approach to safety, assuming the hazards of both parent structures are present. Malononitrile is classified as extremely toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[1][2] It is metabolized by the body to produce cyanide, leading to effects like brain and heart damage from lack of cellular oxygen.[2] Aniline is also toxic and a suspected carcinogen.[3][4] Therefore, every interaction with this compound must be treated with the highest degree of caution.

Hazard Summary: 2-(Anilinomethylene)malononitrile & Related Compounds

Hazard Category GHS Pictogram Signal Word Hazard Statement
Acute Toxicity 💀 Danger H300+H330: Fatal if swallowed or if inhaled. H311: Toxic in contact with skin.
Skin Corrosion/Irritation Danger H315: Causes skin irritation.[5] H317: May cause an allergic skin reaction.
Eye Damage/Irritation corrosive Danger H318: Causes serious eye damage.[6]

| Aquatic Hazard | môi trường | Warning | H410: Very toxic to aquatic life with long lasting effects.[7] |

The Primary Barriers: Core PPE Requirements

The selection of Personal Protective Equipment (PPE) is not a matter of preference but a critical control based on a thorough risk assessment. The following PPE is mandatory for all work involving 2-(anilinomethylene)malononitrile.

Engineering Controls: Your First Line of Defense

All handling of 2-(anilinomethylene)malononitrile, including weighing, solution preparation, and transfers, must be conducted within a certified chemical fume hood.[8][9] The fume hood provides critical exhaust ventilation to prevent inhalation of the compound, which can be fatal.[1]

Respiratory Protection

When engineering controls cannot guarantee exposure levels below the occupational exposure limit, respiratory protection is required.[10] This is particularly crucial when handling the solid powder outside of a fume hood (a practice that should be avoided) or if there is a risk of dust or aerosol generation.[1][10]

Eye and Face Protection

Given the risk of serious eye damage, ANSI Z87.1-rated chemical splash goggles are the minimum requirement.[11] When there is a significant risk of splashes, such as during transfers of larger volumes or when reacting under pressure, a full-face shield must be worn in addition to chemical splash goggles.[12]

Hand Protection

Nitrile gloves provide an effective barrier against a wide range of chemicals and are the standard for handling this compound.[13][14] For procedures involving significant contact time or larger quantities, the double-gloving technique is required. This involves wearing two pairs of nitrile gloves, which significantly reduces the risk of exposure in case the outer glove is compromised. Always inspect gloves for any signs of degradation or punctures before use.[1]

Body Protection

A clean, fully buttoned laboratory coat is mandatory to protect against skin contact.[10] For procedures with a higher risk of spills or splashes, a chemical-resistant apron should be worn over the lab coat.[12] Do not wear shorts or open-toed shoes in the laboratory.

Table 1: Recommended PPE for Handling 2-(Anilinomethylene)malononitrile by Task
TaskPrimary Control Respiratory Protection Eye/Face Protection Hand Protection Body Protection
Weighing Solid Chemical Fume HoodNot required if in fume hoodChemical Splash GogglesDouble Nitrile GlovesLab Coat
Preparing Solutions Chemical Fume HoodNot required if in fume hoodChemical Splash GogglesDouble Nitrile GlovesLab Coat
Reaction & Work-up Chemical Fume HoodNot required if in fume hoodChemical Splash Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Chemical-Resistant Apron
Minor Spill Cleanup Chemical Fume HoodAir-purifying respirator with appropriate cartridgesChemical Splash Goggles & Face ShieldHeavy-duty Nitrile or Butyl GlovesLab Coat & Chemical-Resistant Apron

Procedural Discipline: Safe Handling Protocols

Proper use of PPE is a critical skill. The following protocols ensure that the protection offered by the equipment is not compromised by procedural errors.

Pre-Operational Checklist
  • Verify Fume Hood: Confirm the chemical fume hood has a current certification and is functioning correctly.

  • Locate Safety Equipment: Identify the locations of the nearest safety shower and eyewash station.[10]

  • Assemble PPE: Gather all necessary and correctly sized PPE. Inspect each item for damage.

  • Establish Designated Area: Clearly mark the work area within the fume hood where the compound will be handled.[3]

Donning and Doffing PPE

The sequence of putting on and, more importantly, taking off PPE is designed to prevent cross-contamination.

G cluster_donning PPE Donning Sequence cluster_doffing PPE Doffing Sequence (To Prevent Contamination) Don1 1. Lab Coat Don2 2. Chemical Splash Goggles / Face Shield Don1->Don2 Don3 3. Gloves (Inner Pair) Don2->Don3 Don4 4. Gloves (Outer Pair) Don3->Don4 Doff1 1. Remove Outer Gloves (Contaminated) Doff2 2. Remove Lab Coat & Apron Doff1->Doff2 Doff3 3. Remove Face Shield / Goggles Doff2->Doff3 Doff4 4. Remove Inner Gloves Doff3->Doff4 Doff5 5. Wash Hands Thoroughly Doff4->Doff5

Caption: PPE Donning and Doffing Workflow.

Contingency and Disposal: Managing Spills and Waste

Accidents can happen, and a well-defined plan is the key to mitigating their impact.

Spill Management

Your response to a spill is dictated by its scale and location.

G action_node action_node Spill Spill Occurs CheckLocation Inside Fume Hood? Spill->CheckLocation CheckSize Minor Spill? (<100 mL, easily contained) CheckLocation->CheckSize Yes Evacuate 1. Evacuate the area immediately. 2. Alert others and lab supervisor. 3. Call emergency services (911). 4. Isolate the area. CheckLocation->Evacuate No CheckSize->Evacuate No Cleanup 1. Alert others in the lab. 2. Wear full PPE (respirator may be needed). 3. Contain with absorbent pads. 4. Collect waste in a sealed container. 5. Decontaminate area. CheckSize->Cleanup Yes

Caption: Decision Tree for Spill Response.

For a minor spill inside a fume hood:

  • Alert Personnel: Inform others in the immediate area.

  • Containment: Use a chemical spill kit with absorbents like vermiculite or cat litter to dike and absorb the material.[15][16]

  • Collection: Carefully scoop the absorbed material into a designated, sealable hazardous waste container.[11] Avoid creating dust.[1][11]

  • Decontamination: Wipe the spill area with a suitable decontamination solution, followed by soap and water.[15] All cleaning materials must be disposed of as hazardous waste.

Personnel Decontamination
  • Skin Contact: Immediately go to the nearest safety shower or drench hose. Remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[3] Seek immediate medical attention.[3]

  • Eye Contact: Proceed immediately to an eyewash station. Forcibly hold the eyelids open and flush with water for at least 15 minutes.[3] Remove contact lenses if possible. Seek immediate medical attention.[7]

Waste Disposal

All materials contaminated with 2-(anilinomethylene)malononitrile are considered hazardous waste.

  • Solid Waste: Contaminated gloves, wipes, and absorbent materials must be collected in a clearly labeled, sealed hazardous waste container.[17][18]

  • Liquid Waste: Unused solutions and reaction mixtures must be collected in a dedicated, sealed, and properly labeled hazardous waste container. Do not pour this chemical down the drain.[3]

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name. Malononitrile is listed under RCRA waste number U149, and this should be included on the waste manifest.[19]

By internalizing not just the steps but the scientific reasoning behind them, we build a robust culture of safety. This guide provides the framework, but true safety is an active, continuous process of assessment, preparation, and disciplined execution.

References

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  • GlovesnStuff. Nitrile Gloves for Chemical Handling.
  • (2023, November 16). Nitrile Gloves: Advancing PPE and Industrial Hand Safety.
  • (2025, January 7).
  • SafetyCulture Marketplace US. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals.
  • Multichem.
  • TCI EUROPE N.V. (2026, January 28).
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  • Queen Mary University of London. Spill procedure: Clean-up guidance.
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  • National Oceanic and Atmospheric Administration (NOAA). MALONONITRILE | CAMEO Chemicals.
  • Washington State University.
  • New Jersey Department of Health. (2000, September). HAZARD SUMMARY - Malononitrile.
  • Angene Chemical. (2021, May 1). Safety Data Sheet - 2-(Bis(methylthio)methylene)malononitrile.
  • Agency for Toxic Substances and Disease Registry (ATSDR), CDC. Aniline | Medical Management Guidelines.
  • TBEP Labs. (2019, April). Chemical Spill Clean-Up.
  • Cole-Parmer. (2005, October 3).
  • GOV.UK. (2022, August 15). Aniline - Incident management.
  • Combi-Blocks, Inc. (2023, October 27). Safety Data Sheet - [(2-Chlorophenyl)methylene]malononitrile.
  • Chemos GmbH & Co. KG. Safety Data Sheet: [(2-chlorophenyl)methylene]malononitrile.
  • National Institutes of Health (NIH). (2022). NIH Waste Disposal Guide 2022.
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